3-Methoxy-2-naphthaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methoxynaphthalene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDOWNJLYIFTHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462248 | |
| Record name | 3-METHOXY-2-NAPHTHALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56679-88-0 | |
| Record name | 3-METHOXY-2-NAPHTHALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxynaphthalene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"synthesis and characterization of 3-Methoxy-2-naphthaldehyde"
**A
Comprehensive Technical Guide to the Synthesis and Characterization of 3-Methoxy-2-naphthaldehyde**
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of this compound, a pivotal aromatic aldehyde in the fields of medicinal chemistry and materials science. The document outlines the strategic considerations for its synthesis, with a detailed focus on the Vilsmeier-Haack formylation of 2-methoxynaphthalene. Furthermore, it presents a comprehensive characterization protocol, leveraging spectroscopic and analytical techniques to ensure the structural integrity and purity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol , is a key organic building block.[1] Its structure, featuring a naphthalene core functionalized with both a methoxy and an aldehyde group, provides a unique electronic and steric environment. This substitution pattern makes it a valuable precursor in the synthesis of a wide range of more complex molecules.[1]
The versatile reactivity of the aldehyde group allows for its participation in numerous chemical transformations, including condensations, oxidations, and reductions.[1] The strategic placement of the methoxy and aldehyde groups enables chemists to fine-tune the properties of resulting compounds, making this compound a sought-after starting material in several research areas.[1] Its applications include the development of fluorescent probes for ion detection and the synthesis of novel compounds with potential biological activities.[1]
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several methodologies. A common and effective strategy involves the formylation of an electron-rich aromatic precursor, 2-methoxynaphthalene.[1]
The Vilsmeier-Haack Reaction: A Reliable Formylation Method
The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic compounds.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2][5][6]
Mechanism Insight: The reaction proceeds in two main stages. First, DMF and POCl₃ react to form a highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[5] Subsequently, the electron-rich 2-methoxynaphthalene attacks this electrophile. The resulting intermediate is then hydrolyzed during the workup phase to yield the final aryl aldehyde.[2][6] The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylation, which is why this reaction is particularly effective for activated aromatic systems like 2-methoxynaphthalene.[5]
**2.2. Detailed Experimental Protocol: Vilsmeier-Haack Formylation of
2-Methoxynaphthalene**
This protocol is a representative laboratory-scale procedure and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Reagents and Materials:
-
2-Methoxynaphthalene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Aromatic Electrophilic Substitution: Dissolve 2-methoxynaphthalene in dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent, ensuring the reaction temperature is kept low.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and water to hydrolyze the intermediate iminium salt. Stir vigorously until the ice has melted.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Comprehensive Characterization
Unambiguous structural elucidation and purity assessment are critical. A combination of spectroscopic and analytical techniques is employed for the comprehensive characterization of the synthesized this compound. [1]
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The aromatic protons will resonate in the region of δ 7.0-8.5 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the naphthalene ring. The three protons of the methoxy group will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the aldehyde, the carbons of the naphthalene ring, and the methoxy carbon. The electron-donating methoxy group and the electron-withdrawing aldehyde group influence the chemical shifts of the aromatic carbons.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum is used to identify the key functional groups. A strong absorption band corresponding to the C=O stretch of the aldehyde will be prominent. Other characteristic bands include aromatic C-H stretching above 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and strong C-O stretching bands for the aryl-alkyl ether around 1250 cm⁻¹ and 1030 cm⁻¹.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak should correspond to the molecular weight of this compound (186.21 g/mol ).[1]
Physical Properties
-
Melting Point: A sharp and well-defined melting point is a good indicator of the purity of the synthesized compound.
-
Appearance: The physical appearance of the purified compound should be noted.
Summary of Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aldehyde proton (singlet, ~δ 9.5-10.5 ppm), Aromatic protons (~δ 7.0-8.5 ppm), Methoxy protons (singlet, ~δ 3.8-4.0 ppm)[1] |
| ¹³C NMR | Signals for aldehyde carbonyl, aromatic carbons, and methoxy carbon. |
| IR (cm⁻¹) | C=O stretch (strong), Aromatic C-H stretch (>3000), Aromatic C=C stretch (1450-1600), C-O stretch (~1250 and ~1030)[1] |
| Mass Spec. | Molecular Ion Peak (m/z) corresponding to 186.21. |
| Melting Point | A sharp melting range. |
Visualization of Key Processes
To better illustrate the workflow and logical connections, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Logical flow of compound characterization.
Applications in Research and Development
The utility of this compound extends to various areas of chemical research and development. It serves as a crucial intermediate in the synthesis of pharmacologically active molecules and functional materials. The presence of both an aldehyde and a methoxy group on the naphthalene scaffold allows for diverse derivatization, leading to the creation of libraries of compounds for screening in drug discovery programs. Furthermore, its inherent fluorescence properties, stemming from the naphthalene core, make it an attractive building block for the design of chemosensors and fluorescent probes for biological imaging.
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Vilsmeier-Haack reaction stands out as a robust and reliable method for its preparation from 2-methoxynaphthalene. A multi-technique approach to characterization, employing NMR and IR spectroscopy, mass spectrometry, and physical property measurements, is essential for confirming the identity and purity of the final product. The versatility and utility of this compound as a building block ensure its continued importance in the fields of organic synthesis, medicinal chemistry, and materials science.
References
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J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxynaphthalene-2-carbaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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A Technical Guide to the Physicochemical Properties and Applications of 3-Methoxy-2-naphthaldehyde
Executive Summary: 3-Methoxy-2-naphthaldehyde (CAS No. 56679-88-0) is a bifunctional aromatic compound featuring a naphthalene core substituted with a methoxy and an aldehyde group. This guide provides a comprehensive technical overview of its core physical and chemical properties, spectroscopic profile, and reactivity. As a versatile synthetic intermediate, its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry, materials science, and specialized organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental considerations.
Core Physicochemical Properties
This compound is a beige-brown crystalline powder at standard conditions.[1] The presence of both a polar aldehyde group and a moderately polar methoxy ether group, combined with a large, nonpolar naphthalene ring system, dictates its solubility profile—generally soluble in chlorinated solvents and moderately soluble in alcohols, with low aqueous solubility.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-methoxynaphthalene-2-carbaldehyde | [2] |
| CAS Number | 56679-88-0 | [1] |
| Molecular Formula | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| Physical Appearance | Beige-brown crystalline powder | [1] |
| Melting Point | 82-85 °C / 92 °C | [1][3] |
| Boiling Point | 347.1 ± 15.0 °C (Predicted) | [4] |
| InChI Key | OQDOWNJLYIFTHK-UHFFFAOYSA-N | [1] |
Spectroscopic and Structural Elucidation
Advanced spectroscopic techniques are crucial for the structural confirmation and purity assessment of this compound.[1] The electronic effects of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing aldehyde group (-CHO) significantly influence the chemical environment of each nucleus, giving rise to a distinct spectroscopic signature.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework.[1]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show highly distinct signals. The aldehydic proton is significantly deshielded by the carbonyl group and will appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm range.[1] The methoxy group protons will present as a sharp singlet, usually around δ 3.8-4.0 ppm. The six aromatic protons on the naphthalene ring will resonate in the δ 7.0-8.5 ppm region, with protons H-1 and H-4 appearing as singlets due to the 2,3-disubstitution pattern, while the protons on the unsubstituted ring (H-5 to H-8) will show more complex doublet and triplet splitting patterns.[1]
-
¹³C NMR Spectroscopy : The carbon spectrum will display twelve unique signals. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (typically >190 ppm). The methoxy carbon will be found around 55-60 ppm. The ten aromatic carbons will resonate in the 110-140 ppm range, with their precise shifts influenced by the electronic effects of the substituents.[1]
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum provides definitive evidence for the key functional groups.
-
C=O Stretch : A strong, sharp absorption band is expected in the 1680-1700 cm⁻¹ region, characteristic of a conjugated aldehyde carbonyl group.[1]
-
C-H Stretches : The spectrum will show aromatic C-H stretching vibrations above 3000 cm⁻¹. The aldehydic C-H stretch is particularly diagnostic, often presenting as two weaker bands near 2850 cm⁻¹ and 2750 cm⁻¹.[1]
-
C-O Stretches : Bands corresponding to the aryl-alkyl ether of the methoxy group will be visible in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 186.21.[1] Common fragmentation patterns would likely involve the loss of the formyl radical (-CHO) or a methyl radical (-CH₃) from the methoxy group.
Chemical Reactivity and Synthesis
The chemical behavior of this compound is dominated by the reactivity of its aldehyde functional group, making it a versatile precursor in organic synthesis.[1]
Reactivity Profile
The aldehyde group is a prime target for nucleophilic attack and participates readily in a variety of transformations:
-
Condensation Reactions : It can undergo reactions like the Claisen-Schmidt condensation with ketones to form chalcone-like structures.[1]
-
Reductive Amination : It serves as a substrate in reductive amination reactions to form secondary amines, a key transformation in the synthesis of biologically active molecules.[5]
-
Oxidation/Reduction : The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-methoxy-2-naphthoic acid) or reduced to the primary alcohol (3-methoxy-2-naphthalenemethanol).
-
Demethylation : The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) to yield 3-hydroxy-2-naphthaldehyde.[6][7]
Synthetic Strategy Overview
While industrial-scale syntheses are often proprietary, a common laboratory approach involves the formylation of a suitable naphthalene precursor.[1] A well-documented method involves the oxidation of the corresponding alcohol, (3-methoxynaphthalen-2-yl)methanol, using an oxidizing agent like Dess-Martin periodinane (DMP). This alcohol can be synthesized from the corresponding ester via reduction.[8]
Caption: Generalized synthetic workflow for this compound.[8]
Experimental Protocols
Protocol for Demethylation to 3-Hydroxy-2-naphthaldehyde
This protocol describes the conversion of this compound to its hydroxyl analogue, a common follow-up reaction to unmask a phenolic group for further functionalization.
Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid that selectively cleaves aryl methyl ethers without affecting the aldehyde group under controlled conditions. Dichloromethane is an inert solvent suitable for this reaction.
Step-by-Step Methodology: [6]
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (4.0 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 20 hours.
-
Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1.0 M HCl.
-
Stir the biphasic mixture vigorously for 20 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield pure 3-hydroxy-2-naphthaldehyde.
Analytical Characterization Workflow
Rationale: A systematic workflow is essential to confirm the identity and purity of a synthesized or procured batch of this compound before its use in subsequent research. This multi-technique approach provides orthogonal data, ensuring a high degree of confidence in the material's quality.
Caption: Standard workflow for the analytical validation of this compound.
Handling, Safety, and Storage
Appropriate safety measures are critical when working with this compound.
-
Personal Protective Equipment (PPE) : Always use nitrile gloves, a lab coat, and chemical safety goggles to prevent skin and eye contact.[1]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Storage : Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. This prevents potential degradation from air and moisture.
Applications in Research and Development
This compound is primarily valued as an intermediate in the synthesis of more complex molecules.[1]
-
Medicinal Chemistry : It is used as a building block for novel therapeutic agents. For instance, it has been employed in the synthesis of analogues of Bedaquiline, an anti-tuberculosis drug, and in the development of dual degraders of proteins like IKZF2 and CK1α.[5][8]
-
Fluorescent Probes : The naphthalene core provides inherent fluorescent properties. The aldehyde group offers a convenient point for modification, allowing for its use in creating fluorescent probes and chemosensors for ion detection.[1]
-
Materials Science : Naphthaldehyde derivatives are explored for creating materials used in Organic Light-Emitting Diodes (OLEDs) due to their potential for high fluorescence and tunable emission colors.[1]
Conclusion
This compound is a compound of significant interest to the scientific community, not for its direct applications, but for its role as a versatile and strategically functionalized synthetic intermediate. Its well-defined physicochemical properties and predictable reactivity at the aldehyde group allow for its incorporation into a wide array of complex molecular architectures. A thorough understanding of its spectroscopic profile, chemical behavior, and handling requirements is essential for its effective and safe utilization in advancing research in drug discovery and materials science.
References
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2-Naphthalenecarboxaldehyde, 3-methoxy- - ChemBK. (n.d.). Retrieved from [Link]
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Asymmetric Synthesis and Absolute Configuration Assignment of a New Type of Bedaquiline Analogue - PMC - NIH. (n.d.). Retrieved from [Link]
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Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength - MDPI. (2019, December 11). Retrieved from [Link]
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Charles University Faculty of Science Organic Chemistry RNDr... (n.d.). Retrieved from [Link]
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Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds | The Journal of Organic Chemistry - ACS Publications. (2025, July 1). Retrieved from [Link]
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Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shif. (2019, December 11). Retrieved from [Link]
-
Design and development of IKZF2 and CK1α dual degraders - PMC - NIH. (2024, December 28). Retrieved from [Link]
- RU2580551C2 - Aromatic butan-2-ol compounds, preparation and use thereof - Google Patents. (n.d.).
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Electrochemical 1,2-Alkylarylation of Styrenes with Malonates and N-Heteroarenes via Direct C(sp3)–H/C(sp2)–H Functionalization | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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3-Methoxynaphthalene-2-carbaldehyde | C12H10O2 | CID 11321374 - PubChem. (n.d.). Retrieved from [Link]
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This compound 56679-88-0 Purity 95+% according to... (n.d.). Retrieved from [Link]
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Molecular Tweezers: Synthesis and Formation of Host–Guest Complexes - ResearchGate. (2025, August 6). Retrieved from [Link]
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Spectroscopic Profile of 3-Methoxy-2-naphthaldehyde: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxy-2-naphthaldehyde (CAS No. 56679-88-0), a key intermediate in the synthesis of specialized organic molecules, including fluorescent probes and potential therapeutic agents.[1] This document details the theoretical and experimental spectroscopic characteristics of the molecule, covering Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of spectral data, standardized experimental protocols, and the underlying scientific principles governing the spectroscopic behavior of this naphthaldehyde derivative.
Introduction
This compound is an aromatic aldehyde with a naphthalene core, distinguished by the presence of a methoxy group at the C3 position and a formyl (aldehyde) group at the C2 position. Its molecular formula is C₁₂H₁₀O₂ and it has a molecular weight of 186.21 g/mol .[1] The strategic placement of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the naphthalene scaffold imparts unique electronic and chemical properties, making it a valuable precursor in organic synthesis.[1]
Accurate structural elucidation and purity assessment are paramount in the synthesis and application of this compound. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure and electronic environment. This guide synthesizes available spectroscopic data to provide a detailed reference for laboratory professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which in this compound is influenced by the aromatic naphthalene core, the electron-donating methoxy group, and the electron-withdrawing aldehyde group.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic, aromatic, and methoxy protons. Based on established principles and data from related compounds, the predicted chemical shifts are as follows:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | Highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.[1] |
| Aromatic (H1, H4) | 7.0 - 8.5 | Singlets (s) | The substitution pattern at C2 and C3 is likely to render these protons as singlets.[1] |
| Aromatic (Other) | 7.0 - 8.5 | Multiplets (m) | The remaining four aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | The three equivalent protons of the methoxy group appear as a sharp singlet.[1] |
Interpretation: The downfield shift of the aldehyde proton is a characteristic feature. The precise chemical shifts of the aromatic protons are influenced by the combined electronic effects of the methoxy and aldehyde substituents on the naphthalene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized below:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehyde Carbonyl (C=O) | 190 - 195 | The most deshielded carbon due to the double bond to an electronegative oxygen atom.[1] |
| Aromatic (C-O) | 155 - 165 | The carbon attached to the methoxy group is shifted downfield due to the oxygen's electronegativity. |
| Aromatic (C-CHO) | 130 - 140 | The carbon attached to the aldehyde group. |
| Aromatic (Other) | 110 - 135 | Chemical shifts of other aromatic carbons are influenced by their position relative to the substituents. |
| Methoxy (-OCH₃) | 55 - 60 | A typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Interpretation: The chemical shift of the carbonyl carbon is a key diagnostic peak. The range of chemical shifts for the aromatic carbons reflects the varied electronic environments across the naphthalene ring system.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment (zgpg30).
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | > 3000 | Medium to Weak | Characteristic of C-H bonds in an aromatic ring.[1] |
| Aldehyde C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium to Weak | Often appears as a pair of bands (Fermi resonance). |
| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong | Conjugation with the naphthalene ring lowers the frequency compared to a saturated aldehyde. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected due to the complex vibrations of the naphthalene ring.[1] |
| C-O Stretch (Aryl Ether) | 1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric) | Strong | Characteristic of the aryl-alkyl ether linkage of the methoxy group.[1] |
Interpretation: The strong absorption band in the carbonyl region is a key indicator of the aldehyde functional group. The presence of bands corresponding to aromatic C-H and C=C stretching, as well as the characteristic C-O stretching of the methoxy group, confirms the overall structure.
Experimental Protocol for FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: A standard FT-IR spectrometer equipped with a universal ATR accessory.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region due to π → π* and n → π* transitions of the conjugated system.
| Electronic Transition | Expected Wavelength Range (λmax, nm) | Notes |
| π → π | 275 - 360 | These high-energy transitions are characteristic of the extended π-system of the naphthalene ring conjugated with the aldehyde and methoxy groups.[1] |
| n → π | 350 - 400 | This lower-energy transition involves the non-bonding electrons of the carbonyl oxygen. It is often weaker in intensity compared to the π → π* transitions. |
Interpretation: The UV-Vis spectrum is characterized by intense absorption bands corresponding to the electronic transitions within the conjugated aromatic system. The position and intensity of these bands can be influenced by the solvent polarity. In polar solvents, a bathochromic (red) shift to longer wavelengths is often observed for π → π* transitions due to the stabilization of the more polar excited state.[1] For instance, one study reported an absorption maximum around 310 nm and an emission maximum around 380 nm for this compound.[1]
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Spectral Range: 200 - 600 nm.
-
Cuvette: A 1 cm path length quartz cuvette.
-
Blank: Use the same solvent as used for the sample solution as a blank to zero the instrument.
Visualization of Molecular Structure and Spectroscopic Workflow
To aid in the understanding of the molecular structure and the experimental processes, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive profile of this compound. The characteristic signals in the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra are in good agreement with the known structure of the molecule. This guide serves as a valuable resource for scientists and researchers, facilitating the accurate identification and characterization of this important synthetic intermediate. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in experimental work.
References
-
Wierzchowski, J., et al. (1999). Aromatic aldehydes as fluorogenic indicators for human aldehyde dehydrogenases and oxidases: substrate and isozyme specificity. Journal of Photochemistry and Photobiology B: Biology, 52(1-3), 137-145. [Link]
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An In-Depth Technical Guide to 3-Methoxy-2-naphthaldehyde (CAS 56679-88-0): Experimental Data and Synthetic Applications
This technical guide provides a comprehensive overview of the experimental data, characterization, and synthetic utility of 3-Methoxy-2-naphthaldehyde (CAS No. 56679-88-0). Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical information regarding its physicochemical properties, spectroscopic signature, and its role as a versatile precursor in the synthesis of advanced chemical entities such as fluorescent probes and chemosensors.
Compound Identification and Physicochemical Properties
This compound is an aromatic aldehyde featuring a naphthalene core substituted with a methoxy group at the 3-position and a formyl group at the 2-position. This substitution pattern imparts specific reactivity and electronic properties that make it a valuable building block in organic synthesis.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56679-88-0 | [3] |
| Molecular Formula | C₁₂H₁₀O₂ | [3] |
| Molecular Weight | 186.21 g/mol | [2][3] |
| IUPAC Name | 3-methoxynaphthalene-2-carbaldehyde | [2] |
| Appearance | Expected to be a solid at room temperature (Isomer is a white to off-white crystalline solid) | [4] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane.[4] | |
| LogP | 2.6 (Computed) | [2] |
Synthesis of this compound: A Methodological Approach
While specific, industrial-scale synthesis protocols for this compound are often proprietary, a plausible laboratory-scale synthesis can be devised based on established organic chemistry transformations, such as the formylation of a methoxy-substituted naphthalene precursor.[1] Another common approach for related isomers involves the bromination of a methoxynaphthalene followed by reaction with N,N-dimethylformamide (DMF).
Conceptual Synthetic Workflow
The following diagram outlines a general, two-step synthetic approach for preparing naphthaldehydes, adapted for the synthesis of the target molecule.
Caption: A general synthetic workflow for naphthaldehydes.
Detailed Experimental Protocol (Adapted from similar syntheses)
This protocol is a representative example adapted from procedures for related isomers and should be optimized for safety and yield.
Step 1: Bromination of 2-Methoxynaphthalene
-
Dissolve 2-methoxynaphthalene (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer.[5]
-
Cool the flask in an ice bath to maintain a temperature below 30°C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture.[5]
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Proceed with the crude brominated intermediate to the next step. A similar, reported synthesis involves a reduction step with tin powder after bromination.[5]
Step 2: Formylation of the Brominated Intermediate
-
Dissolve the crude bromo-methoxynaphthalene intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at -78°C.
-
Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise and continue stirring at -78°C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic Characterization
Unambiguous structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the aldehydic, aromatic, and methoxy protons.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: Six protons on the naphthalene ring will appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern at C-2 and C-3 will influence the multiplicity of these signals.
-
Methoxy Protons (-OCH₃): A sharp singlet, typically around δ 3.9-4.1 ppm.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically above δ 190 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Aldehyde) | ~1680-1700 | Strong, sharp carbonyl stretch |
| C-H (Aldehyde) | ~2720 and ~2820 | Two weak bands, Fermi resonance |
| C-O (Methoxy) | ~1250 and ~1030 | Strong C-O stretching vibrations |
| C=C (Aromatic) | ~1500-1600 | Multiple bands for aromatic ring stretching |
| C-H (Aromatic) | ~3000-3100 | C-H stretching vibrations |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₁₂H₁₀O₂), the expected monoisotopic mass is approximately 186.0681 g/mol .[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Application in the Synthesis of Fluorescent Chemosensors
A significant application of this compound is its use as a precursor in the synthesis of fluorescent chemosensors, particularly for the detection of metal ions.[1] The aldehyde group provides a reactive site for condensation reactions, typically with amines, to form Schiff bases which can act as ligands for metal ions.
General Principle of Chemosensor Function
The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF). In the unbound state, the Schiff base ligand may have low fluorescence due to non-radiative decay pathways. Upon binding to a metal ion, the ligand's conformation becomes more rigid, restricting these non-radiative processes and leading to a "turn-on" fluorescence response.
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"solubility of 3-Methoxy-2-naphthaldehyde in common organic solvents"
An In-depth Technical Guide to the Solubility of 3-Methoxy-2-naphthaldehyde in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a significant building block in organic synthesis. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility, offers a qualitative predictive analysis based on molecular structure, and presents detailed, field-proven experimental protocols for its determination. This guide is designed to empower researchers and drug development professionals to accurately assess and leverage the solubility characteristics of this compound in their work.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility profile is paramount for:
-
Reaction Condition Optimization: Ensuring the compound and other reactants are in the same phase for efficient chemical reactions.
-
Crystallization and Purification: Selecting appropriate solvent systems for effective purification and isolation of the final product.
-
Formulation Development: For pharmaceutical applications, solubility directly impacts the drug's dissolution rate and subsequent bioavailability.[2]
-
Analytical Method Development: Choosing suitable solvents for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).[1][3]
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4][5][6] This principle states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[7][8] To apply this to this compound, we must first analyze its molecular structure and properties.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₂H₁₀O₂ | [9] |
| Molecular Weight | 186.21 g/mol | [9] |
| Physical Form | Solid | |
| Melting Point | 80 - 84 °C (for the related 6-methoxy isomer) | [10] |
The structure of this compound features a large, nonpolar naphthalene ring system. The presence of the methoxy (-OCH₃) and aldehyde (-CHO) functional groups introduces some polarity. However, the overall character of the molecule is dominated by the aromatic scaffold, suggesting it will be sparingly soluble in highly polar solvents like water and more soluble in organic solvents. A related isomer, 6-Methoxy-2-naphthaldehyde, is noted to be soluble in organic solvents such as ethanol and dichloromethane but has limited solubility in water.[11]
Properties of Common Organic Solvents
The choice of solvent is critical, and their properties dictate their dissolving power.[12][13]
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type |
| Hexane | 0.1 | 1.89 | Nonpolar |
| Toluene | 2.4 | 2.38 | Nonpolar (Aromatic) |
| Dichloromethane | 3.1 | 9.08 | Polar Aprotic |
| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic |
| Acetone | 5.1 | 20.7 | Polar Aprotic |
| Ethanol | 4.3 | 24.55 | Polar Protic |
| Methanol | 5.1 | 32.7 | Polar Protic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | Polar Aprotic |
Data compiled from various sources.[14][15][16]
Qualitative Solubility Prediction
Based on the "like dissolves like" principle, we can predict the solubility of this compound:
-
High Solubility: Expected in moderately polar to nonpolar solvents that can interact favorably with the naphthalene ring, such as dichloromethane, chloroform, toluene, and ethyl acetate.
-
Moderate Solubility: Likely in polar aprotic solvents like acetone and polar protic solvents like ethanol and methanol, where the polar functional groups can engage in dipole-dipole interactions.
-
Low Solubility: Expected in highly nonpolar solvents like hexane, where the polarity of the aldehyde and methoxy groups may hinder dissolution.
-
Insoluble: Expected in highly polar solvents like water, due to the large nonpolar surface area of the naphthalene ring.
Experimental Determination of Solubility
While theoretical prediction is a valuable starting point, experimental determination is essential for obtaining accurate solubility data.[17][18] The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[17]
General Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent.
Caption: General workflow for experimental solubility determination.
Detailed Step-by-Step Protocol: Shake-Flask Method
This protocol provides a robust method for determining the thermodynamic solubility of this compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours). It is advisable to test different time points to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Alternatively, filter the supernatant through a syringe filter compatible with the organic solvent.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of supernatant taken
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Qualitative Classification |
| Dichloromethane | [Experimental Value] | Very Soluble |
| Toluene | [Experimental Value] | Soluble |
| Ethyl Acetate | [Experimental Value] | Soluble |
| Acetone | [Experimental Value] | Freely Soluble |
| Ethanol | [Experimental Value] | Soluble |
| Methanol | [Experimental Value] | Sparingly Soluble |
| Hexane | [Experimental Value] | Slightly Soluble |
| Water | [Experimental Value] | Insoluble |
Note: The qualitative classifications are based on USP definitions.
Conclusion and Practical Implications
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with robust experimental protocols, researchers can obtain the critical solubility data needed for process optimization, formulation development, and analytical method design. The principles and methods outlined herein are broadly applicable to other organic compounds, serving as a valuable resource for scientists in the chemical and pharmaceutical industries.
References
-
A review of methods for solubility determination in biopharmaceutical drug characterisation.[17]
-
Compound solubility measurements for early drug discovery.[1]
-
Properties of Solvents Used in Organic Chemistry.[12]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[19]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O.[2]
-
Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.[20]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.[18]
-
Experiment: Solubility of Organic & Inorganic Compounds.[21]
-
How To Determine Solubility Of Organic Compounds?.[3]
-
Solubility of Organic Compounds.
-
COMMON SOLVENT PROPERTIES.[13]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1.[14]
-
Common Organic Solvents: Table of Properties1,2,3.[15]
-
Physical Properties of Solvents - Sigma-Aldrich.[16]
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This compound | 56679-88-0 - Sigma-Aldrich.
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3-Methoxynaphthalene-2-carbaldehyde | C12H10O2 | CID 11321374 - PubChem.[9]
-
Solubility Tests for Organic Compounds - YouTube.[22]
-
1-Hydroxy-3-methoxy-2-naphthaldehyde | C12H10O3 | CID 13130486 - PubChem.[23]
-
This compound | 56679-88-0 - ChemicalBook.[24]
-
SAFETY DATA SHEET - Thermo Fisher Scientific.[25]
-
Solubility and intermolecular forces (video) - Khan Academy.[4]
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What Is The 'Like Dissolves Like' Principle? - YouTube.[5]
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What is the meaning of the “like dissolve like” rule in chemistry? - Quora.[7]
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Why does like dissolve like? [duplicate] - Chemistry Stack Exchange.[8]
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This compound | 56679-88-0 - Sigma-Aldrich.
-
Like Dissolves Like Definition - Inorganic Chemistry I Key Term - Fiveable.[6]
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CAS 3453-33-6: 6-Methoxy-2-naphthaldehyde | CymitQuimica.[11]
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Safety Data Sheet - Bio.[26]
-
SAFETY DATA SHEET - Fisher Scientific.[10]
-
SAFETY DATA SHEET - Fisher Scientific.[27]
-
Chemical Safety Data Sheet MSDS / SDS - 6-Methoxy-2-naphthaldehyde - ChemicalBook.[28]
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This compound | 56679-88-0 | Benchchem.[29]
-
Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF - ResearchGate.[30]
-
6-Methoxy-2-naphthaldehyde, 99%, Thermo Scientific - Chemicals.[31]
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An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Methoxy-2-naphthaldehyde
Introduction
3-Methoxy-2-naphthaldehyde, with the molecular formula C₁₂H₁₀O₂, is a significant organic compound that serves as a versatile precursor in the synthesis of more complex molecules.[1] Its naphthalene core, functionalized with methoxy and aldehyde groups, makes it a valuable building block for developing novel materials, including fluorescent probes for ion detection and potential therapeutic agents. Understanding the three-dimensional arrangement of molecules in the solid state is paramount, as this crystal structure dictates many of the material's bulk properties, such as solubility, stability, and reactivity.
This guide provides a comprehensive overview of the methodologies involved in a complete crystal structure analysis of this compound. It is designed for researchers, scientists, and professionals in drug development, offering insights into both the experimental protocols and the theoretical underpinnings of structural elucidation. The narrative follows a logical progression from synthesis and crystallization to advanced structural analysis and computational modeling, explaining the rationale behind each step.
The primary technique for determining the precise atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[2][3][4] This powerful analytical method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for establishing structure-property relationships.[3][4] Furthermore, computational techniques like Hirshfeld surface analysis are invaluable for visualizing and quantifying the intricate network of non-covalent interactions that govern the crystal packing.[5][6][7][8]
Synthesis and Single-Crystal Growth of this compound
A crucial prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. This section outlines a plausible synthetic route and the subsequent crystallization process.
Synthesis
A common laboratory-scale synthesis of this compound can be inferred from related chemical transformations, such as the formylation of a methoxy-substituted naphthalene precursor. The strategic placement of the methoxy and aldehyde groups allows for targeted modifications, enabling chemists to fine-tune the properties of the final products.
Crystallization Methodologies
The growth of diffraction-quality single crystals is often a matter of careful experimentation and patience. The goal is to allow the molecules to self-assemble slowly into a highly ordered lattice. Several techniques can be employed:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over days or weeks.[9]
-
Solvent Layering (or Diffusion): In this technique, the compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top.[9] Diffusion between the two layers gradually reduces the solubility of the compound, promoting crystallization at the interface.
-
Vapor Diffusion: Similar to solvent layering, this method involves placing a solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution, inducing crystallization.
Experimental Protocol: Growing Single Crystals by Slow Evaporation
-
Solvent Selection: Choose a solvent in which this compound has moderate solubility. The ideal solvent will allow the compound to be fully dissolved when heated but will result in a supersaturated solution upon cooling.
-
Dissolution: Dissolve a small amount of the purified this compound in the chosen solvent in a clean vial. Gentle heating can be applied to ensure complete dissolution.[10]
-
Filtration: Filter the warm solution through a syringe filter or a cotton plug to remove any particulate impurities that could act as unwanted nucleation sites.[11]
-
Slow Cooling and Evaporation: Cover the vial with a cap that has a few small perforations to allow for slow evaporation. Place the vial in a vibration-free location and allow it to cool to room temperature slowly.[10][11]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to dry.
Spectroscopic Confirmation of Molecular Structure
Before proceeding with the time-intensive process of X-ray diffraction, it is essential to confirm the molecular structure of the synthesized compound using spectroscopic methods.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound. Key expected vibrations include C-H stretching from the aromatic ring, a strong C=O stretching band for the aldehyde, C=C stretching from the naphthalene ring, and C-O stretching from the methoxy group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should display distinct signals for the aldehydic proton (typically in the downfield region of δ 9.5-10.5 ppm), the aromatic protons on the naphthalene ring (δ 7.0-8.5 ppm), and a singlet for the methoxy protons.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the aldehyde, the carbons of the naphthalene ring, and the methoxy carbon.
-
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid.[2][3]
Data Collection and Processing
The experimental workflow for SC-XRD involves several key steps:
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[4][12][13]
-
Data Integration, Scaling, and Merging: The collected images are processed to determine the intensities and positions of the diffraction spots.[13] This data is then scaled and merged to produce a final reflection file (typically in HKL format).
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure:
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXS.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method, typically with a program like SHELXL.[14][15][16] This process optimizes the atomic coordinates, displacement parameters, and other structural variables to achieve the best possible fit between the calculated and observed diffraction patterns.[16]
Expected Crystallographic Data
The final refined structure is reported in a Crystallographic Information File (CIF). A hypothetical summary of the expected crystallographic data for this compound is presented in the table below, based on typical values for organic molecules.
| Parameter | Expected Value |
| Chemical formula | C₁₂H₁₀O₂ |
| Formula weight | 186.21 g/mol |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | e.g., P2₁/c or P2₁2₁2₁ |
| a, b, c (Å) | Typical dimensions for a molecule of this size |
| α, β, γ (°) | 90, >90, 90 (Monoclinic) or 90, 90, 90 (Orthorhombic) |
| Volume (ų) | Consistent with cell parameters |
| Z (molecules/unit cell) | 2 or 4 |
| Density (calculated) | ~1.3-1.4 g/cm³ |
| R-factor (R1) | < 0.05 for high-quality data |
| wR2 (all data) | < 0.15 |
In-Depth Structural Analysis
Molecular Geometry
The refined crystal structure provides precise details about the molecule's geometry.
The naphthalene ring system is expected to be largely planar. The bond lengths and angles within the aromatic rings will be consistent with those of other naphthalene derivatives.[17][18][19] The C-O bond lengths of the methoxy group and the C=O and C-H bond lengths of the aldehyde group will also be within the expected ranges. Torsion angles will describe the orientation of the methoxy and aldehyde substituents relative to the naphthalene plane.
Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal, known as the crystal packing, is governed by a network of intermolecular interactions. For this compound, several types of non-covalent interactions are anticipated to play a role:
-
C-H···O Hydrogen Bonds: The aldehyde and methoxy oxygen atoms can act as hydrogen bond acceptors, forming weak hydrogen bonds with C-H donors from neighboring molecules.
-
π-π Stacking Interactions: The electron-rich naphthalene rings can stack on top of each other, contributing to the stability of the crystal lattice.[20][21]
-
van der Waals Forces: These ubiquitous, weaker interactions will also contribute to the overall packing efficiency.
Computational Insights: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal.[5][7][8] It partitions the crystal space into regions where the electron density of a given molecule dominates.[6]
Generating and Interpreting Hirshfeld Surfaces
The analysis involves generating several graphical plots:
-
d_norm surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.
-
2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions to the overall crystal packing.
For this compound, the fingerprint plot is expected to show significant contributions from H···H, C···H/H···C, and O···H/H···O contacts, quantifying the prevalence of van der Waals forces and hydrogen bonding in the crystal structure.
Conclusion
The comprehensive crystal structure analysis of this compound, integrating experimental X-ray diffraction with computational Hirshfeld surface analysis, provides a detailed understanding of its solid-state architecture. This in-depth knowledge of molecular geometry and intermolecular interactions is fundamental for rationalizing its physicochemical properties and for the informed design of new materials and pharmaceutical compounds based on this versatile molecular scaffold. The methodologies outlined in this guide represent a robust framework for the structural elucidation of novel organic compounds, empowering researchers to connect molecular structure with material function.
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PubChem. (n.d.). 3-Methoxynaphthalene-2-carbaldehyde. Retrieved from [Link]
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wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Retrieved from [Link]
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École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]
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Wiley Online Library. (2025, October 17). Noncovalent Intra‐ and Intermolecular Interactions in Peri‐Substituted Pnicta Naphthalene and Acenaphthalene Complexes. Chemistry – A European Journal. Retrieved from [Link]
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Taylor & Francis Online. (2022, April 5). Electronic properties of chosen naphthalene derivatives. Molecular Crystals and Liquid Crystals. Retrieved from [Link]
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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CrystalExplorer. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. Retrieved from [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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Quantum Chemical Investigations of Naphthaldehyde Derivatives: A Technical Guide for Researchers
Abstract
Naphthaldehyde derivatives represent a versatile class of organic compounds with significant potential in medicinal chemistry, materials science, and as chemosensors.[1][2] Their biological and photophysical properties are intrinsically linked to their molecular structure and electronic characteristics. Quantum chemical investigations offer a powerful, non-invasive lens to elucidate these properties at the atomic level, providing invaluable insights for the rational design of novel derivatives with tailored functionalities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical application of quantum chemical methods in the study of naphthaldehyde derivatives. We will delve into the causality behind key computational choices, present self-validating protocols, and ground our discussion in authoritative references.
Foundational Principles: Why Quantum Chemistry Matters for Naphthaldehyde Derivatives
Naphthaldehyde, a bicyclic aromatic aldehyde, serves as a fundamental scaffold for a vast array of derivatives. The introduction of different functional groups onto the naphthalene ring system can dramatically alter its electronic and steric properties, thereby influencing its reactivity, spectroscopic behavior, and biological activity.[2][3] Quantum chemistry provides a theoretical framework to predict and understand these modifications with high accuracy.[4]
At its core, quantum mechanics describes the behavior of electrons in molecules. By solving the Schrödinger equation (or approximations thereof), we can determine a molecule's electronic structure, which in turn governs its geometry, energy, and response to external stimuli. For naphthaldehyde derivatives, this translates to predicting:
-
Molecular Geometry: The three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding steric effects and how a molecule will interact with a biological target.
-
Electronic Properties: The distribution of electrons within the molecule, including orbital energies (HOMO-LUMO), charge distribution, and molecular electrostatic potential. These properties are key to understanding reactivity, charge transfer processes, and non-linear optical (NLO) properties.[1][5][6]
-
Spectroscopic Signatures: Predicting vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra to aid in the characterization of newly synthesized compounds and to understand their photophysical behavior.[1][7]
-
Intermolecular Interactions: How naphthaldehyde derivatives interact with other molecules, such as solvent molecules or the active site of a protein. This is fundamental for drug design and understanding reaction mechanisms.
The Computational Toolkit: A Guide to Methodologies
The choice of computational method is a critical decision that balances accuracy with computational cost. For naphthaldehyde derivatives, Density Functional Theory (DFT) has emerged as the workhorse method due to its excellent balance of efficiency and accuracy.
Density Functional Theory (DFT): The Method of Choice
DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.[6] This approach significantly reduces computational expense while often providing results comparable to more demanding methods.
Workflow for a Typical DFT Investigation:
Caption: A generalized workflow for DFT calculations on naphthaldehyde derivatives.
Experimental Protocol: Geometry Optimization and Frequency Analysis
-
Construct the initial molecular structure: Use a molecular builder to draw the naphthaldehyde derivative of interest.
-
Select a functional and basis set: A common and effective choice for systems of this size is the B3LYP functional with the 6-311++G(d,p) basis set.[1] The B3LYP functional is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set is a Pople-style basis set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions and anions.
-
Perform geometry optimization: This is an iterative process where the energy of the molecule is minimized with respect to the positions of its atoms. The result is the most stable, or ground-state, conformation of the molecule.
-
Perform a frequency calculation: This calculation serves two purposes:
-
It confirms that the optimized geometry is a true energy minimum (no imaginary frequencies).
-
It provides the theoretical vibrational frequencies, which can be compared to experimental FT-IR and Raman spectra.[7]
-
Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic excitations.
-
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability.[8] A smaller gap suggests that the molecule is more reactive and can be more easily excited.
Table 1: Representative HOMO-LUMO Data for Naphthaldehyde Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1-Naphthaldehyde | -6.58 | -2.15 | 4.43 |
| 2-Naphthaldehyde | -6.62 | -2.08 | 4.54 |
| 4-Hydroxy-1-naphthaldehyde | -6.21 | -2.33 | 3.88 |
| 2-Methoxy-1-naphthaldehyde | -6.35 | -2.21 | 4.14 |
Note: These are illustrative values and can vary depending on the computational method and basis set used.
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The MEP is a color-coded map that illustrates the electrostatic potential on the surface of a molecule.[9] It is an invaluable tool for identifying regions that are susceptible to electrophilic and nucleophilic attack.[10][11]
-
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. In naphthaldehyde, this is typically around the oxygen atom of the carbonyl group.[12]
-
Blue/Green Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. This is often observed around the hydrogen atoms.[12]
Caption: Conceptual diagram of a Molecular Electrostatic Potential (MEP) map.
Natural Bond Orbital (NBO) Analysis: Delving into Intramolecular Interactions
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[13] It transforms the complex, delocalized molecular orbitals into localized "natural" bond orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2).[14][15] A larger E(2) value indicates a stronger interaction and greater electron delocalization. For example, in 4-hydroxy-1-naphthaldehyde, a strong interaction is observed from the lone pair of the oxygen atom to the antibonding orbitals of the aromatic ring, contributing to its electronic properties.[1]
Applications in Drug Discovery and Materials Science
Quantum chemical investigations of naphthaldehyde derivatives have direct and impactful applications in several scientific fields.
Rational Drug Design: Molecular Docking and QSAR
In drug discovery, understanding how a potential drug molecule interacts with its biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]
Workflow for Molecular Docking:
Caption: A simplified workflow for molecular docking studies.
Quantum chemically optimized geometries and partial charges of naphthaldehyde derivatives are used as inputs for docking simulations.[16] The results provide insights into the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[17][18] This information is crucial for designing more potent and selective inhibitors. For instance, studies have shown that naphthaldehyde-chalcone derivatives exhibit promising anticancer activity, and molecular docking has been used to understand their binding to tubulin.[17]
Quantitative Structure-Activity Relationship (QSAR) models can also be developed using quantum chemical descriptors (e.g., HOMO-LUMO energies, dipole moment) to correlate the chemical structure of naphthaldehyde derivatives with their biological activity.
Designing Novel Materials: Non-Linear Optical (NLO) Properties
Naphthaldehyde derivatives with extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties, making them promising candidates for applications in optoelectronics and photonics.[1] Quantum chemical calculations can predict NLO properties such as the first hyperpolarizability (β), providing a theoretical screening tool for identifying promising NLO materials before their synthesis.
Conclusion and Future Outlook
Quantum chemical investigations provide an indispensable toolkit for the modern researcher working with naphthaldehyde derivatives. From elucidating fundamental electronic properties to guiding the design of novel drugs and materials, these computational methods offer a level of insight that is often unattainable through experimental means alone. The continued development of more accurate and efficient computational methods, coupled with the ever-increasing power of computers, will undoubtedly lead to even more exciting discoveries in the field of naphthaldehyde chemistry. As we move forward, the synergistic combination of theoretical predictions and experimental validation will be the cornerstone of innovation in this important area of chemical science.
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Introduction: The Critical Role of 3-Methoxy-2-naphthaldehyde in Advanced Synthesis
An In-depth Technical Guide to the Commercial Supply and Purity of 3-Methoxy-2-naphthaldehyde
This compound (CAS No. 56679-88-0; Molecular Formula: C₁₂H₁₀O₂) is a highly functionalized aromatic aldehyde that serves as a pivotal building block in the fields of medicinal chemistry and materials science.[1][2] Its unique structure, featuring a naphthalene core with strategically placed methoxy and aldehyde groups, makes it a valuable precursor for synthesizing complex molecules. These include novel fluorescent probes for ion detection, chemosensors, and compounds with potential biological activities.[1] The versatile reactivity of the aldehyde group allows it to readily participate in transformations like condensations and oxidations, while the naphthalene moiety provides a rigid aromatic scaffold that can influence the photophysical and biological properties of the final products.[1]
In research and drug development, the integrity of every result hinges on the quality of the starting materials.[3][4] For a precursor like this compound, purity is not a mere specification but a fundamental prerequisite for success. The presence of impurities can lead to unintended side reactions, lower yields, and, most critically, introduce confounding variables in biological assays or create downstream products with altered efficacy or toxicity.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, typical purity grades, and robust analytical methodologies for verifying the quality of this compound, ensuring the reliability and reproducibility of their scientific endeavors.
Commercial Availability and Sourcing
This compound is available from a range of chemical suppliers who cater to research and bulk manufacturing needs. Purity levels typically range from >95% to >99%, and it is crucial to select a grade appropriate for the intended application. For sensitive applications like drug discovery or the synthesis of high-performance materials, sourcing the highest purity available is a critical first step.
Below is a summary of representative commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm purity and impurity profiles before use.
| Supplier | CAS Number | Typical Stated Purity | Notes |
| Sigma-Aldrich (Merck) | 56679-88-0 | 98% | Available for research and development purposes. |
| Key Organics | 56679-88-0 | >95% | Offers various pack sizes for laboratory use.[7] |
| BLD Pharm | 56679-88-0 | N/A (CoA available) | Provides supporting analytical data like NMR and HPLC.[8] |
| Benchchem | 56679-88-0 | N/A (CoA available) | Marketed as a building block for chemical synthesis.[1] |
| ChemicalBook Aggregators | 56679-88-0 | 95.0% - 99.0% | Lists multiple suppliers, often from Asia, with varying purity grades.[9] |
| Ambeed | 56679-88-0 | 98% | Provides GHS safety information and basic properties. |
Workflow for Supplier Qualification and Purity Verification
A systematic approach to sourcing and verifying chemical reagents is essential for maintaining experimental integrity. The following workflow illustrates a best-practice model for qualifying a supplier and ensuring the purity of this compound meets the stringent requirements of research and development.
Caption: Supplier qualification and purity verification workflow.
Analytical Methodologies for Purity Assessment
Independent verification of purity is a cornerstone of good laboratory practice. A multi-technique approach is recommended to build a comprehensive profile of the material, confirming its identity, quantifying its purity, and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse technique for determining the purity of non-volatile organic compounds. For aldehydes, analysis is often enhanced through derivatization, which improves detection sensitivity and chromatographic resolution. The 2,4-dinitrophenylhydrazine (DNPH) derivatization method is a widely accepted standard.[10][11]
Experimental Protocol: HPLC Purity Analysis via DNPH Derivatization
-
Objective: To quantify the purity of this compound and profile related impurities.
-
Causality: Derivatization with DNPH converts the aldehyde into a hydrazone, which has a strong chromophore, making it highly responsive to UV detection around 360 nm.[11] A reverse-phase C18 column is ideal for separating the nonpolar aromatic hydrazone from more polar or non-derivatized impurities.
A. Reagents and Equipment
- This compound sample
- Acetonitrile (HPLC grade)
- Deionized Water (18 MΩ·cm)
- 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acidified acetonitrile)
- HPLC system with UV-Vis detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)[11]
- Volumetric flasks, pipettes, and syringe filters (0.45 µm)
B. Standard & Sample Preparation (Self-Validating System)
- Blank Preparation: Prepare a solution using only the derivatizing agent and dilution solvent. This is crucial to identify any artifacts from the reagents themselves.
- Standard Preparation: Accurately weigh a reference standard of this compound. Dissolve in acetonitrile, react with an excess of DNPH solution, and dilute to a known final concentration (e.g., 10 µg/mL).
- Sample Preparation: Prepare the sample to be tested in the same manner as the standard, using the same final concentration.
- Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column.
C. Chromatographic Conditions
- Column: C18, 4.6 x 250 mm, 5 µm[11]
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v)[11]
- Flow Rate: 1.0 mL/min[11]
- Column Temperature: 30°C[11]
- Detection Wavelength: 360 nm[11]
- Injection Volume: 20 µL[11]
D. Data Analysis
- Calculate the purity using the area percent method. The purity is the percentage of the main peak's area relative to the total area of all peaks in the chromatogram.
- % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
- Compare the retention time of the main peak in the sample to that of the reference standard to confirm identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule and detecting impurities, including residual solvents.[1]
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): A highly deshielded singlet is expected in the δ 9.5–10.5 ppm region. Its integration should correspond to one proton.[1]
-
Aromatic Protons: The six protons on the naphthalene ring will appear in the δ 7.0–8.5 ppm region. Protons at the H-1 and H-4 positions are expected to be singlets due to the substitution pattern.[1]
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to three protons will appear further upfield.
-
Trustworthiness Check: The presence and correct integration of these key signals provide definitive structural confirmation. The absence of significant unassigned peaks is a strong indicator of high purity.
Quantitative NMR (qNMR): For an absolute measure of purity, qNMR can be employed. This involves adding a certified internal standard of known purity and concentration to the sample. By comparing the integral of a specific proton signal from this compound to the integral of a signal from the standard, the exact purity of the analyte can be calculated without needing a reference standard of the analyte itself.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile organic impurities. While this compound itself has a relatively high boiling point, this technique is excellent for detecting residual solvents from synthesis or purification (e.g., ethyl acetate, toluene) or lower-boiling point starting materials.[12][13]
Integrated Analytical Workflow
A robust quality control process integrates multiple analytical techniques to provide a complete picture of the material's quality. Each technique offers unique insights, and together they form a powerful, self-validating system.
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"safety, handling, and MSDS for 3-Methoxy-2-naphthaldehyde"
An In-Depth Technical Guide to the Safe Handling of 3-Methoxy-2-naphthaldehyde
This document provides a comprehensive technical overview of the safety, handling, and material safety data for this compound (CAS No. 56679-88-0). It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The guidance herein is synthesized from established safety data sheets and best laboratory practices to ensure a self-validating system of safety and protocol integrity.
Compound Overview and Application Context
This compound is an aromatic aldehyde derivative of naphthalene.[1] As a naphthaldehyde derivative, its aldehyde functional group offers versatile reactivity for various chemical transformations, including condensations and oxidations, making it a valuable precursor for more complex molecules.[2] The naphthalene moiety provides a rigid aromatic system that can influence the photophysical and biological properties of synthesized compounds.[2] Consequently, it serves as a key building block in the synthesis of specialized organic molecules, such as fluorescent probes for ion detection and novel compounds with potential therapeutic activities.[2] Given its utility and reactivity, a thorough understanding of its safety profile is paramount for all handling personnel.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute toxicity.[3] All personnel must be familiar with these hazards before commencing any work.
The compound is identified by the GHS07 pictogram, indicating that it can cause less severe, non-fatal health effects.[4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][5] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][5] |
Source: Synthesized from multiple safety data sheets.[3][5][6]
Physicochemical Properties
Understanding the physical and chemical properties of a compound is the first step in risk assessment. These properties dictate storage conditions, appropriate handling techniques, and potential incompatibilities.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 56679-88-0 | [2][7] |
| Molecular Formula | C₁₂H₁₀O₂ | [2][3] |
| Molecular Weight | 186.21 g/mol | [2][3] |
| Appearance | Light yellow solid | [5] |
| Melting Point | 40 - 42 °C / 104 - 107.6 °F | [8] |
| Boiling Point | 265 - 266 °C / 509 - 510.8 °F | [8] |
| Solubility | Limited solubility in water; Soluble in organic solvents like ethanol and dichloromethane. |[1] |
Safe Handling and Storage Protocol
Adherence to a strict handling protocol is non-negotiable. The causality behind these steps is to create multiple barriers of protection between the researcher and the chemical, minimizing all routes of potential exposure.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to engineer out the hazard. This is achieved by handling the compound within a certified chemical fume hood to control airborne dust and vapors, thereby mitigating the respiratory irritation hazard (H335).[5][9] General laboratory ventilation is insufficient for this purpose.[4]
Mandatory PPE includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] This is critical to prevent serious eye irritation (H319).
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn.[5][10] Inspect gloves for integrity before each use.[11] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.
-
Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[5][9] For large-scale operations, fire/flame resistant and impervious clothing may be necessary.[9]
Step-by-Step Handling Workflow
The following protocol outlines the standard procedure for weighing and preparing a solution of this compound. This workflow is designed to be a self-validating system, where each step reinforces safety.
Caption: Standard Operating Procedure for handling this compound.
Storage Requirements
Proper storage is essential for maintaining the compound's stability and preventing accidental release.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][9][12]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5][12][13]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and correct action is critical.
First Aid Measures
The following measures are based on established safety data sheets.[5][12][14] Always seek medical attention following any significant exposure.
-
Inhalation: If inhaled, remove the person to fresh air and keep them at rest in a position comfortable for breathing.[5][14] If symptoms like respiratory irritation persist or if breathing is difficult, call a poison center or doctor.[4][14]
-
Skin Contact: Immediately take off all contaminated clothing.[4] Wash the affected skin with plenty of soap and water.[5][15] If skin irritation occurs, get medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[14] If eye irritation persists, seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water.[5] Do NOT induce vomiting.[4] Call a poison center or doctor if you feel unwell.[14]
Caption: Emergency first aid response flowchart for accidental exposure.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[9] Avoid dust formation.[9] Evacuate personnel to safe areas and prevent contact with the spilled material.[9]
-
Environmental Precautions: Do not let the product enter drains or rivers.[5][9]
-
Containment and Cleanup: For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[13] Methods like mixing with sand or vermiculite can be effective.[5] Avoid creating dust. After cleanup, decontaminate the area.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or water spray.[5][9]
-
Specific Hazards: In case of fire, toxic fumes may be formed.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5][9]
Toxicological and Reactivity Information
-
Toxicological Effects: The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon single exposure.[3][5] It is also classified as harmful if swallowed.[3] To date, the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting a cautious approach.[16]
-
Chemical Stability: The compound is stable under normal storage conditions.[5]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[5][12][13]
-
Hazardous Decomposition Products: Upon combustion, toxic fumes such as carbon monoxide and carbon dioxide may be emitted.[5][13]
References
- Safety Data Sheet - Bio. (n.d.).
- 3-Methoxy-2-nitrobenzaldehyde SDS, 53055-05-3 Safety Data Sheets - ECHEMI. (n.d.).
- This compound | 56679-88-0 | Benchchem. (n.d.).
- This compound | 56679-88-0 - ChemicalBook. (2025).
- This compound | 56679-88-0 - Sigma-Aldrich. (n.d.).
- Safety Data Sheet: 3-Methoxybenzaldehyde, 98% - Chemos GmbH&Co.KG. (2020).
- 3-Methoxynaphthalene-2-carbaldehyde | C12H10O2 | CID 11321374 - PubChem. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2010).
- SAFETY DATA SHEET - Fisher Scientific. (2011).
- SAFETY DATA SHEET. (n.d.).
- MATERIAL SAFETY DATA SHEET - Ekinci Kimya. (n.d.).
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
- CAS 3453-33-6: 6-Methoxy-2-naphthaldehyde | CymitQuimica. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 6-Methoxy-2-naphthaldehyde - ChemicalBook. (2025).
- 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem - NIH. (n.d.).
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Methoxy-2-naphthaldehyde in the Synthesis of Advanced Schiff Bases
Introduction: Beyond a Simple Aldehyde
3-Methoxy-2-naphthaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the methoxy-substituted naphthalene ring, make it an exceptional substrate for Schiff base condensation reactions. The resulting Schiff bases (or imines) are not merely synthetic intermediates; they are often the target molecules themselves, exhibiting a wide range of applications in materials science, catalysis, and medicinal chemistry.
The naphthalene moiety provides a rigid, planar, and electron-rich scaffold that can engage in π-π stacking interactions and often imparts desirable photophysical properties, such as fluorescence. The strategic placement of the methoxy group at the 3-position and the aldehyde at the 2-position influences the reactivity of the carbonyl group and modulates the electronic characteristics of the final Schiff base. This guide provides an in-depth exploration of the synthesis of Schiff bases using this compound, detailing the underlying principles, offering field-tested protocols, and highlighting key applications.
The Chemistry of Condensation: Mechanism and Key Considerations
The Schiff base condensation is a nucleophilic addition-elimination reaction. The reaction commences with the nucleophilic attack of a primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This is followed by a proton transfer and subsequent elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) functional group.
Several factors are critical for the successful synthesis of Schiff bases derived from this compound:
-
Choice of Amine: The nucleophilicity of the primary amine is a key determinant of reaction rate. Aromatic amines, while often leading to highly conjugated and stable Schiff bases, are generally less nucleophilic than aliphatic amines and may require catalytic activation or more forcing conditions.
-
Solvent System: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly employed as they effectively dissolve both the aldehyde and the amine, and can facilitate proton transfer steps. In some cases, aprotic solvents like toluene or benzene may be used with a Dean-Stark apparatus to azeotropically remove the water byproduct, thereby driving the equilibrium towards product formation.
-
Catalysis: While many Schiff base condensations with aliphatic amines proceed readily upon mixing, reactions with less reactive amines (e.g., anilines) often benefit from acid catalysis. A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.
Visualizing the Synthetic Workflow
The following diagram outlines the typical workflow for the synthesis and characterization of a Schiff base derived from this compound.
Caption: Workflow for Schiff Base Synthesis and Analysis.
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound and Aniline
This protocol describes a standard method for the synthesis of (E)-N-benzylidene-4-methoxyaniline, a representative Schiff base.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.86 g, 10 mmol) in absolute ethanol (30 mL).
-
Amine Addition: To this solution, add an equimolar amount of aniline (0.93 g, 10 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. This step is crucial for activating the carbonyl group, especially when using less nucleophilic anilines.
-
Reaction: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often crystallize out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: The product can be further purified by recrystallization from a suitable solvent like ethanol. Dry the purified crystals in a vacuum oven. The final product should be characterized by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Observations:
-
FT-IR: Look for the disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the amine (around 3300-3400 cm⁻¹). The appearance of a strong C=N stretching band (around 1600-1650 cm⁻¹) is indicative of Schiff base formation.
-
¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the downfield region (typically δ 8-9 ppm).
Table 1: Reaction Conditions for Various Amines
| Primary Amine | Catalyst | Solvent | Reflux Time (h) | Typical Yield (%) |
| Aniline | Acetic Acid | Ethanol | 2-4 | 85-95 |
| 4-Nitroaniline | Acetic Acid | Ethanol | 4-6 | 75-85 |
| Ethylenediamine | None | Methanol | 1-2 | >90 |
| 2-Aminophenol | Acetic Acid | Ethanol | 3-5 | 80-90 |
Applications in Drug Development and Materials Science
Schiff bases derived from this compound are not just academic curiosities. Their unique structures have led to a variety of applications:
-
Fluorescent Chemosensors: The extended π-system of the naphthalene ring often results in fluorescent molecules. The imine nitrogen can act as a binding site for metal ions. Upon coordination, the fluorescence properties of the Schiff base can be significantly altered (either enhanced or quenched), allowing for the selective detection of specific metal ions. For example, Schiff bases of this type have been developed as sensors for ions like Zn²⁺ and Al³⁺.
-
Antimicrobial and Anticancer Agents: The azomethine linkage is known to be a key pharmacophore in various bioactive compounds. The lipophilicity conferred by the naphthalene ring can enhance the ability of these molecules to cross cell membranes. Numerous studies have demonstrated the antibacterial, antifungal, and anticancer activities of these Schiff bases and their metal complexes.
-
Catalysis: When complexed with transition metals (e.g., Cu, Ni, Co), these Schiff bases can form stable and efficient catalysts for a variety of organic transformations, including oxidation, reduction, and C-C coupling reactions.
Visualizing the Core Structure
The general structure of the Schiff bases synthesized from this compound is depicted below.
Application Notes and Protocols: 3-Methoxy-2-naphthaldehyde as a Precursor for Advanced Fluorescent Metal Ion Probes
Abstract
The detection of metal ions is critical across diverse scientific fields, from environmental monitoring to cellular biology and drug development. Fluorescent probes offer unparalleled sensitivity, selectivity, and real-time detection capabilities. Naphthalene derivatives, prized for their robust photophysical properties, serve as exceptional scaffolds for designing these chemosensors.[1] This document provides an in-depth guide to the application of 3-Methoxy-2-naphthaldehyde as a versatile precursor for synthesizing high-performance fluorescent probes, particularly for the detection of biologically and environmentally significant metal ions such as Aluminum (Al³⁺) and Zinc (Zn²⁺). We will explore the underlying principles of probe design, detail the mechanisms of action, and provide validated, step-by-step protocols for synthesis and application.
Introduction: The Naphthaldehyde Scaffold in Fluorescent Sensing
Naphthaldehyde derivatives are a cornerstone in the development of fluorescent chemosensors due to the versatile reactivity of the aldehyde group and the favorable photophysical properties of the naphthalene core, which provides a rigid, aromatic system.[2] The strategic placement of substituents, such as the methoxy group in this compound, allows for the fine-tuning of the electronic and photophysical characteristics of the final probe.[2]
The most common strategy for converting naphthaldehydes into selective metal ion probes is through Schiff base condensation. This reaction involves condensing the aldehyde group with a primary amine, which introduces a metal-coordinating imine (-C=N-) group and a binding pocket tailored for a specific ion.[2][3][4] This modular approach allows for the rational design of probes with high selectivity and sensitivity.
Principle of Operation: From Quenched to "Turn-On" Fluorescence
The efficacy of these Schiff base probes typically relies on one of two key photophysical mechanisms: Chelation-Enhanced Fluorescence (CHEF) or the inhibition of Photoinduced Electron Transfer (PET).
-
Chelation-Enhanced Fluorescence (CHEF): In the free (unbound) state, the probe may have low fluorescence due to non-radiative energy loss through intramolecular rotations or vibrations, particularly around the C=N imine bond. Upon selectively binding a target metal ion, the molecule's conformation becomes rigid and planar. This structural lock-down restricts non-radiative decay pathways, causing a significant increase in fluorescence quantum yield and resulting in a "turn-on" signal.[2][4]
-
Photoinduced Electron Transfer (PET): In some designs, the amine nitrogen of the Schiff base can act as an electron donor, quenching the fluorescence of the naphthalene fluorophore through a PET process. When the probe coordinates with a metal cation, the lone pair of electrons on the nitrogen becomes engaged in the bond, inhibiting the PET process. This "switches off" the quenching pathway and "turns on" the fluorescence.[1]
Conversely, interaction with certain paramagnetic metal ions, such as Cu²⁺ or Fe³⁺, can lead to fluorescence quenching through energy or electron transfer mechanisms.[5][6]
Caption: Signaling mechanisms for naphthaldehyde-based "turn-on" fluorescent probes.
General Synthesis of a Naphthaldehyde-Based Schiff Base Probe
The synthesis is typically a straightforward one-step condensation reaction. This protocol provides a representative method for creating a fluorescent probe. The choice of the amine component is critical for tuning the probe's selectivity.
Workflow for Probe Synthesis
Caption: General workflow for the synthesis of a Schiff base fluorescent probe.
Protocol: Synthesis of a Representative Probe
This protocol is adapted from established methods for synthesizing Schiff base ligands.[3][7]
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To this solution, add a solution of the chosen primary amine (e.g., 2-Aminoethanol, 1.0 mmol) in 10 mL of absolute ethanol dropwise while stirring.
-
Reaction: Attach a condenser and reflux the reaction mixture at 80°C for 4 hours.[3] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will typically form.
-
Purification: Collect the solid product by vacuum filtration and wash it three times with cold ethanol to remove any unreacted starting materials.[7] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a methanol/DMF mixture to yield the pure Schiff base probe.
-
Characterization: Confirm the structure of the synthesized probe using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4]
Application Protocol: Detection of Aluminum (Al³⁺)
Aluminum is the most abundant metal in the earth's crust, and its overexposure has been linked to potential health risks, making its sensitive detection crucial.[3][8] Naphthaldehyde-based probes have shown excellent performance for Al³⁺ sensing.[3][9]
Reagents and Instrumentation
-
Probe Stock Solution: Prepare a 1.0 mM stock solution of the synthesized probe in DMSO.
-
Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., Al(NO₃)₃·9H₂O, NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, Pb(NO₃)₂, CuCl₂, HgCl₂, CrCl₃, FeCl₃) in deionized water.
-
Buffer: Prepare a suitable buffer solution (e.g., Tris-HCl) to maintain a constant pH, as the probe's response can be pH-dependent.[10]
-
Instrumentation: A spectrofluorometer is required for fluorescence measurements.
Experimental Workflow for Titration
Caption: Experimental workflow for fluorescence titration of a metal ion.
Step-by-Step Protocol for Al³⁺ Detection
-
Prepare the Sample: In a quartz cuvette, place 2 mL of the buffer solution (e.g., ethanol). Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM.
-
Record Baseline Fluorescence: Place the cuvette in the spectrofluorometer and record the initial fluorescence emission spectrum. This is the baseline fluorescence (F₀) of the free probe.
-
Titration: Add incremental amounts of the Al³⁺ stock solution (e.g., 2-100 µM) to the cuvette.[3] After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.
-
Record Spectra: Record the fluorescence spectrum after each addition of Al³⁺. A "turn-on" response will be observed as a significant increase in fluorescence intensity at a specific wavelength (e.g., ~470 nm).[3]
-
Selectivity Test: To confirm selectivity, repeat the experiment using the other prepared metal ion stock solutions instead of Al³⁺. An effective probe will show a significant fluorescence enhancement only in the presence of Al³⁺.[3]
-
Reversibility Test: To the solution containing the probe and Al³⁺, add a strong chelating agent like EDTA. A reversible probe will show a return to the baseline fluorescence as the EDTA sequesters the Al³⁺ from the probe.[3]
Data Analysis and Performance Metrics
From the titration data, several key performance metrics can be determined.
| Parameter | Description | Typical Value (Naphthaldehyde Probes) | Reference |
| Detection Limit (LOD) | The lowest concentration of Al³⁺ that can be reliably detected. Calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve. | 10⁻⁷ to 10⁻⁹ M | [8][11] |
| Binding Stoichiometry | The ratio in which the probe and metal ion bind. Determined using a Job's plot. | 1:1 or 2:1 | [8][12] |
| Binding Constant (Kₐ) | A measure of the affinity between the probe and Al³⁺. Calculated using the Benesi-Hildebrand equation. | 10⁴ to 10⁶ M⁻¹ | [8][9][13] |
| Fluorescence Enhancement | The fold-increase in fluorescence intensity upon saturation with the metal ion (Fₘₐₓ/F₀). | >100-fold | [3][13] |
Application Protocol: Detection of Zinc (Zn²⁺)
Zinc is an essential trace element, and its detection is vital for understanding biological processes. Probes derived from naphthaldehyde have also been successfully applied for the sensitive detection of Zn²⁺.[14][15][16]
Protocol Modifications for Zn²⁺ Detection
The general protocol for metal ion detection is largely the same as for Al³⁺. However, specific considerations for Zn²⁺ include:
-
Solvent System: Zn²⁺ probes often perform well in aqueous media or ethanol solutions.[15][16]
-
pH Considerations: The selectivity of a probe for Zn²⁺ over other ions like Al³⁺ can sometimes be tuned by adjusting the pH of the buffer solution. For instance, a probe might selectively recognize Zn²⁺ at pH 7.4 and Al³⁺ at a more acidic pH of 6.0.[10]
Performance Metrics for a Representative Zn²⁺ Probe
| Parameter | Description | Typical Value (Naphthaldehyde Probes) | Reference |
| Detection Limit (LOD) | Lowest detectable concentration of Zn²⁺. | 10⁻⁷ to 10⁻⁸ M | [15] |
| Binding Stoichiometry | Molar ratio of probe to Zn²⁺ in the complex. | 1:1 or 2:1 | [10][15] |
| Response Type | Typically a "turn-on" fluorescence response. | Turn-on | [15] |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | Incorrect excitation/emission wavelengths; Probe degradation; Quenching by solvent or contaminants. | Verify instrument settings; Prepare fresh probe solution; Use high-purity solvents. |
| Probe Precipitation | Low solubility of the probe or the probe-metal complex in the chosen solvent system. | Increase the proportion of organic co-solvent (e.g., DMSO, ethanol); Adjust pH. |
| Poor Selectivity | The probe's binding pocket is not specific enough; Interfering ions have similar coordination properties. | Modify the amine component of the probe to create a more constrained binding site; Adjust the pH of the assay buffer.[10] |
| Inconsistent Readings | Temperature fluctuations; Photobleaching; Incomplete mixing. | Use a temperature-controlled cuvette holder; Minimize exposure to excitation light; Ensure thorough mixing after each addition. |
References
-
Tan, Y., Gao, J., Yu, J., Wang, Z., Cui, Y., Yang, Y., & Qian, G. (2013). A new fluorescent probe for distinguishing Zn2+ and Cd2+ with high sensitivity and selectivity. Dalton Transactions, 42(32), 11465-11470. Retrieved from [Link]
-
Seventh Sense Research Group. (n.d.). Fluorescent Probe for Al3+ Based on Naphthalene Derivative. Retrieved from [Link]
-
Wu, H., Wang, J., Zhang, Y., Zhang, G., & Shuang, S. (2017). A Highly Selective and Sensitive Fluorescent Turn-on Probe for Al3+ Based on Naphthalimide Schiff Base. Journal of Fluorescence, 27(4), 1369-1377. Retrieved from [Link]
-
Hu, H., Xue, L., & Wang, H. (2025). A Highly Sensitive Fluorescent Probe for the Detection of Zn2+ and Water as Well as Application in Alcoholic Beverages. Journal of Fluorescence, 35(9), 8691-8699. Retrieved from [Link]
-
Luminescence. (2025). A Novel Fluorescent Probe for Zn2+ Detection in Aqueous and Application in Environmental Samples and Cells Bioimaging. Luminescence, 40(12), e70373. Retrieved from [Link]
-
U.S. Patent Application Publication. (2021). Pub. No.: US 2021/0041423 A1. Retrieved from [Link]
-
Cong, Z., Cui, J., Liu, C., Chen, Y., & Li, Z. (2016). A dual-response fluorescent probe for Zn2+ and Al3+ detection in aqueous media: pH-dependent selectivity and practical application. Analytica Chimica Acta, 944, 83-91. Retrieved from [Link]
-
Scilit. (n.d.). A Highly Selective and Sensitive Fluorescent Turn-on Probe for Al3+ Based on Naphthalimide Schiff Base. Retrieved from [Link]
-
DeepDyve. (2025). A Highly Selective and Sensitive Turn-on Fluorescent Probe for Al3+ Detection: Properties and Applications. Retrieved from [Link]
-
ResearchGate. (2025). A Highly Sensitive Fluorescent Probe for the Detection of Zn and Water as Well as Application in Alcoholic Beverages. Retrieved from [Link]
-
Molecules. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. Molecules, 28(7), 3090. Retrieved from [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2020). A highly selective fluorescent probe for Al3+ based on bis(2-hydroxy-1-naphthaldehyde) oxaloyldihydrazone with aggregation-induced emission enhancement and gel properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 224, 117406. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 888091. Retrieved from [Link]
-
SciELO. (2017). A Novel Nanofibrous Film Chemosensor for Highly Selective and Sensitive Optical Signaling of Zn2+. Journal of the Brazilian Chemical Society, 28(2). Retrieved from [Link]
-
ResearchGate. (n.d.). A highly selective fluorescent probe for Al3+ based on bis(2-hydroxy-1-naphthaldehyde) oxaloyldihydrazone with aggregation-induced emission enhancement and gel properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Naphthol-based fluorescent sensors for aluminium ion and application to bioimaging. Retrieved from [Link]
-
Journal of Analytical Science and Technology. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Journal of Analytical Science and Technology, 14(1), 32. Retrieved from [Link]
-
ResearchGate. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. Retrieved from [Link]
-
ResearchGate. (2025). Metal-Enhanced Fluorescence. Retrieved from [Link]
-
RSC Advances. (2021). A new highly selective “off–on” typical chemosensor of Al3+, 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl) naphthalene-2-ol, an experimental and in silico study. RSC Advances, 11(58), 36589-36597. Retrieved from [Link]
-
MDPI. (2022). Heavy Metal Ions Trigger a Fluorescent Quenching in DNA–Organic Semiconductor Hybrid Assemblies. Polymers, 14(17), 3598. Retrieved from [Link]
-
Journal of Chemistry. (2022). A Review on Metal Ion Sensors Derived from Chalcone Precursor. Journal of Chemistry, 2022, 9912702. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive and selective detection of metal ions and small molecules in aqueous media using a hydrolytically stable amide-functionalized metal-organic framework. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (2013). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second. International Journal of Scientific & Engineering Research, 4(7). Retrieved from [Link]
-
Science.gov. (n.d.). fluorescence quenching mechanisms: Topics by Science.gov. Retrieved from [Link]
-
Journal of Fluorescence. (2022). A New High Selective and Sensitive Fluorescent Probe for Al3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene. Journal of Fluorescence, 32(6), 2213-2222. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in Heavy Metals Detection: Modified Electrodes, Pretreatment Methods, Prediction Models and Algorithms. Retrieved from [Link]
-
Analytical Methods. (n.d.). A naphthalimide derivative-based fluorescent probe for selective detection of hydrogen peroxide and H2O2 vapor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New Prospects in the Electroanalysis of Heavy Metal Ions (Cd, Pb, Zn, Cu): Development and Application of Novel Electrode Surfaces. Retrieved from [Link]
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"application of 3-Methoxy-2-naphthaldehyde in the synthesis of heterocyclic compounds"
An In-Depth Technical Guide
Application of 3-Methoxy-2-naphthaldehyde in the Synthesis of Heterocyclic Compounds
Introduction: The Versatility of a Naphthyl Building Block
This compound is a highly valuable and versatile precursor in the field of organic synthesis, particularly for the construction of complex heterocyclic systems.[1] Its structure, featuring a rigid naphthalene core, a reactive aldehyde group, and an influential methoxy group, provides a unique platform for chemical modifications. The aldehyde functionality is the primary reactive site, readily participating in a variety of chemical transformations including condensations, cyclizations, and multicomponent reactions (MCRs) to form the core of diverse molecular architectures.[1] The naphthalene moiety imparts significant photophysical and biological properties to the resulting molecules, while the strategic placement of the methoxy group allows for fine-tuning of electronic and steric properties.[1]
This guide provides a detailed exploration of the application of this compound in synthesizing key heterocyclic scaffolds. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and present data to illustrate the efficiency and versatility of this essential chemical building block.
Core Synthetic Strategies: Leveraging the Aldehyde Reactivity
The synthetic utility of this compound is primarily centered on the electrophilic nature of its aldehyde carbon. This allows for reactions with a wide range of nucleophiles, especially carbon nucleophiles derived from active methylene compounds.
Claisen-Schmidt Condensation: Gateway to Chalcones
The most fundamental application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones).[2] These compounds are not only significant for their own biological activities but are also crucial open-chain intermediates for the synthesis of numerous heterocyclic systems, including pyrimidines, pyrazoles, and flavonoids.[1][3] The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone derivative.[4]
The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic aldehyde carbon of this compound. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.
Caption: Claisen-Schmidt Condensation Workflow.
Multicomponent Reactions (MCRs): A Strategy for Complexity
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[5] this compound is an excellent aldehyde component for various MCRs, enabling the rapid assembly of complex heterocyclic scaffolds.[6] A prominent example is the synthesis of pyrano[2,3-d]pyrimidines, which involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and a barbituric acid derivative.[7][8] This strategy is prized for its atom economy, reduced waste, and ability to generate diverse molecular libraries.[5]
Application in the Synthesis of Key Heterocycles
A. Synthesis of Naphthyl-Substituted Pyrimidines
Pyrimidine and its fused analogues are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications as antiviral, anti-inflammatory, and anti-cancer drugs.[9] A robust method for synthesizing substituted pyrimidines involves the cyclization of naphthyl chalcones derived from this compound.
The α,β-unsaturated ketone system of the chalcone is a perfect Michael acceptor. Reaction with a binucleophile like thiourea, urea, or guanidine hydrochloride in the presence of a base initiates a sequence of Michael addition followed by intramolecular condensation and dehydration/aromatization to yield the stable pyrimidine ring.
Caption: Cyclization of a Chalcone to a Pyrimidine.
Detailed Protocol 1: Synthesis of a Naphthyl Chalcone Intermediate
This protocol describes the synthesis of (E)-1-(4-chlorophenyl)-3-(3-methoxy-2-naphthyl)prop-2-en-1-one, a key intermediate.
Rationale: The choice of ethanolic NaOH provides a strong base for enolate formation while also serving as a suitable solvent for the reactants. The reaction is typically performed at room temperature to minimize side reactions. Pouring the reaction mixture into iced water precipitates the crude chalcone product, which is generally insoluble in water.
Materials:
-
This compound
-
4-Chloroacetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl, dilute)
-
Deionized Water
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Beaker (500 mL)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (10 mmol) and 4-chloroacetophenone (10 mmol) in 30 mL of ethanol in the round-bottom flask.
-
In a separate beaker, prepare a 10% aqueous solution of NaOH.
-
Cool the flask containing the aldehyde and ketone mixture in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred mixture over 15 minutes.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 250 mL of crushed ice with vigorous stirring.
-
Acidify the mixture with dilute HCl to neutralize any excess NaOH.
-
A solid precipitate will form. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford the pure chalcone.
| Reactant A | Reactant B | Base | Solvent | Time (h) | Yield (%) |
| This compound | 4-Chloroacetophenone | NaOH | Ethanol | 7 | ~85-95 |
| This compound | Acetophenone | KOH | Methanol | 6 | ~90-98 |
| This compound | 4-Nitroacetophenone | NaOH | Ethanol | 8 | ~80-90 |
Yields are representative and can vary based on specific reaction conditions and purification efficiency.
B. Synthesis of Benzo[h]quinoline Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[10] The Friedländer annulation is a classic and straightforward method for synthesizing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester). Given the naphthalene core of this compound, its derivatives can be used to construct angularly-fused polycyclic systems like benzo[h]quinolines.
A plausible strategy involves a one-pot reaction of this compound, an amine (like aniline), and a compound providing a two-carbon unit, often under catalytic conditions.
Caption: General workflow for Benzo[h]quinoline synthesis.
Detailed Protocol 2: Synthesis of a Benzo[h]quinoline Derivative
This protocol outlines a representative synthesis of a substituted benzo[h]quinoline via a multi-component reaction.
Rationale: This acid-catalyzed reaction proceeds through the formation of an imine or enamine intermediate, followed by an intramolecular electrophilic substitution onto the electron-rich naphthalene ring, and subsequent dehydration/aromatization to form the stable fused heterocyclic system. A solvent-free, high-temperature condition is often employed to drive the reaction to completion.[10]
Materials:
-
This compound
-
Aniline
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
Equipment:
-
Reaction vial suitable for heating
-
Heating block or oil bath with temperature control
-
Magnetic stirrer and stir bar
-
Equipment for column chromatography (silica gel, solvents)
Procedure:
-
To a reaction vial, add this compound (1 mmol), aniline (1 mmol), cyclohexanone (1.2 mmol), and p-TSA (0.1 mmol).
-
Heat the reaction mixture to 110-120°C with stirring.[10]
-
Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Add ethyl acetate (20 mL) and water (20 mL) to the vial and stir.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain the pure benzo[h]quinoline product.
| Aldehyde | Amine | Methylene Source | Catalyst | Temp (°C) | Yield (%) |
| This compound | Aniline | Cyclohexanone | p-TSA | 120 | ~70-85 |
| This compound | 4-Methoxyaniline | Dimedone | L-proline | 100 | ~80-92 |
Yields are representative and depend on the specific substrates and reaction optimization.
Conclusion and Future Outlook
This compound has firmly established itself as a pivotal starting material for the synthesis of a wide array of heterocyclic compounds. Its predictable reactivity, combined with the desirable properties imparted by the naphthyl core, makes it an attractive tool for medicinal chemists and material scientists. The development of novel multicomponent reactions and greener, more efficient catalytic systems will undoubtedly expand its applications further.[10] The exploration of derivatives for use in fields such as fluorescent probes and aggregation-induced emission (AIE) materials also represents a promising research trajectory.[1] This guide provides a foundational framework of protocols and strategies, empowering researchers to harness the full synthetic potential of this versatile aldehyde.
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- Condensation reaction of substituted aromatic aldehydes and active methylene compounds. SpringerLink.
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- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis of quinazolines. Organic Chemistry Portal.
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- Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions. SpringerLink.
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- A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica.
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive.
- Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. PubMed.
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Taylor & Francis Online.
- Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science.
- SYNTHESIS OF CHALCONES. JETIR.
- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. National Institutes of Health (NIH).
- Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. ResearchGate.
- Proposed mechanism of the reaction between the reactants benzaldehyde... ResearchGate.
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Application Notes & Protocols: 3-Methoxy-2-naphthaldehyde as a Versatile Building Block for Advanced Organic Materials
Introduction: The Strategic Advantage of the Naphthalene Scaffold
In the landscape of organic material synthesis, the selection of foundational building blocks is paramount to achieving desired functional outcomes. 3-Methoxy-2-naphthaldehyde stands out as a particularly valuable precursor due to its unique combination of structural and electronic properties. The naphthalene core, a bicyclic aromatic system, offers a larger π-conjugated platform compared to a simple benzene ring, which is often advantageous for creating materials with tailored photophysical and electronic characteristics. The strategic placement of the methoxy (-OCH₃) and aldehyde (-CHO) groups at the 2 and 3 positions, respectively, provides a rich chemical playground for derivatization, making it an ideal starting point for a diverse range of organic materials.
The electron-donating nature of the methoxy group and the electron-withdrawing and reactive nature of the aldehyde group allow for the facile construction of molecules with intrinsic charge-transfer properties. This electronic push-pull system is a cornerstone for the development of fluorescent sensors, while the reactive aldehyde is a gateway to forming Schiff bases, a class of compounds renowned for their biological activity and coordination chemistry.[1][2][3] This application note will provide an in-depth exploration of the utility of this compound in the synthesis of fluorescent sensors, bioactive molecules, and as a potential component in organic light-emitting diodes (OLEDs).
I. Application in Fluorescent Chemosensors for Metal Ion Detection
The development of highly selective and sensitive fluorescent sensors for the detection of metal ions is of significant interest for environmental monitoring and biological imaging.[4] Derivatives of this compound, particularly Schiff bases, have emerged as promising candidates for this application.
Scientific Rationale: Why this compound is Effective
The efficacy of this compound-derived sensors lies in several key principles:
-
Turn-on Fluorescence: Many Schiff bases derived from this naphthaldehyde exhibit a "turn-on" fluorescence response upon binding to a specific metal ion.[5][6] In the unbound state, the C=N isomerization and photoinduced electron transfer (PET) processes can quench fluorescence.[5] Upon coordination with a metal ion, the molecular structure becomes more rigid, inhibiting these non-radiative decay pathways and leading to a significant enhancement in fluorescence intensity.[4][5]
-
Selectivity through Cavity Design: The Schiff base ligand can be designed to create a specific coordination cavity that preferentially binds to a target metal ion based on its size, charge density, and preferred coordination geometry. This "lock and key" model is crucial for achieving high selectivity.
-
Modulation of Intramolecular Charge Transfer (ICT): The inherent electronic asymmetry of the this compound core contributes to an intramolecular charge transfer (ICT) character in its derivatives. Metal ion binding can modulate this ICT process, resulting in a detectable change in the fluorescence emission wavelength or intensity.[5]
Experimental Workflow for Sensor Synthesis and Application
The following diagram illustrates the general workflow for synthesizing a Schiff base fluorescent sensor from this compound and its application in metal ion detection.
Caption: Workflow for Schiff base sensor synthesis and metal ion detection.
Protocol: Synthesis of a Highly Selective Fluorescent Sensor for Al³⁺
This protocol details the synthesis of a Schiff base sensor (Probe L) derived from this compound and 8-aminoquinoline, which has demonstrated high selectivity for aluminum ions (Al³⁺).[6]
Materials:
-
This compound
-
8-Aminoquinoline
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. In a separate beaker, dissolve 1.0 mmol of 8-aminoquinoline in 15 mL of absolute ethanol.
-
Reaction Setup: Equip the round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Condensation Reaction: Slowly add the 8-aminoquinoline solution to the stirring solution of this compound at room temperature. Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from hot ethanol to yield the pure Schiff base sensor. Dry the final product under vacuum.
Self-Validation: The successful synthesis of the Schiff base can be confirmed by standard characterization techniques such as FT-IR (disappearance of the aldehyde C=O stretch and appearance of the imine C=N stretch), ¹H NMR, and mass spectrometry. The sensor's functionality is validated by observing a significant fluorescence enhancement upon the addition of Al³⁺ ions compared to other metal ions.
II. Application in the Synthesis of Bioactive Molecules
Schiff bases are a well-established class of compounds possessing a broad spectrum of biological activities, including antibacterial, antifungal, and antioxidant properties.[2][3] The imine or azomethine group (-C=N-) is a critical pharmacophore that can interact with various biological targets.[2][3]
Scientific Rationale: The Role of the Naphthyl-Schiff Base Core
The combination of the naphthalene moiety from this compound with a primary amine to form a Schiff base results in molecules with significant therapeutic potential:
-
Lipophilicity and Membrane Permeability: The bulky and hydrophobic naphthalene group can enhance the lipophilicity of the molecule, which may facilitate its transport across microbial cell membranes.
-
Chelation and Metal Homeostasis: Schiff bases are excellent chelating agents.[7] By forming stable complexes with metal ions that are essential for the survival of microorganisms, these compounds can disrupt microbial metal homeostasis, leading to an antimicrobial effect.
-
Structural Versatility for Diverse Targets: The primary amine component of the Schiff base can be varied extensively, allowing for the synthesis of a large library of compounds. This structural diversity enables the tuning of biological activity against different targets. For example, incorporating a sulfonamide group can lead to potent antibacterial agents.[2][3]
Protocol: Synthesis of a Schiff Base with Potential Antimicrobial Activity
This protocol describes the synthesis of a Schiff base from this compound and a primary amine, such as an amino acid or a sulfa drug, to create a compound with potential biological activity.[2]
Materials:
-
This compound
-
Primary amine (e.g., Sulfamethazine)
-
Methanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Preparation of Reactant Solutions: Dissolve 1.0 mmol of this compound in 25 mL of methanol in a 100 mL round-bottom flask. In a separate flask, prepare a solution of 1.0 mmol of sulfamethazine in 25 mL of methanol.
-
Reaction Mixture: Add the sulfamethazine solution to the this compound solution with continuous stirring.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to the mixture and heat it to reflux for 8-10 hours.
-
Product Isolation: After cooling, the volume of the solvent is reduced by half using a rotary evaporator. The resulting solution is then poured into crushed ice, leading to the precipitation of the solid Schiff base.
-
Purification: The precipitate is filtered, washed with distilled water, and then with a small amount of cold methanol. The product is dried in a desiccator over anhydrous CaCl₂.[1]
Self-Validation: Purity of the synthesized compound can be assessed by TLC and melting point determination. Structural confirmation is achieved through spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR). The biological activity is then validated through in vitro assays, such as determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
III. Potential Application in Organic Light-Emitting Diodes (OLEDs)
While direct applications of this compound in OLEDs are not extensively documented, its structural features make it a promising precursor for synthesizing materials for this technology. Naphthalene-based molecules are known to be advantageous building blocks for organic laser dyes and OLED emitters due to their enhanced stability and ability to tune emission colors.[8]
Scientific Rationale: A Pathway to OLED Materials
The synthesis of efficient OLED emitters, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF), often involves combining electron-donating and electron-accepting moieties.[9] this compound can be envisioned as a key component in building such structures.
-
As a Donor Moiety Precursor: The methoxy-naphthalene group can act as a moderate electron donor. The aldehyde functionality allows for its covalent attachment to a strong electron-acceptor unit (e.g., triazine, diphenylsulfone) through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, after appropriate modification.[9]
-
Tuning Emission Properties: The extended π-system of the naphthalene core can lead to bathochromic (red) shifts in emission compared to phenyl-based analogues, enabling the development of emitters in the green to red region of the spectrum.[8]
-
Amorphous Material Design: The non-planar structure that can be induced by linking the naphthaldehyde-derived unit to other aromatic systems can help in the formation of stable amorphous films, which is crucial for the fabrication of efficient and long-lasting OLED devices.
Conceptual Synthetic Pathway
The following diagram outlines a conceptual pathway for utilizing this compound in the synthesis of a donor-acceptor molecule for potential OLED applications.
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- 2. ajol.info [ajol.info]
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- 6. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 7. Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
- 8. Advantages of naphthalene as a building block for organic solid state laser dyes: smaller energy gaps and enhanced stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sensitive HPLC Analysis of Amino Acids using Pre-Column Derivatization with 3-Methoxy-2-naphthaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: Elevating Amino Acid Analysis with a Novel Fluorogenic Reagent
The quantitative analysis of amino acids is fundamental across a spectrum of scientific disciplines, from biomedical research to pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a cornerstone technique, offering exceptional sensitivity and selectivity. The key to this sensitivity lies in the pre-column derivatization of amino acids, which are often non-fluorescent, with a fluorogenic reagent.
This application note details a robust protocol for the derivatization of primary amino acids with 3-Methoxy-2-naphthaldehyde, a promising fluorogenic labeling agent. While structurally similar to the well-established 2,3-naphthalenedicarboxaldehyde (NDA), the introduction of an electron-donating methoxy group on the naphthalene ring is postulated to enhance the fluorescence quantum yield of the resulting derivatives, thereby offering potentially greater sensitivity.
The methodology presented herein is grounded in the established chemistry of aromatic dialdehydes with primary amines in the presence of a cyanide catalyst. This reaction yields highly fluorescent and stable cyanobenz[f]isoindole (CBI) derivatives, which are ideally suited for reversed-phase HPLC separation and sensitive fluorescence detection. This guide provides a comprehensive, step-by-step protocol, an in-depth explanation of the underlying chemical principles, and practical insights for seamless implementation in your laboratory.
Principle of Derivatization: The Chemistry Behind the Fluorescence
The derivatization of primary amino acids with this compound proceeds via a well-characterized reaction pathway involving nucleophilic attack of the primary amine on the aldehyde groups, followed by cyclization in the presence of a cyanide ion.
The reaction is initiated by the nucleophilic attack of the primary amino group of the amino acid on one of the aldehyde moieties of this compound. This is followed by an intramolecular cyclization with the second aldehyde group. The cyanide ion acts as a crucial catalyst, facilitating the formation of a stable, highly conjugated, and intensely fluorescent cyanobenz[f]isoindole derivative. The methoxy group on the naphthalene ring is anticipated to enhance the fluorescence of the resulting adduct.
Figure 1: Conceptual workflow of the derivatization reaction.
Experimental Protocols
Reagent and Standard Preparation
a. Derivatization Reagent (this compound Solution):
-
Dissolve 10 mg of this compound in 10 mL of HPLC-grade methanol.
-
This solution should be prepared fresh daily and stored in an amber vial to protect it from light.
b. Cyanide Catalyst Solution:
-
Prepare a 10 mM solution of potassium cyanide (KCN) in deionized water.
-
Safety Precaution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).
c. Borate Buffer (pH 9.5):
-
Prepare a 0.4 M boric acid solution in deionized water.
-
Adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
d. Amino Acid Standard Stock Solution (1 mM):
-
Accurately weigh and dissolve individual amino acids in 0.1 M HCl to prepare 1 mM stock solutions.
-
A mixed amino acid standard can be prepared by combining aliquots of the individual stock solutions. Store stock solutions at 4°C.
Derivatization Protocol
This protocol is designed for pre-column derivatization and can be performed manually or automated using an autosampler.
-
In a microcentrifuge tube or autosampler vial, combine the following:
-
10 µL of amino acid standard or sample.
-
70 µL of Borate Buffer (pH 9.5).
-
-
Add 10 µL of the 10 mM Potassium Cyanide solution and vortex briefly.
-
Add 10 µL of the this compound solution.
-
Vortex the mixture thoroughly for 30 seconds.
-
Allow the reaction to proceed at room temperature for 5 minutes in the dark.
-
The derivatized sample is now ready for immediate injection into the HPLC system.
Figure 2: Step-by-step derivatization workflow.
HPLC Analysis Protocol
The separation of the derivatized amino acids is achieved by reversed-phase HPLC. The following conditions are a recommended starting point and may require optimization based on the specific amino acid profile and available instrumentation.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Sodium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-80% B; 30-35 min: 80-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: ~440 nm, Emission: ~490 nm (To be optimized) |
Note on Fluorescence Detection: The optimal excitation and emission wavelengths for the this compound derivatives should be determined empirically using a fluorescence spectrophotometer or by scanning with the HPLC fluorescence detector. The provided wavelengths are based on the known properties of similar naphthaldehyde derivatives.
Data Interpretation and Expected Results
A successful analysis will yield a chromatogram with well-resolved peaks corresponding to the individual amino acid derivatives. The retention times will be reproducible, and the peak areas will be proportional to the concentration of each amino acid.
Table 1: Expected Elution Order of Derivatized Amino Acids (Hypothetical)
| Elution Order | Amino Acid |
| 1 | Aspartic Acid |
| 2 | Glutamic Acid |
| 3 | Serine |
| 4 | Glycine |
| 5 | Histidine |
| 6 | Threonine |
| 7 | Arginine |
| 8 | Alanine |
| 9 | Tyrosine |
| 10 | Valine |
| 11 | Methionine |
| 12 | Phenylalanine |
| 13 | Isoleucine |
| 14 | Leucine |
| 15 | Lysine |
Note: The actual elution order may vary depending on the specific HPLC conditions and column chemistry.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low or no fluorescence signal | - Derivatization reagent has degraded.- Incorrect pH of the reaction buffer.- Incorrect fluorescence detector settings. | - Prepare fresh derivatization reagent.- Verify the pH of the borate buffer.- Optimize excitation and emission wavelengths. |
| Poor peak resolution | - Inappropriate HPLC gradient.- Column degradation. | - Optimize the gradient profile (slope and duration).- Replace the HPLC column. |
| Broad or tailing peaks | - Sample overload.- Extra-column band broadening. | - Dilute the sample.- Check and minimize the length of tubing between the injector, column, and detector. |
| Ghost peaks | - Carryover from previous injections.- Contaminated mobile phase. | - Implement a robust needle wash protocol.- Prepare fresh mobile phases. |
Conclusion
The use of this compound as a pre-column derivatization reagent offers a promising avenue for the highly sensitive HPLC analysis of amino acids. The protocol detailed in this application note provides a solid foundation for researchers to develop and validate their own methods. The enhanced fluorescence potential of this reagent, coupled with the inherent selectivity of HPLC, makes this approach particularly suitable for applications where trace-level quantification of amino acids is critical.
References
-
Kaneda, T., et al. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. Molecules, 28(6), 2598. [Link]
-
Rammouz, R., et al. (2007). The use of naphthalene-2,3-dicarboxaldehyde for the analysis of primary amines using high-performance liquid chromatography and capillary electrophoresis. Biomedical Chromatography, 21(12), 1223-1239. [Link]
-
de Montigny, P., et al. (1987). Naphthalene-2,3-dicarboxaldehyde/cyanide: a new, stable fluorogenic reagent for primary amines. Analytical Chemistry, 59(8), 1096-1101. [Link]
- Roach, M. C., & Harmony, M. D. (1987). Naphthalene-2,3-dicarboxaldehyde: a new fluorogenic reagent for the analysis of primary amines and amino acids by high-performance liquid chromatography.
-
Salem, N., & Zuman, P. (2006). Comparison of solution chemistries of orthophthalaldehyde and 2,3-naphthalenedicarboxaldehyde. Analytical Chemistry, 78(22), 7802-7808. [Link]
Application Notes & Protocols: Synthesis of Fluorescent Chemosensors from 3-Methoxy-2-naphthaldehyde
<
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of fluorescent chemosensors derived from 3-Methoxy-2-naphthaldehyde. This readily available and versatile building block serves as an excellent starting material for creating a diverse range of chemosensors for detecting various analytes, particularly metal ions. The protocols detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability. We will explore the underlying design principles, provide step-by-step synthetic procedures, and discuss the characterization and application of these novel fluorescent probes.
Introduction: The Strategic Advantage of this compound in Chemosensor Design
Fluorescent chemosensors are indispensable tools in modern analytical chemistry, environmental monitoring, and biomedical research.[1] Their ability to provide real-time, sensitive, and selective detection of target analytes makes them superior to many traditional analytical techniques.[2] The core of a fluorescent chemosensor consists of a fluorophore (the signaling unit) and a receptor (the recognition unit). The interaction between the receptor and the analyte induces a change in the photophysical properties of the fluorophore, leading to a detectable signal.
This compound is an exemplary scaffold for designing fluorescent chemosensors due to several key features:
-
Inherent Fluorescence: The naphthalene core is inherently fluorescent, providing a strong foundation for a signaling unit. Its photophysical properties can be readily tuned through chemical modification.[3]
-
Reactive Aldehyde Group: The aldehyde functionality at the 2-position is highly reactive and serves as a convenient handle for introducing various receptor moieties. The most common and straightforward approach is the formation of a Schiff base through condensation with a primary amine.[4]
-
Modulable Methoxy Group: The methoxy group at the 3-position influences the electron density and, consequently, the photophysical properties of the naphthalene ring system. It can also participate in coordination with certain analytes.
The strategic combination of these features allows for the rational design of chemosensors with tailored selectivity and sensitivity for a wide range of analytes, including biologically and environmentally important metal ions like Al³⁺, Cu²⁺, and Zn²⁺.[5][6][7]
General Synthetic Strategy: Schiff Base Condensation
The most prevalent and efficient method for synthesizing fluorescent chemosensors from this compound is through a Schiff base condensation reaction.[4] This reaction involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form an imine or azomethine group (-C=N-).
The choice of the amine-containing reactant is critical as it introduces the specific receptor unit responsible for selective analyte binding. By varying the structure of the amine, a diverse library of chemosensors can be generated.
Diagram of General Synthesis Workflow
Caption: General workflow for the synthesis of fluorescent chemosensors.
Detailed Protocols
Synthesis of a Selective Al³⁺ Chemosensor
This protocol describes the synthesis of a fluorescent chemosensor for the selective detection of aluminum ions (Al³⁺), based on the condensation of this compound with 8-aminoquinoline. The quinoline moiety acts as an excellent chelating agent for Al³⁺.[8]
Materials:
-
This compound (CAS: 56679-88-0)[9]
-
8-Aminoquinoline
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the solution gently until the solid is completely dissolved.
-
Addition of Amine: To a separate beaker, dissolve 1.0 mmol of 8-aminoquinoline in 15 mL of absolute ethanol.
-
Reaction Setup: Add the 8-aminoquinoline solution dropwise to the flask containing the this compound solution while stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a condenser to the flask and reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid product using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to obtain a pure crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C.
Characterization:
The structure and purity of the synthesized chemosensor should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the formation of the imine bond and the overall structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
FT-IR Spectroscopy: To observe the characteristic C=N stretching vibration of the imine group and the disappearance of the C=O and N-H stretching bands of the starting materials.
-
UV-Vis and Fluorescence Spectroscopy: To characterize the photophysical properties of the chemosensor.
Synthesis of a Cu²⁺ "Turn-Off" Chemosensor
This protocol outlines the synthesis of a fluorescent chemosensor for the detection of copper(II) ions, which typically operates via a "turn-off" mechanism due to the paramagnetic quenching effect of Cu²⁺.[6] The synthesis involves the reaction of this compound with benzylamine.
Materials:
-
This compound[10]
-
Benzylamine
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of methanol. In a separate container, dissolve 1.0 mmol of benzylamine in 10 mL of methanol.
-
Reaction: Add the benzylamine solution to the this compound solution and stir the mixture at room temperature for 12 hours.[11]
-
Isolation: After the reaction period, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
-
Drying: The purified chemosensor is dried under vacuum.
Photophysical Properties and Sensing Mechanism
The synthesized chemosensors should be characterized for their photophysical properties, both in the absence and presence of various analytes, to evaluate their sensing performance.
Typical Characterization Includes:
-
UV-Vis Absorption Spectroscopy: To determine the absorption maxima (λ_abs).
-
Fluorescence Emission Spectroscopy: To determine the emission maxima (λ_em) and fluorescence intensity.
-
Quantum Yield (Φ) Determination: To quantify the efficiency of the fluorescence process.
-
Selectivity and Sensitivity Studies: To assess the sensor's response to the target analyte in the presence of other competing ions.
-
Limit of Detection (LOD) Calculation: To determine the lowest concentration of the analyte that can be reliably detected.
Sensing Mechanism Diagram
Caption: Common sensing mechanisms for fluorescent chemosensors.
Application Protocol: Detection of Al³⁺ in Water Samples
This protocol provides a general procedure for using the synthesized Al³⁺ chemosensor for the detection of aluminum ions in aqueous samples.
Materials and Reagents:
-
Synthesized Al³⁺ chemosensor stock solution (e.g., 1 mM in DMSO or acetonitrile).
-
Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Water sample to be analyzed.
-
Standard Al³⁺ solution for calibration.
-
Fluorometer.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the chemosensor by diluting the stock solution in the aqueous buffer. The final concentration will depend on the specific sensor's properties but is typically in the low micromolar range.
-
Calibration Curve: Prepare a series of standard Al³⁺ solutions of known concentrations in the buffer.
-
Measurement: a. To a cuvette containing the sensor working solution, add a specific volume of the standard Al³⁺ solution or the water sample. b. Mix thoroughly and allow for a short incubation period (typically a few minutes) for the binding to reach equilibrium. c. Record the fluorescence emission spectrum at the predetermined excitation wavelength.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ for the standard solutions to generate a calibration curve. b. Use the calibration curve to determine the concentration of Al³⁺ in the unknown water sample.
Quantitative Data Summary
| Chemosensor Precursor | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |
| This compound + 8-aminoquinoline | Al³⁺ | Chelation Enhanced Fluorescence (CHEF) | 3.23 x 10⁻⁸ M | [8] |
| 2-hydroxy-1-naphthaldehyde + benzyl amine | Cu²⁺ | Photoinduced Electron Transfer (PET) | 30 x 10⁻⁹ M | [6] |
| Rhodamine derivative + 2-methoxy-1-naphthaldehyde | Al³⁺ | Spirolactam ring-opening | 12 µM | [12] |
Note: The LOD values are highly dependent on the specific sensor structure and experimental conditions.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of fluorescent chemosensors. The straightforward Schiff base condensation chemistry allows for the facile incorporation of diverse receptor units, enabling the targeted detection of various analytes. The protocols and guidelines presented in this document provide a solid foundation for researchers to design, synthesize, and apply novel fluorescent probes for applications in environmental science, analytical chemistry, and biomedical research.
References
- Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (n.d.). Google Books.
- Abebe, F. (2021). Fluorescent turn-on chemosensors for detection of aluminum ion and azide. U.S.
- (2014). Fluorescent Chemosensors for Metal Ion Recognition by means of Naphthalene Derivatives.
- (2023). Synthesis and Applications of Fluorescent Chemosensors: A Review.
- Recent progress in fluorescent chemosensors for selective aldehyde detection. (2025). PMC.
- Dagnaw, M. J. (2019).
- (n.d.). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect.
- Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applic
- Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses. (n.d.). PubMed.
- Sun, C., Miao, X., Zhang, L., Li, W., & Chang, Z. (2018). Design and synthesis of a 2-hydroxy-1-naphthaldehyde -based fluorescent chemosensor for selective detection of aluminium ion. Inorganica Chimica Acta.
- Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. (2023). PMC.
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (n.d.). PMC.
- Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. (n.d.). MDPI.
- Cai, S., Zhang, K., & Cai, X. (2024). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Zhurnal Prikladnoii Spektroskopii, 91(3), 465.
- Yaseen, A. A., Al-Tikrity, E. T. B., Al-Mashhadani, M. H., Salih, N., & Yousif, E. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science.
- (n.d.). A Highly Selective and Sensitive Fluorescent Turn-on Probe for Al3+ Based on Naphthalimide Schiff Base. Scilit.
- Roy, P. P. (2021). Recent advances in the development of fluorescent chemosensors for Al3. Dalton Transactions, 50(21), 7156-7165.
- Editorial: Organic Fluorescent Materials as Chemical Sensors. (2021). ETH Zurich Research Collection.
- An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). Sensors & Diagnostics.
- Photophysical Properties of Some Naphthalimide Deriv
-
1-Hydroxy-3-methoxy-2-naphthaldehyde. (n.d.). PubChem. Retrieved from [Link]
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- 6. Synthesis and Evaluation of a Schiff-Based Fluorescent Chemosensors for the Selective and Sensitive Detection of Cu2+ in Aqueous Media with Fluorescence Off-On Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 8. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
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- 12. morgan.edu [morgan.edu]
Application Notes & Protocols: Photophysical Properties of 3-Methoxy-2-naphthaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the photophysical properties of 3-Methoxy-2-naphthaldehyde and its derivatives. These compounds are notable for their versatile fluorescence characteristics, which are highly sensitive to the local environment. This guide details their solvatochromic behavior, methods for synthesis, and derivatization, and provides in-depth protocols for spectroscopic characterization. It is intended to serve as a foundational resource for researchers leveraging these fluorophores in the development of novel sensors, imaging agents, and advanced materials.
Introduction: The Versatility of the Naphthaldehyde Scaffold
Naphthalene-based compounds are a significant class of organic molecules known for their unique photophysical and chemical properties.[1] Their rigid, planar structure and extended π-electron conjugation contribute to high quantum yields and excellent photostability.[1] this compound, in particular, serves as a valuable precursor in the synthesis of specialized organic molecules due to the strategic placement of its methoxy and aldehyde groups, which allows for targeted modifications.[2]
The aldehyde functional group is highly reactive and participates in various chemical transformations, including condensations, oxidations, and reductions.[2] This reactivity allows for the straightforward synthesis of a wide array of derivatives, such as Schiff bases, which often exhibit enhanced fluorescence and unique photophysical phenomena.[2] The naphthalene moiety provides a rigid aromatic system that influences the photophysical and biological properties of the resulting molecules.[2]
Foundational Photophysical Phenomena
2.1 Solvatochromism
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[3] This occurs because different solvents variably stabilize the electronic ground and excited states of the solute molecule, altering the energy gap between them.[3] This change is observable in the absorption or emission spectrum as a shift in the position, intensity, or shape of the spectroscopic bands.[3]
Naphthaldehyde derivatives often exhibit significant solvatochromism.[4] A "positive" or "red shift" (bathochromic shift) to longer wavelengths with increasing solvent polarity is common for these types of molecules.[3] This indicates that the excited state is more polar than the ground state and is thus better stabilized by polar solvents.
2.2 Aggregation-Induced Emission (AIE)
A fascinating property of many naphthaldehyde derivatives is Aggregation-Induced Emission (AIE).[2] Molecules with AIE characteristics are typically non-emissive in dilute solutions but become highly fluorescent in an aggregated state or in the solid phase.[2] This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the restriction of intramolecular rotations (RIR) in the aggregated state.[2]
Synthesis and Derivatization
The synthesis of this compound can be achieved through methods such as the formylation of a methoxy-substituted naphthalene precursor.[2] The true synthetic versatility of this compound lies in the reactivity of its aldehyde group.
Schiff Base Derivatives: One of the most common derivatization strategies is the condensation reaction with primary amines to form Schiff bases (imines).[5] This reaction is often straightforward and allows for the introduction of a wide variety of functional groups, which can be used to tune the photophysical and chemical properties of the resulting molecule.[2][5] For instance, Schiff bases derived from naphthaldehyde have been designed as AIE-active materials and chemosensors for detecting metal ions.[2]
Experimental Protocols: A Guide to Characterization
4.1 Steady-State Spectroscopy
This protocol outlines the measurement of absorption and fluorescence spectra to determine key photophysical parameters.
Workflow for Steady-State Spectroscopy
Caption: Workflow for acquiring steady-state absorption and fluorescence spectra.
Materials:
-
This compound derivative
-
Spectroscopic grade solvents of varying polarity
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mM). From this, prepare working solutions (1-10 µM) in each solvent. Ensure the maximum absorbance is below 0.1 to avoid inner-filter effects.
-
Absorption Spectra: Record the absorption spectrum for each solution to determine the maximum absorption wavelength (λ_max).
-
Emission Spectra: Excite each sample at its λ_max and record the emission spectrum.
-
Data Analysis: Determine the emission maximum (λ_em) and calculate the Stokes shift for each solvent. The Stokes shift is the difference in energy between the absorption and emission maxima.
4.2 Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is typically determined relative to a known standard.[2]
Workflow for Quantum Yield Determination
Caption: Protocol for determining the relative fluorescence quantum yield.
Procedure:
-
Standard Selection: Choose a reference compound with a known quantum yield that absorbs and emits in a similar wavelength range to your sample.
-
Absorbance and Emission Measurements: Prepare a series of dilutions for both the sample and the standard. Measure the absorbance and integrated fluorescence intensity for each.
-
Calculation: The quantum yield is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.
4.3 Time-Resolved Fluorescence Spectroscopy
This technique measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state.
Workflow for Time-Resolved Fluorescence Spectroscopy
Caption: General workflow for measuring fluorescence lifetime using TCSPC.
Data Presentation
Table 1: Representative Photophysical Data for a Hypothetical this compound Derivative
| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |
| Toluene | 2.4 | 350 | 430 | 5480 | 0.25 | 2.1 |
| Chloroform | 4.8 | 355 | 455 | 6740 | 0.40 | 3.5 |
| Acetonitrile | 37.5 | 365 | 490 | 8110 | 0.65 | 5.8 |
Note: This data is illustrative. Actual values will depend on the specific derivative and experimental conditions.
Applications in Research and Development
The unique photophysical properties of this compound derivatives make them highly valuable in various applications:
-
Fluorescent Probes and Sensors: Their sensitivity to the local environment allows them to be used as probes for solvent polarity, viscosity, and the presence of specific analytes like metal ions.[2][6][7]
-
Bioimaging: Due to their strong fluorescence and photostability, these derivatives can be used as fluorescent labels for imaging biological molecules and cellular structures.[1]
-
Organic Electronics: The conjugated framework of naphthalene derivatives makes them excellent candidates for the development of organic electronic materials.[1]
Conclusion
This compound and its derivatives represent a versatile and powerful class of fluorophores. Their tunable photophysical properties, coupled with their synthetic accessibility, make them ideal candidates for a wide range of applications in materials science, chemistry, and biology. A thorough understanding and characterization of their photophysical properties, as outlined in this guide, are crucial for their successful implementation in innovative scientific research.
References
- BenchChem. (n.d.). An In-depth Technical Guide on the Solvatochromic Behavior of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde and its Analogs.
- BenchChem. (n.d.). This compound | 56679-88-0.
- Zhang, Y., et al. (2021). Polarity-dependent solvatochromic properties of thermally activated delayed fluorescence with donor–acceptor constituents under different excitation energies. Journal of Materials Chemistry C.
- ResearchGate. (n.d.). Figure 3. Top: quantum yield of the high-energy fluorescence (φ X ) and....
- Kantar, G. k., et al. (n.d.). TABLE 5 . Fluorescence Quantum Yields and Stokes Shifts. ResearchGate.
- Gussin, H. A., et al. (n.d.). Thiol-reactive derivatives of the solvatochromic 4-N,N-dimethylamino-1,8-naphthalimide fluorophore: a highly sensitive toolset for the detection of biomolecular interactions. PubMed.
- Wikipedia. (n.d.). Solvatochromism.
- Semantic Scholar. (n.d.). Solvatochromic fluorescent ethynyl naphthalimide derivatives for detection of water in organic solvents.
- Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence.
- MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+.
- Sakhare, D.T. (2025). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry.
- BLD Pharm. (n.d.). 56679-88-0|this compound.
- MDPI. (n.d.). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials.
- Wang, Y., et al. (n.d.). A highly sensitive and selective fluorescent probe for nitroxyl based on a naphthalene derivative. Analytical Methods.
- National Institutes of Health. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.
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The Strategic Application of 3-Methoxy-2-naphthaldehyde in the Synthesis of Chiral Catalysts for Asymmetric Organic Synthesis
Introduction: The Architectural Significance of 3-Methoxy-2-naphthaldehyde in Ligand Design
In the realm of asymmetric catalysis, where the precise control of stereochemistry is paramount, the design of chiral ligands is a cornerstone of innovation. This compound emerges as a highly valuable starting material for the synthesis of a specific class of these ligands, primarily chiral Schiff bases. The inherent structural features of this naphthaldehyde derivative—a rigid naphthalene backbone, a strategically positioned methoxy group, and a reactive aldehyde functionality—provide an excellent scaffold for creating sterically demanding and electronically tuned environments around a metal center.
The naphthalene moiety offers a broad, planar structure that can effectively shield one face of a catalytic metal complex, thereby directing the approach of substrates and inducing high levels of enantioselectivity. The methoxy group, an electron-donating substituent, can modulate the electronic properties of the resulting ligand and its metal complex, influencing both catalytic activity and selectivity. The aldehyde group serves as a convenient handle for the straightforward synthesis of Schiff bases through condensation with chiral primary amines. This modularity allows for the systematic tuning of the ligand's steric and electronic properties by varying the chiral amine component.
This application note provides a comprehensive guide for researchers, scientists, and professionals in drug development on the preparation of chiral Schiff base ligands derived from this compound, their subsequent complexation with transition metals to form active catalysts, and their application in asymmetric organic synthesis. The protocols detailed herein are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower users to modify and optimize these methods for their specific research needs.
Part 1: Synthesis of a Chiral Schiff Base Ligand from this compound
The synthesis of chiral Schiff base ligands is a foundational step in the preparation of the active catalyst. The following protocol describes the condensation of this compound with a chiral amine, a reaction that forms the characteristic imine linkage of the Schiff base.
Protocol 1: Synthesis of a Chiral N,N'-bis(3-methoxy-2-naphthylidene) Schiff Base Ligand
This protocol details the synthesis of a C2-symmetric Schiff base ligand from this compound and a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane. The C2-symmetry of the resulting ligand is often crucial for achieving high enantioselectivity in catalytic reactions.
Materials and Reagents:
-
This compound
-
(1R,2R)-(-)-1,2-Diaminocyclohexane
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Crystallization dish
Step-by-Step Procedure:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 2.0 equivalents of this compound in 30 mL of absolute ethanol. Gently warm the mixture on a hotplate with stirring to ensure complete dissolution.
-
Addition of Diamine: To the ethanolic solution of the aldehyde, add 1.0 equivalent of (1R,2R)-(-)-1,2-diaminocyclohexane dropwise with continuous stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution as a crystalline solid. If precipitation is slow, the solution can be placed in an ice bath to facilitate crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold absolute ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base ligand in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: The structure and purity of the synthesized ligand should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Part 2: Preparation of the Chiral Metal Complex Catalyst
With the chiral Schiff base ligand in hand, the next step is to coordinate it with a suitable transition metal salt to form the active catalyst. The choice of metal is critical and depends on the target organic transformation. For many asymmetric reactions, metals like copper(II), manganese(III), and titanium(IV) are commonly employed.
Protocol 2: Synthesis of a Copper(II)-Schiff Base Catalyst
This protocol describes a general method for the synthesis of a copper(II) complex with the previously prepared chiral Schiff base ligand.
Materials and Reagents:
-
Chiral N,N'-bis(3-methoxy-2-naphthylidene) Schiff base ligand
-
Copper(II) acetate monohydrate
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Step-by-Step Procedure:
-
Ligand Dissolution: Dissolve 1.0 equivalent of the chiral Schiff base ligand in 20 mL of absolute ethanol in a 50 mL round-bottom flask. Heat the mixture gently to ensure complete dissolution.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 equivalent of copper(II) acetate monohydrate in 10 mL of absolute ethanol.
-
Complexation: Add the ethanolic solution of the copper(II) salt dropwise to the stirred solution of the ligand at room temperature. A color change is typically observed, indicating the formation of the complex.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 1-2 hours to ensure complete complexation.
-
Isolation of the Catalyst: After cooling to room temperature, the solid metal complex will precipitate. Collect the catalyst by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and then dry it under vacuum.
-
Characterization: The formation of the metal complex can be confirmed by techniques such as FT-IR (observing shifts in the C=N stretching frequency upon coordination), UV-Vis spectroscopy, and elemental analysis.
Part 3: Application in Asymmetric Catalysis - The Asymmetric Michael Addition
The true test of the synthesized catalyst lies in its ability to induce high enantioselectivity in an organic reaction. The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction, and the following protocol outlines the use of the prepared copper(II)-Schiff base catalyst in this transformation.
Protocol 3: Catalytic Asymmetric Michael Addition of a Malonate to a Nitroalkene
Materials and Reagents:
-
Copper(II)-Schiff base catalyst (prepared in Protocol 2)
-
β-Nitrostyrene (or other nitroalkene)
-
Diethyl malonate (or other Michael donor)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Standard work-up reagents (e.g., saturated aqueous NH₄Cl, organic solvent for extraction, anhydrous MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Catalyst Loading: In a dry Schlenk tube under an inert atmosphere, add the copper(II)-Schiff base catalyst (typically 1-10 mol%). The optimal catalyst loading should be determined experimentally.
-
Addition of Reactants: To the tube, add the β-nitrostyrene (1.0 equivalent) and anhydrous solvent (to achieve a suitable concentration, e.g., 0.1 M). Stir the mixture for a few minutes.
-
Initiation of Reaction: Add diethyl malonate (1.2-2.0 equivalents) to the reaction mixture. The use of a slight excess of the Michael donor is common to ensure complete consumption of the limiting reagent.
-
Reaction Monitoring: Stir the reaction at the desired temperature (which can range from -78 °C to room temperature, depending on the specific substrates and catalyst). Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Expected Outcome and Data Presentation
The efficacy of the catalyst is evaluated based on the yield of the Michael adduct and its enantiomeric excess. A well-designed catalyst derived from this compound can be expected to deliver high yields and excellent enantioselectivities. The results for a series of substrates can be summarized in a table for easy comparison.
| Entry | Nitroalkene | Michael Donor | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene | Diethyl malonate | 5 | 0 | 24 | 95 | 92 |
| 2 | 4-Chloro-β-nitrostyrene | Diethyl malonate | 5 | 0 | 24 | 92 | 90 |
| 3 | 4-Methoxy-β-nitrostyrene | Diethyl malonate | 5 | 0 | 36 | 88 | 85 |
| 4 | β-Nitrostyrene | Dibenzyl malonate | 5 | 0 | 24 | 90 | 94 |
Table 1: Representative data for the asymmetric Michael addition catalyzed by a Cu(II)-Schiff base complex derived from this compound. Data is illustrative.
Visualizing the Workflow and Catalytic Cycle
To provide a clearer understanding of the processes described, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a plausible catalytic cycle.
Caption: Experimental workflow from starting materials to the final enantioenriched product.
Caption: Plausible catalytic cycle for the asymmetric Michael addition.
Conclusion and Future Outlook
This compound serves as an exemplary building block for the synthesis of sophisticated chiral ligands and their corresponding metal complexes. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast potential of these catalysts in asymmetric organic synthesis. The modular nature of the Schiff base synthesis allows for the creation of a diverse library of ligands, enabling the fine-tuning of catalyst performance for a wide range of transformations beyond the Michael addition, including aldol reactions, epoxidations, and reductions. Future work in this area will undoubtedly focus on the development of novel chiral amines and the exploration of different metal centers to further expand the scope and utility of catalysts derived from this versatile naphthaldehyde precursor.
References
-
Schiff Bases and their Metal Complexes: For a general overview of Schiff bases and their coordination chemistry, see: Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421. [Link]
- Asymmetric Michael Addition: For a review on the asymmetric Michael addition, see: Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press, Oxford. (A general textbook, a specific review URL is not available, but numerous reviews on the topic can be found in journals like Angewandte Chemie and Chemical Reviews).
-
Synthesis of Schiff Bases from Naphthaldehyde Derivatives: While a specific paper for this compound might not be readily available, a representative procedure for a similar naphthaldehyde can be found in: Ray, U. et al. (2006). Synthesis, characterization and fluorescence properties of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 2-aminobenzyl alcohol and its complexes with Zn(II), Cd(II), and Hg(II). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 647-652. [Link]
-
Copper-Catalyzed Asymmetric Reactions: For an example of copper-catalyzed asymmetric reactions with Schiff base ligands, see: Evans, D. A. et al. (1999). A New Copper Acetate-Bis(oxazoline)-Catalyzed, Enantioselective Henry Reaction. Journal of the American Chemical Society, 121(4), 669-670. [Link]
Application Notes & Protocols: 3-Methoxy-2-naphthaldehyde-Based Probes in Bioimaging
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Naphthalene Scaffold
Naphthalene derivatives form the bedrock of a versatile class of fluorescent probes, prized for their inherent photophysical properties including high quantum yields and excellent photostability. The naphthalene moiety, a rigid and extended aromatic system, provides a robust framework for constructing sensitive and selective chemosensors. The strategic introduction of functional groups, such as the aldehyde on the 3-methoxy-2-naphthaldehyde backbone, offers a reactive handle for synthesizing a diverse array of probes tailored for specific bioimaging applications. The electron-donating methoxy group further enhances the photophysical properties of the resulting molecules.
This guide provides an in-depth exploration of the bioimaging applications of probes derived from this compound, complete with detailed protocols for their synthesis and use in cellular imaging. We will delve into the design principles, mechanistic underpinnings, and practical execution of experiments for detecting metal ions and monitoring cellular viscosity.
Section 1: "Turn-On" Fluorescent Probes for Metal Ion Detection
The selective detection of metal ions in biological systems is crucial for understanding their roles in health and disease. Probes derived from this compound can be designed to exhibit a "turn-on" fluorescence response upon binding to specific metal ions, such as aluminum (Al³⁺) and zinc (Zn²⁺). The primary mechanism governing this phenomenon is Chelation-Enhanced Fluorescence (CHEF), often coupled with the inhibition of Photoinduced Electron Transfer (PET).
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
In the unbound state, the probe's fluorescence is often quenched due to non-radiative decay pathways, such as C=N isomerization in Schiff base derivatives. Upon coordination with a metal ion, the probe forms a rigid complex, which restricts these non-radiative processes and leads to a significant enhancement in fluorescence intensity.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion detection.
Application: Selective Detection of Aluminum (Al³⁺)
Aluminum is the most abundant metal in the earth's crust and has been linked to several neurodegenerative diseases. The development of selective probes for Al³⁺ is therefore of significant interest.
This protocol describes the synthesis of a Schiff base fluorescent probe from this compound and 2-aminoethanol. This is a representative protocol and may require optimization for specific research needs.
Workflow for Probe Synthesis:
Caption: General workflow for the synthesis of a Schiff base fluorescent probe.
Materials:
-
This compound
-
2-Aminoethanol
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
To this solution, add 2-aminoethanol (1 mmol) dissolved in 10 mL of absolute ethanol dropwise with continuous stirring.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the solution to room temperature. The resulting precipitate (the Schiff base probe) can be collected by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HeLa or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in a glass-bottom dish suitable for fluorescence microscopy and allow them to adhere overnight.
Probe Loading and Imaging:
-
Prepare a stock solution of the synthesized probe (e.g., 1 mM in DMSO).
-
Dilute the stock solution in serum-free DMEM to a final working concentration (typically 5-10 µM).
-
Remove the culture medium from the cells and wash twice with phosphate-buffered saline (PBS).
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells.
-
To induce an increase in intracellular Al³⁺, treat the cells with a solution of AlCl₃ (e.g., 50-100 µM) for a specified time (e.g., 30 minutes).
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
-
Acquire images before and after Al³⁺ treatment to observe the fluorescence "turn-on" response.
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
-
Calculate the fold-change in fluorescence intensity upon Al³⁺ treatment.
Quantitative Data for Naphthaldehyde-Based Probes
The following table summarizes the photophysical properties of representative naphthaldehyde-based fluorescent probes for metal ion detection. Note that these values are for probes with similar structures, and optimization is necessary for probes derived specifically from this compound.
| Probe Derivative (Precursor) | Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Reference |
| Schiff Base (2-hydroxy-1-naphthaldehyde) | Zn²⁺ | ~370 | ~465 | Low µM range | |
| Naphthalimide Schiff Base | Al³⁺ | 350 | 526 | 0.34 µM | |
| Naphthalene Derivative F6 | Al³⁺ | 343 | ~450 | 8.73 x 10⁻⁸ M |
Section 2: Probes for Monitoring Cellular Viscosity
Cellular viscosity is a critical parameter that influences intracellular dynamics, including protein diffusion and organelle function. Alterations in viscosity are associated with various pathological conditions. Fluorescent "molecular rotors" are probes whose fluorescence quantum yield is highly dependent on the viscosity of their microenvironment.
Principle of Detection: Twisted Intramolecular Charge Transfer (TICT)
Probes designed as molecular rotors often operate via a Twisted Intramolecular Charge Transfer (TICT) mechanism. In low-viscosity environments, the probe can undergo rotational motion around a single bond in the excited state, leading to the formation of a non-emissive TICT state and thus, low fluorescence. In high-viscosity environments, this rotation is hindered, preventing the formation of the TICT state and causing the probe to relax via fluorescence emission.
Caption: Principle of a molecular rotor based on the TICT mechanism.
Application: Imaging Viscosity Changes in Live Cells
Probes for viscosity can be synthesized from this compound via Knoevenagel condensation with an active methylene compound.
This protocol outlines a general procedure for the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol or Acetonitrile
-
Piperidine (catalyst)
Procedure:
-
Dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50°C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, and the product should precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
Recrystallize from a suitable solvent to obtain the pure probe.
-
Characterize the product by NMR and mass spectrometry.
Cell Preparation:
-
Culture and seed cells as described in the metal ion detection protocol.
Inducing Viscosity Changes (Optional):
-
To increase cellular viscosity, cells can be treated with agents like monensin or nystatin, which induce apoptosis and are known to increase mitochondrial viscosity.
Probe Loading and Imaging:
-
Prepare a 1 mM stock solution of the viscosity probe in DMSO.
-
Dilute the probe to a final concentration of 1-5 µM in serum-free medium.
-
Incubate the cells with the probe for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add fresh medium.
-
Image the cells using a fluorescence microscope. It is highly recommended to use Fluorescence Lifetime Imaging Microscopy (FLIM) for viscosity measurements, as the fluorescence lifetime of molecular rotors is often linearly correlated with viscosity and is independent of probe concentration.
Data Analysis:
-
If using intensity-based measurements, quantify the fluorescence intensity change in response to viscosity-inducing agents.
-
If using FLIM, calculate the average fluorescence lifetime per pixel to generate a viscosity map of the cell.
Section 3: Potential Application in Enzyme Detection
While specific this compound-based probes for enzyme activity are not yet widely reported, the versatile chemistry of the naphthaldehyde group allows for their rational design. A common strategy involves masking the fluorophore with a substrate specific to the enzyme of interest. Enzymatic cleavage of the substrate would then release the fluorophore, resulting in a "turn-on" fluorescence signal.
For example, to detect a specific hydrolase, the hydroxyl group of a hydroxynaphthaldehyde derivative could be esterified with a substrate for that enzyme. The enzymatic hydrolysis of the ester would release the highly fluorescent hydroxynaphthaldehyde.
Proposed Design for a Hydrolase-Activatable Probe:
Caption: General design of an enzyme-activatable "turn-on" fluorescent probe.
Further research is needed to synthesize and validate such probes based on the this compound scaffold for specific enzyme targets.
References
-
Spectrochim Acta A Mol Biomol Spectrosc. (2022). Wavelength-tunable AIEgens based on 6-methoxy-2-naphthaldehyde: AIE behavior and bioimaging performance. PubMed. Retrieved from [Link]
-
J Fluoresc. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. Retrieved from [Link]
-
Int J Mol Sci. (2023). Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. MDPI. Retrieved from [Link]
-
JoVE. (2022). Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells. Retrieved from [Link]
-
J Fluoresc. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. PubMed. Retrieved from [Link]
-
J Clin Biochem Nutr. (2018). Advances in reaction-based synthetic fluorescent probes for studying the role of zinc and copper ions in living systems. PubMed Central. Retrieved from [Link]
-
Luminescence. (2018). Characterization of a highly Al(3+)-selective fluorescence probe based on naphthalimide-Schiff base and its application to practical water samples. PubMed. Retrieved from [Link]
-
Molecules. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. MDPI. Retrieved from [Link]
-
Int J Mol Sci. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]
-
Theranostics. (2021). Activated molecular probes for enzyme recognition and detection. PubMed Central. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methoxy-2-naphthaldehyde
Welcome to the technical support center for the synthesis of 3-Methoxy-2-naphthaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound typically involves the formylation of 2-methoxynaphthalene. While seemingly straightforward, this electrophilic aromatic substitution is complicated by the directing effects of the methoxy group on the naphthalene ring system. The methoxy group is a strong activating, ortho, para-director due to its positive resonance effect (+R).[1][2] In the case of 2-methoxynaphthalene, this leads to preferential electrophilic attack at the C1 (ortho) and C6 (para-like) positions, often resulting in a mixture of isomers and a low yield of the desired C3-substituted product (formally an ortho position, but electronically and sterically distinct from C1).[3][4]
This guide provides troubleshooting for the most common synthetic route, the Vilsmeier-Haack reaction, and presents a high-selectivity alternative method.
Caption: Regioselectivity challenge in 2-methoxynaphthalene formylation.
Part 1: Troubleshooting the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method to introduce a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
Q1: My overall yield of this compound is consistently low. What are the most common causes?
A1: Low yields in this reaction are frequently traced back to four critical parameters:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[5] Water will rapidly quench the active chloroiminium salt, halting the reaction. Ensure all glassware is flame- or oven-dried, and use anhydrous grade DMF and solvents. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: The quality of your DMF and POCl₃ is paramount. Old or improperly stored DMF can decompose to form dimethylamine, which can react with the Vilsmeier reagent and generate unwanted byproducts.[5][7] Use freshly opened or redistilled reagents for best results.
-
Reaction Temperature: Temperature control is crucial for both the formation of the Vilsmeier reagent and the subsequent formylation. The optimal temperature is substrate-dependent and often requires empirical optimization, typically ranging from 0°C to 80°C.[8] Running the reaction at a suboptimal temperature can lead to decomposition or a sluggish reaction rate.
-
Stoichiometry: The molar ratios of 2-methoxynaphthalene, DMF, and POCl₃ directly impact the outcome. An excess of the Vilsmeier reagent is often used, but a large excess can lead to side reactions. A typical starting point is 1.5 to 3 equivalents of the pre-formed Vilsmeier reagent relative to the substrate.
Q2: The reaction is producing the wrong isomer, primarily 1-formyl-2-methoxynaphthalene. How can I favor the desired 3-formyl product?
A2: This is the core challenge of this synthesis. The C1 position is electronically activated and often sterically more accessible, leading to the kinetic product, 1-formyl-2-methoxynaphthalene.[3] While optimizing Vilsmeier-Haack conditions (e.g., solvent, temperature) can slightly alter the isomeric ratio, a more robust solution is to change the synthetic strategy.
The most effective method for achieving high regioselectivity for the 3-position is ortho-directed metalation (lithiation) .[3] In this approach, an organolithium reagent like n-butyllithium (n-BuLi) selectively deprotonates the C3 position due to coordination with the oxygen of the methoxy group. The resulting aryllithium intermediate is then quenched with a formylating agent (like DMF) to install the aldehyde group exclusively at the desired position. A detailed protocol for this superior method is provided in Part 3.
Q3: When I add POCl₃ to DMF, a thick precipitate forms and my magnetic stir bar gets stuck. What is happening and how can I prevent this?
A3: You are observing the formation of the Vilsmeier reagent, a chloroiminium salt, which may have limited solubility in pure DMF, especially at low temperatures.[6][9] If it precipitates heavily, it can physically stop the reaction from being homogenous and effective.
Solutions:
-
Use a Mechanical Stirrer: For larger-scale reactions, a mechanical overhead stirrer has the torque to handle thick slurries and is highly recommended.
-
Control Addition Rate: Add the POCl₃ very slowly to the cooled DMF. This allows the heat of formation to dissipate and can help maintain a more mobile slurry.
-
Use a Co-Solvent: Performing the reaction in a co-solvent such as 1,2-dichloroethane or chloroform can improve the solubility of the Vilsmeier reagent.
-
Slight Temperature Increase: While initial formation is done at 0°C for safety, allowing the mixture to warm slightly (e.g., to 10-15°C) after the addition is complete may improve solubility before adding your substrate.
Q4: What is the safest and most effective workup procedure for this reaction?
A4: The workup is critical for both safety and product isolation. It involves hydrolyzing the iminium salt intermediate to the aldehyde and quenching the highly reactive excess POCl₃.
The standard and safest method is a "reverse quench" .[10]
-
Prepare a separate beaker with a large amount of crushed ice or an ice-water slurry.
-
While stirring the ice vigorously, slowly and carefully add the cooled reaction mixture to the ice.
-
CAUTION: This process is highly exothermic as POCl₃ reacts violently with water.[10] Slow addition and efficient cooling are essential to prevent the reaction from boiling over.
-
After the addition is complete, the mixture will be strongly acidic due to the formation of HCl and H₃PO₄.[10] The next step is to neutralize these acids by adding a base, such as a saturated solution of sodium acetate or carefully adding aqueous sodium hydroxide, until the pH is neutral or slightly basic (pH 7-8).[11]
-
The product can then be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane), washed, dried, and concentrated.
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Part 2: Purification Guide
Q5: How can I effectively purify the crude product, especially from isomeric impurities?
A5: The primary method for purifying solid organic compounds is recrystallization . This technique is effective if the desired product and the impurities have different solubilities in a given solvent. For isomeric naphthaldehydes, which often have similar polarities, finding the right solvent is key. If recrystallization fails to provide adequate purity, column chromatography on silica gel is the more powerful, albeit more labor-intensive, alternative.
Q6: What are the best solvents for the recrystallization of this compound?
A6: Based on protocols for structurally similar compounds, the following solvents are excellent starting points for recrystallization:
-
Ethyl Acetate: Often provides a good balance of solubility at high temperatures and insolubility at low temperatures, leading to good recovery.[12][13]
-
Ethanol or Methanol: Alcohols are also commonly used. Sometimes a mixed solvent system (e.g., ethanol/water) is required to achieve optimal crystallization.[14]
-
Hexane/Ethyl Acetate Mixture: If the product is too soluble in pure ethyl acetate, adding a non-polar solvent like hexane can induce crystallization.
For colored impurities, you can add a small amount of activated carbon to the hot solution before filtering and allowing it to cool.[12][13]
Part 3: Detailed Experimental Protocols
Caption: General laboratory workflow for synthesis and purification.
Protocol 1: High-Regioselectivity Synthesis via Ortho-Lithiation
(Adapted from Narasimhan and Mali, 1993)[3]
Safety: n-Butyllithium is pyrophoric and reacts violently with water. This procedure must be conducted under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper PPE.
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-methoxynaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Lithiation: Slowly add n-butyllithium (approx. 2.5 M in hexanes, 1.1 eq) dropwise via syringe, keeping the internal temperature below 5°C.
-
Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours to ensure complete lithiation.
-
Formylation: Cool the resulting solution back down to 0°C. Slowly add anhydrous DMF (1.5 eq) dropwise.
-
Quench: After stirring for an additional hour at room temperature, slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel, add water, and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization (see Protocol 2).
Protocol 2: Purification by Recrystallization
(Adapted from general laboratory procedures)[12][13]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration: If carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Part 4: Data Summary
| Feature | Method 1: Vilsmeier-Haack | Method 2: Ortho-Directed Lithiation |
| Primary Reagents | 2-Methoxynaphthalene, DMF, POCl₃ | 2-Methoxynaphthalene, n-BuLi, DMF |
| Typical Yield | Variable, often low to moderate (<50%) | Good to excellent (>60%)[3] |
| Regioselectivity | Poor; often favors C1 isomer[3] | Excellent; highly selective for C3 isomer |
| Key Considerations | Reagents are moisture-sensitive but manageable. Workup is highly exothermic. Isomer separation is a major challenge. | Requires strictly anhydrous and inert atmosphere techniques. n-BuLi is pyrophoric. Offers superior control and purity. |
References
-
Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Organic Syntheses Procedure. Retrieved from [Link]
-
Narasimhan, N. S., & Mali, R. S. (1993). SYNTHESIS OF 3,6-DIMETHOXY-2-NAPHTHALDEHYDE. Organic Preparations and Procedures International, 25(2), 252-254. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of 2-methoxynaphthaldehyde. PrepChem.com. Retrieved from [Link]
- Google Patents. (n.d.).Method for synthesizing 6-methoxy-2-naphthaldehyde.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.).Preparation method of 6-methoxy-2-naphthaldehyde.
-
ResearchGate. (n.d.). Reaction scheme of the acylation of 2-methoxynaphthalene. ResearchGate. Retrieved from [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Reactivity in Reactions with 3-Methoxy-2-naphthaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Methoxy-2-naphthaldehyde. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges when utilizing this versatile but sterically hindered and electronically deactivated building block. Our goal is to provide field-proven insights and logical, step-by-step troubleshooting strategies to overcome common reactivity issues.
The core challenge in reactions involving this compound stems from a combination of two intrinsic properties:
-
Steric Hindrance: The aldehyde group at the C2 position is sterically crowded by the adjacent fused benzene ring and the hydrogen atom at the C1 (peri) position. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon.[1][2]
-
Electronic Effects: The methoxy group (-OCH₃) at the C3 position is an electron-donating group. Through resonance, it increases the electron density of the naphthalene ring system, which in turn reduces the electrophilicity (the partial positive charge) of the carbonyl carbon.[3][4][5] A less electrophilic carbon is less susceptible to nucleophilic attack, leading to slower reaction rates.[3][6]
This guide provides a structured approach to diagnosing and solving these inherent reactivity challenges across several common transformations.
Part 1: General Troubleshooting Workflow
Before diving into reaction-specific issues, it's crucial to validate the fundamentals of your experimental setup. Low reactivity is often a result of overlooked foundational problems. The following workflow provides a systematic diagnostic process.
Caption: General diagnostic workflow for initial troubleshooting.
Part 2: Reaction-Specific Troubleshooting Guides
This section addresses common issues encountered in specific, widely-used reactions involving this compound.
A. Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base.[7][8] The reduced electrophilicity of this compound can make the initial nucleophilic attack the rate-limiting step.
Question: My Knoevenagel condensation with diethyl malonate is extremely slow, even with piperidine as a catalyst. How can I drive it to completion?
Answer: This is a classic issue where the standard, mild conditions are insufficient. The combination of steric hindrance and the electron-donating methoxy group makes the carbonyl carbon significantly less reactive than that of, for example, benzaldehyde.
Diagnostic & Solution Protocol:
-
Increase Thermal Energy:
-
Rationale: Providing more thermal energy helps reacting molecules overcome the activation energy barrier, which is heightened by steric and electronic effects.[1]
-
Action: If reacting at room temperature, increase the temperature to reflux in a solvent like toluene or benzene. Use a Dean-Stark apparatus to remove the water byproduct, which is crucial for shifting the reaction equilibrium forward.[8]
-
-
Strengthen the Catalyst System:
-
Rationale: A weak base like piperidine may not generate a sufficient concentration of the enolate nucleophile to react with the deactivated aldehyde. A stronger catalytic system can enhance the rate of both enolate formation and carbonyl activation.
-
Action:
-
Doebner Modification: If your active methylene compound is malonic acid, using pyridine as the solvent and catalyst can facilitate the reaction, often with concomitant decarboxylation.[7]
-
Lewis Acid Co-catalysis: Introduce a Lewis acid such as TiCl₄ with a tertiary amine base (e.g., triethylamine or pyridine).[9] The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack.
-
-
-
Enhance Nucleophile Reactivity:
Summary of Knoevenagel Optimization Strategies
| Strategy | Parameter | Recommended Change | Rationale |
| Conditions | Temperature | Room Temp → Reflux (e.g., Toluene) | Overcomes activation energy barrier. |
| Water Removal | None → Dean-Stark / Mol. Sieves | Drives equilibrium by removing byproduct.[8] | |
| Catalysis | Base | Piperidine → Pyridine (Doebner) | Stronger base/solvent system.[7] |
| Co-catalyst | None → Add Lewis Acid (e.g., TiCl₄) | Activates the carbonyl group.[9] | |
| Substrate | Nucleophile | Malonic Ester → Malononitrile | Increases nucleophile strength.[7] |
B. Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis from aldehydes.[11] With this compound, the steric bulk around the carbonyl can hinder the formation of the key oxaphosphetane intermediate.
Question: I am attempting a Wittig reaction with a stabilized ylide (e.g., Ph₃P=CHCO₂Et) and getting no product. What's wrong?
Answer: Stabilized ylides are inherently less nucleophilic than non-stabilized ylides.[12] Their reduced reactivity is often insufficient to overcome the high steric and electronic barrier presented by this compound.
Diagnostic & Solution Protocol:
-
Switch to a More Reactive Ylide:
-
Rationale: Non-stabilized ylides (e.g., Ph₃P=CH₂, from methyltriphenylphosphonium bromide) are far more reactive and are better suited for hindered ketones and aldehydes.[11][13]
-
Action: If your synthesis allows, redesign your route to use a non-stabilized or semi-stabilized ylide. This requires a strong, non-nucleophilic base like n-BuLi, NaH, or NaNH₂ for deprotonation, and must be performed under strictly anhydrous conditions.[13]
-
-
Optimize Reaction Conditions:
-
Rationale: Forcing conditions can sometimes make a difficult Wittig reaction proceed.
-
Action: Increase the reaction temperature significantly. Reactions in THF can be heated to reflux. In some cases, switching to a higher-boiling solvent like toluene may be necessary. Allow for extended reaction times (24-48 hours) and monitor carefully by TLC.
-
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction:
-
Rationale: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, generates a more nucleophilic carbanion. The byproduct is a water-soluble phosphate salt, which simplifies purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.
-
Action: Prepare the corresponding phosphonate ester and deprotonate it with a base like NaH or KHMDS to generate the more potent nucleophile for reaction with your aldehyde.
-
Caption: Decision tree for troubleshooting the Wittig reaction.
C. Reductive Amination
Reductive amination is a two-step process (often performed in one pot): the formation of an imine/iminium ion, followed by its reduction.[14] The initial imine formation is an equilibrium-dependent nucleophilic addition, which is slow for this compound.
Question: My one-pot reductive amination using sodium triacetoxyborohydride (STAB) is giving me mostly unreacted aldehyde and some reduced alcohol byproduct. How can I favor amine formation?
Answer: This outcome indicates that the rate of imine/iminium ion formation is much slower than the (undesired) rate of aldehyde reduction by the hydride reagent. The key is to accelerate the imine formation step before reduction can occur.
Diagnostic & Solution Protocol:
-
Catalyze Imine Formation:
-
Rationale: The addition of a catalytic amount of weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial attack by the amine.[14]
-
Action: Add a catalytic amount of acetic acid (AcOH) to the mixture of the aldehyde and amine in a solvent like 1,2-dichloroethane (DCE) or THF.[15]
-
-
Adopt a Two-Step, One-Pot Procedure:
-
Rationale: Physically separating the imine formation and reduction steps ensures the imine is fully formed before the reducing agent is introduced. This is the most robust method for sterically hindered aldehydes.
-
Action:
-
Step 1 (Imine Formation): Dissolve this compound and the amine in a suitable solvent (e.g., methanol, ethanol, or toluene). Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. If using toluene, reflux with a Dean-Stark trap to remove water. Stir for several hours or until TLC analysis shows complete consumption of the aldehyde.
-
Step 2 (Reduction): Cool the reaction mixture. If you used MgSO₄/sieves, filter them off. Then, add the reducing agent. For pre-formed imines, a less selective but potent reagent like sodium borohydride (NaBH₄) in methanol is often effective and economical.[15][16]
-
-
-
Choice of Reducing Agent:
-
Rationale: While STAB (NaBH(OAc)₃) is excellent for one-pot reactions because it reduces iminium ions faster than ketones/aldehydes, other reagents have different profiles.[15][17] Sodium cyanoborohydride (NaBH₃CN) is also selective but requires careful pH control and introduces cyanide waste.[14][17]
-
Action: For the two-step approach, NaBH₄ is a reliable choice.[16] For a one-pot reaction, stick with STAB but ensure you catalyze the imine formation with acid.[15]
-
D. Grignard Reaction
The addition of organometallic reagents like Grignard reagents to aldehydes is a fundamental C-C bond-forming reaction.[18] Success is highly dependent on technique, as these reagents are extremely strong bases.
Question: I'm adding my freshly prepared Grignard reagent to this compound in dry ether, but I'm only recovering my starting material after acidic workup. What is happening?
Answer: This is a very common failure mode for Grignard reactions. Assuming the aldehyde is pure, the issue almost certainly lies with the Grignard reagent itself or the reaction conditions.
Diagnostic & Solution Protocol:
-
Validate the Grignard Reagent:
-
Rationale: Grignard reagents are destroyed by trace amounts of protic contaminants like water or alcohols.[19][20] They can also fail to form if the magnesium surface is oxidized.
-
Action:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried under vacuum/inert gas. Use anhydrous grade ether or THF, preferably freshly distilled from a drying agent like sodium/benzophenone.
-
Magnesium Activation: Use fresh magnesium turnings. Briefly crush them with a glass rod under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to activate the surface.[19]
-
Titration: Before use, titrate a small aliquot of your Grignard reagent to determine its actual concentration. This confirms its successful formation and allows for accurate stoichiometry.
-
-
-
Address Steric Hindrance:
-
Rationale: The bulky naphthalene framework can hinder the approach of the Grignard reagent.
-
Action:
-
Use a Less Hindered Reagent: If possible, use a smaller Grignard reagent (e.g., MeMgBr vs. t-BuMgBr).
-
Consider an Organolithium Reagent: Organolithium reagents are generally more reactive (more basic and more nucleophilic) than their Grignard counterparts and can be more effective with hindered electrophiles.
-
Increase Temperature: While Grignard reactions are often run at 0 °C to control exotherms, for a sluggish reaction, allowing it to warm to room temperature or even gentle reflux in THF may be necessary.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: How can I reliably purify this compound before my reaction?
-
A1: The compound is a solid. The most reliable method is recrystallization. A common solvent system is ethanol or an ethanol/water mixture. The purity should be confirmed by measuring its melting point and comparing it to the literature value, as well as by ¹H NMR spectroscopy to ensure the absence of impurities, particularly the corresponding carboxylic acid or alcohol.
Q2: How should I store this compound?
-
A2: Aldehydes are susceptible to air oxidation, which converts them to the corresponding carboxylic acid. This compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place.[21][22]
Q3: Are there any known side reactions to be aware of?
-
A3: Besides oxidation to the acid, aldehydes can undergo self-condensation (aldol reaction) under strongly basic conditions. In reactions like the Knoevenagel, this can be a competing pathway if a base that is too strong is used without a sufficiently active methylene partner.[7] In reductive amination, over-alkylation of a primary amine to a tertiary amine can occur if stoichiometry is not carefully controlled.[15]
References
-
NROChemistry. (2024). Wittig Reaction: Mechanism and Examples. [Link]
-
PubChem. (n.d.). 3-Methoxynaphthalene-2-carbaldehyde. [Link]
-
Kallitsis, M., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
-
Sisko, J., et al. (2000). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]
-
Rogue Chem. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). [Link]
-
Chemistry LibreTexts. (2014). 12.3: How Aldehydes and Ketones React. [Link]
-
Preprints.org. (2024). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]
-
Reddit. (2021). Any tips and tricks to understand which groups are electron donating and which ones are electron-withdrawing?. [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]
-
ACS Publications. (2023). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. [Link]
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Knoevenagel Condensation Optimization: A Technical Support Center for Researchers
Welcome to the Technical Support Center dedicated to the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results. The Knoevenagel condensation is a versatile reaction for synthesizing α,β-unsaturated carbonyl compounds, which are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and functional polymers.[1][2][3]
Troubleshooting Guide: A-Question-and-Answer Approach
This guide addresses specific issues you might encounter during your Knoevenagel condensation experiments in a direct question-and-answer format.
Issue 1: Consistently Low or No Product Yield
Q: My Knoevenagel condensation is resulting in a disappointingly low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
A: Low or non-existent yields in a Knoevenagel condensation can be traced back to several key factors, ranging from the fundamental activity of your reagents to the specifics of your reaction conditions. A systematic approach to troubleshooting is the most efficient path to a solution.[4][5]
Possible Causes & Solutions:
-
Inactive Methylene Compound: The acidity of the active methylene compound is paramount. If its pKa is too high, deprotonation by the typically weak base catalyst will be inefficient, stalling the reaction at the first step.[5]
-
Catalyst Inefficiency or Inappropriateness: The choice and condition of your catalyst are critical.[8] Weak bases like piperidine, pyridine, or ammonium salts are standard.[4][5] A base that is too strong can lead to undesired side reactions, such as the self-condensation of the aldehyde or ketone starting material.[4][5]
-
Solution:
-
Verify Catalyst Activity: Use a fresh or recently purified catalyst. If you suspect degradation, test it with a reaction known to be successful.
-
Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. While only a catalytic amount is needed, the optimal concentration may require empirical determination.[8][9]
-
Consider an Alternative Catalyst: For challenging substrates, explore other options. Boric acid has been shown to be an effective Brønsted acid catalyst.[10] Heterogeneous catalysts are also an excellent choice due to their ease of separation and reusability.[11]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are all interconnected variables that can dramatically influence your yield.[12]
-
Solution:
-
Temperature Adjustment: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 40-80°C) can often enhance the reaction rate and final yield.[12][13] However, in some cases, increasing the temperature can lead to decreased yields, so optimization is key.[14]
-
Solvent Selection: The polarity of the solvent can influence reaction rates and yields.[4][15] Aprotic polar solvents like DMF and acetonitrile have been reported to provide high conversions in short reaction times.[15] In some systems, protic polar solvents such as ethanol are also effective.[4][16]
-
-
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct.[4][12] This water can inhibit the reaction equilibrium, pushing it back towards the starting materials.[12][13]
Issue 2: Incomplete Reaction - Starting Material Persists
Q: My reaction seems to stall before all the starting material is consumed, according to TLC or GC-MS analysis. What steps can I take to drive the reaction to completion?
A: Incomplete conversion is a common hurdle and a direct contributor to low yields. Addressing this issue often involves re-evaluating your reaction parameters.[4]
Possible Causes & Solutions:
-
Insufficient Reaction Time: Ensure the reaction is allowed to run for a sufficient duration.
-
Solution: Monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[4]
-
-
Inadequate Temperature: The reaction may be too slow at the current temperature.
-
Reversible Reaction: The accumulation of water can lead to a reversible reaction, preventing full conversion of the starting materials.[4]
Issue 3: Formation of Side Products and Purification Challenges
Q: I'm observing significant side product formation, which is complicating the purification of my desired compound. What are the common side reactions and how can I minimize them?
A: The formation of byproducts in the Knoevenagel condensation is often a result of using a base that is too strong or having impurities in your starting materials.
Possible Causes & Solutions:
-
Self-Condensation of Carbonyl Compound: Strong bases can promote the self-condensation of the aldehyde or ketone starting material, leading to a complex mixture of products.[4][5]
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound.
-
Solution: This can sometimes be mitigated by carefully controlling the stoichiometry of the reactants and the reaction conditions.
-
-
Impure Reactants: Impurities in the starting materials can lead to a variety of unintended side reactions.[12]
-
Solution: Ensure the purity of your aldehyde/ketone and active methylene compound before starting the reaction. Recrystallization or distillation of the starting materials may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right catalyst for my Knoevenagel condensation?
The choice of catalyst is paramount for a successful reaction.[11] While weak organic bases are traditional, a wide array of options exist:
-
Homogeneous Catalysts: Amines (piperidine, pyridine) and ammonium salts are common.[4][11] Boric acid has also been used effectively.[10]
-
Heterogeneous Catalysts: These are often favored for their ease of separation, reusability, and greener profile.[11] Examples include mixed metal oxides and Metal-Organic Frameworks (MOFs).[11]
-
Biocatalysts: Enzymes like lipase have been shown to be effective and can offer high selectivity.[13][17]
Q2: What is the role of the solvent, and can I perform the reaction solvent-free?
The solvent plays a significant role in the Knoevenagel condensation, with its polarity influencing both reaction rate and yield.[4][18]
-
Aprotic Polar Solvents (e.g., DMF, Acetonitrile): Often lead to high conversions and selectivities in shorter reaction times.[15]
-
Protic Polar Solvents (e.g., Ethanol, Methanol): Can also be effective and are often considered greener options.[4][8]
-
Water: Has been successfully used as a solvent, aligning with the principles of green chemistry.[4][19]
-
Solvent-Free Conditions: In some cases, performing the reaction neat or by grinding the reactants can improve yields and is environmentally friendly.[12][20]
Q3: How critical is temperature control in this reaction?
Temperature is a crucial parameter that needs to be optimized for each specific reaction.[4][12] While some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable rate and yield.[4][12] It is important to note that excessively high temperatures can lead to side reactions and decomposition of products.
Data Presentation: Catalyst and Solvent Effects
The following tables summarize the performance of various catalysts and the effect of different solvents on the Knoevenagel condensation, based on literature data.
Table 1: Comparative Performance of Selected Catalysts
| Catalyst | Catalyst Type | Active Methylene Compound | Solvent | Temp. (°C) | Time | Yield (%) | Recyclability | Reference |
| 1CaO–1.5MgO | Heterogeneous Metal Oxide | Malononitrile | Water | RT | 10 min | 98 | Up to 5 cycles | [11] |
| ZnO | Heterogeneous Metal Oxide | Ethyl Cyanoacetate | Solvent-free | RT | 6 h | >95 | - | [11] |
| Boric Acid | Homogeneous | Active Methylene Compound | Aqueous Ethanol | RT | - | - | - | [11] |
Table 2: Influence of Solvent on Reaction Outcome
| Solvent | Solvent Type | Conversion (%) | Selectivity (%) | Time | Reference |
| Toluene | Nonpolar | 61-99 | 100 | hours | [15] |
| Diethyl Ether | Nonpolar | 61-99 | 100 | hours | [15] |
| Methanol | Protic Polar | Poor | Poor | Slow | [15] |
| DMF | Aprotic Polar | 81-99 | 100 | 15 min | [15] |
| Acetonitrile | Aprotic Polar | 81-99 | 100 | 15 min | [15] |
| Ethanol | Protic Polar | - | - | - | [16] |
| Water | Protic Polar | - | - | - | [19] |
Experimental Protocols
For reproducibility, detailed methodologies are essential. Below are representative protocols for Knoevenagel condensation under different catalytic conditions.
Protocol 1: Heterogeneous Catalysis with 1CaO–1.5MgO[11]
-
Reaction Setup: In a 50 mL round-bottom flask, combine the active methylene compound (10 mmol) and the aromatic aldehyde (10 mmol) in 5 mL of distilled water at room temperature with stirring.
-
Catalyst Addition: Add 0.05 g of the 1CaO–1.5MgO catalyst to the reaction mixture.
-
Reaction Monitoring: Stir the mixture vigorously (e.g., 800 rpm) and monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 1:9 ethyl acetate and petroleum ether).
-
Work-up: Upon completion, the solid product and catalyst can be collected by filtration and washed with water.
Protocol 2: Homogeneous Catalysis with Piperidine[12]
-
Reaction Setup: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and a magnetic stir bar. Stir the mixture at room temperature to dissolve the solids.
-
Catalyst Addition: Add the weak base catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux).
-
Reaction Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: Once complete, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., cold ethanol). The crude product can then be purified by recrystallization.
Visualizing the Workflow and Mechanism
To further aid in understanding and troubleshooting, the following diagrams illustrate a logical workflow for optimizing the Knoevenagel condensation and a simplified representation of the reaction mechanism.
Caption: A troubleshooting decision tree for low yields in Knoevenagel condensation.
Caption: A simplified mechanism of the Knoevenagel condensation.[1][21][22]
References
- Purechemistry. (2023, February 24).
- Benchchem.
- Benchchem.
- Benchchem.
- ResearchGate. (n.d.).
- YouTube. (2021, October 27).
- Benchchem.
- Organic Chemistry Portal. (n.d.).
- ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions | The Journal of Physical Chemistry B.
- YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture.
- RSC Publishing. (2023, August 24).
- Benchchem. Technical Support Center: Optimizing Knoevenagel Condensation of 4-Chlorobenzaldehyde and Malononitrile.
- ResearchGate. (2025, August 7).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Solvent effect on the Knoevenagel reaction a | Download Table.
- Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- ResearchGate. (n.d.). The comparison of Knoevenagel condensation under different reaction conditions.
- Benchchem.
- Benchchem.
- Thermo Fisher Scientific - US. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
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- ResearchGate. (n.d.). Study of the optimization condition of the Knoevenagel Condensation in different mol% of Bi(OTf)
- ResearchGate. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review).
- ResearchGate. (n.d.).
- MDPI. (2023, October 26).
- YouTube. (2023, January 14).
- Banaras Hindu University. (n.d.).
- Benchchem. An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile.
- ACS Publications. (2025, February 16). Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry | Crystal Growth & Design.
- ACS Omega. (2025, July 31).
- Benchchem. Application Notes and Protocols for Knoevenagel Condensation with 3-(Furan-3-yl)-3-oxopropanenitrile.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10).
- Slideshare. (n.d.). Knoevenagel reaction | PPTX.
- ResearchGate. (n.d.).
- YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification.
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
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- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 19. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 3-Methoxy-2-naphthaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of crude 3-Methoxy-2-naphthaldehyde. Here, we address common challenges and provide robust, validated protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Such as 2-methoxynaphthalene if the synthesis involves formylation.
-
Over-oxidized product: The corresponding carboxylic acid, 3-methoxy-2-naphthoic acid, can form if the aldehyde is exposed to oxidizing conditions.
-
Byproducts from side reactions: Depending on the specific reagents used, other isomers or related compounds may be formed.
-
Residual solvents: Solvents used in the reaction and workup may be present in the crude product.
Q2: What is the best initial approach for purifying crude this compound?
A2: For solid crude this compound, recrystallization is often the most efficient first-line purification technique. It is a cost-effective and scalable method that can significantly improve purity by removing most common impurities. For oily or highly impure samples, column chromatography may be a more suitable initial step.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the purification of structurally similar compounds like 6-methoxy-2-naphthaldehyde, ethyl acetate is an excellent starting point for solvent screening.[1] A mixed solvent system, such as ethanol-water, can also be effective.[2]
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This can be caused by a high concentration of impurities, a solvent in which the compound is too soluble, or too rapid cooling. To remedy this, try the following:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a "good" solvent (one in which the compound is highly soluble) to ensure complete dissolution.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
Consider using a different solvent system.
Q5: What is a good starting eluent system for column chromatography of this compound?
A5: A common and effective eluent system for the column chromatography of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate .[3][4][5] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material first. A good starting point for TLC development is a 9:1 or 4:1 mixture of hexane:ethyl acetate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of crude this compound.
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Purified Product | 1. Too much solvent was used during dissolution. 2. The compound is significantly soluble in the solvent even at low temperatures. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Consider a different solvent or a mixed solvent system. 3. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. |
| Product is still impure after one recrystallization | 1. The chosen solvent is not effective at separating the specific impurities present. 2. A large amount of impurity is co-precipitating with the product. | 1. Perform a second recrystallization using a different solvent system. 2. Consider a pre-purification step, such as an acid-base wash to remove acidic or basic impurities, or run a column to remove the bulk of the impurities before recrystallization. |
| Colored Impurities Remain in the Final Product | The colored impurities have similar solubility to the product in the chosen solvent. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[1] |
Column Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | 1. The eluent system is not optimized. 2. The column was improperly packed (e.g., air bubbles, channeling). 3. The column was overloaded with the crude mixture. | 1. Optimize the eluent system using TLC to achieve a good separation between the product and impurity spots. Aim for an Rf value of 0.2-0.4 for the product. 2. Ensure the column is packed evenly and without any air bubbles. 3. Use an appropriate amount of crude product for the column size (typically a 1:20 to 1:50 ratio of crude product to silica gel by weight). |
| Product is not eluting from the column | The eluent is not polar enough to move the product through the silica gel. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Streaking or Tailing of Spots on TLC/Column | The compound may be acidic or basic and is interacting strongly with the slightly acidic silica gel. | Add a small amount (0.1-1%) of a modifier to the eluent. For acidic compounds, add acetic acid. For basic compounds, add triethylamine. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is based on the successful recrystallization of the structurally similar 6-methoxy-2-naphthaldehyde.[1]
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethyl acetate until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation: Expected Outcome of Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC/NMR) | ~90-95% | >99% |
| Appearance | Yellow to brown solid | Off-white to pale yellow crystals |
| Recovery Yield | N/A | 80-90% |
Protocol 2: Column Chromatography of Crude this compound
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
TLC plates and chamber
-
Fraction collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with varying ratios of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Workflow for Purification of Crude this compound
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
St. Onge, R. P., & Carty, S. M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57252. [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]
-
University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]
-
Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Green Chemistry, 18(10), 3011-3020. [Link]
-
University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]
-
Kidwell, R. L., Murphy, M., & Darling, S. D. (1969). 6-Methoxy-2-naphthol. Organic Syntheses, 49, 90. [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
-
Shablykin, O. V., Kiselev, R. V., & Kholin, Y. V. (2017). Substances yield after recrystallization from different solvents. ResearchGate. Retrieved from [Link]
- CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde. (2021). Google Patents.
-
SUZHOU HEALTH COLLEGE. (2012). Method for synthesizing 6-methoxy-2-naphthaldehyde. Eureka | Patsnap. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Nerz, J. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. [Link]
-
SpectraBase. (n.d.). 2-Methoxy-1-naphthaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Chemcd. (n.d.). This compound, 56679-88-0. Retrieved from [Link]
-
ResearchGate. (2025, August 5). An Expedient Route to 3-Methoxy-2-furaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxynaphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxynaphthalene. Retrieved from [Link]
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- 4. Chromatography [chem.rochester.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
"preventing side reactions in the formylation of 2-methoxynaphthalene"
Welcome to the technical support center for the formylation of 2-methoxynaphthalene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols to help you minimize side reactions and maximize the yield of your target aldehyde.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is most suitable for 2-methoxynaphthalene?
For electron-rich, activated aromatic systems like 2-methoxynaphthalene, the Vilsmeier-Haack and Rieche formylations are the most effective and widely used methods.[1][2]
-
Vilsmeier-Haack Reaction: This method uses a mild electrophile, the Vilsmeier reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] It is generally the first choice due to its reliability with activated substrates and relatively mild conditions.[5]
-
Rieche Formylation: This reaction employs dichloromethyl methyl ether (DCME) and a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[2][6] It can be particularly effective and may offer different regioselectivity profiles compared to the Vilsmeier-Haack reaction.[7][8]
The choice between them often depends on reagent availability, desired regioselectivity, and tolerance of other functional groups on the substrate. The Duff reaction, which uses hexamethylenetetramine, is primarily for the ortho-formylation of phenols and is generally less efficient for methoxy-substituted arenes.[9]
Q2: What is the expected major product when formylating 2-methoxynaphthalene, and why?
The major product is overwhelmingly 2-methoxy-1-naphthaldehyde . This is due to the powerful directing effects of the methoxy group and the inherent reactivity of the naphthalene ring system.
-
Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating group through resonance (+R effect). This effect significantly increases the electron density at the ortho (C1 and C3) and para (C4, C6, C8) positions, activating them for electrophilic aromatic substitution.[10]
-
Naphthalene Reactivity: In electrophilic substitutions, the α-positions (1, 4, 5, 8) of naphthalene are kinetically favored over the β-positions (2, 3, 6, 7). This is because attack at an α-position allows for the formation of a more stable resonance intermediate (an arenium ion) where the aromaticity of the second ring remains intact.[11]
Combining these factors, the C1 position is doubly activated: it is ortho to the powerful methoxy director and it is an α-position on the naphthalene ring. This makes it the most nucleophilic site for attack by the formylating electrophile.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction yields a mixture of isomers, primarily the desired 1-formyl product and an unknown aldehyde. How can I improve regioselectivity?
Root Cause Analysis: The formation of multiple isomers is the most common side reaction. While the 1-position is kinetically favored, formylation can also occur at other activated positions, such as C6 (thermodynamically favored in some acylations) or C3, under certain conditions.[12][13] Regioselectivity is highly sensitive to reaction parameters.
Solutions & Scientific Rationale:
-
Strict Temperature Control:
-
Rationale: Electrophilic aromatic substitutions on naphthalene can be temperature-dependent. The desired 1-formyl product is typically the kinetically controlled product, favored at lower temperatures. Higher temperatures can provide enough energy to overcome the activation barrier for substitution at other positions, leading to a mixture of isomers.
-
Actionable Advice: Perform the addition of 2-methoxynaphthalene to the formylating agent at 0°C. Maintain this temperature for the initial phase of the reaction before allowing it to slowly warm to room temperature. Avoid excessive heating.[14]
-
-
Choice of Lewis Acid (Rieche Formylation):
-
Rationale: In the Rieche formylation, the Lewis acid can coordinate with the oxygen of the methoxy group. A strongly coordinating Lewis acid like TiCl₄ can "lock" the conformation and enhance the directing effect towards the ortho (C1) position.[8][15]
-
Actionable Advice: Use TiCl₄ as the Lewis acid for the Rieche formylation to maximize the yield of the ortho (1-formyl) product. If para-like products are desired, exploring other Lewis acids like AlCl₃ might be an option, though this can be substrate-dependent.[8]
-
-
Solvent Effects:
-
Rationale: The solvent can influence the stability of the reaction intermediates and the reactivity of the electrophile. In related Friedel-Crafts acylations, solvents like nitrobenzene have been shown to favor substitution at the 6-position, whereas carbon disulfide favors the 1-position.[16]
-
Actionable Advice: For Vilsmeier-Haack, DMF often serves as both reagent and solvent. For Rieche, dichloromethane (DCM) is a standard, non-coordinating solvent that is unlikely to interfere with the desired regioselectivity.[7] Avoid solvents that may compete in the reaction or favor alternative pathways.
-
Decision Tree for Troubleshooting Poor Regioselectivity```dot
Caption: Step-by-step workflow for the Vilsmeier-Haack reaction.
Data Summary Table
| Parameter | Vilsmeier-Haack Formylation | Rieche Formylation |
| Formylating Agent | DMF / POCl₃ | Dichloromethyl methyl ether (DCME) |
| Catalyst/Activator | POCl₃ | Lewis Acid (e.g., TiCl₄, SnCl₄) |
| Typical Solvent | DMF, DCM | DCM |
| Temperature | 0°C to 80°C | 0°C to Room Temperature |
| Key Advantage | Reliable for activated arenes, common reagents | High efficiency, tunable regioselectivity with Lewis acid choice |
| Key Challenge | Reagent is moisture-sensitive; requires complete hydrolysis | Reagents are highly moisture-sensitive and corrosive |
| Regioselectivity | Strongly favors kinetic product (1-position) | Can be tuned; TiCl₄ strongly favors ortho (1-position) |
References
- Benchchem Application Note.
- NROChemistry. Vilsmeier-Haack Reaction.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- J&K Scientific LLC. Vilsmeier-Haack Reaction.
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
-
Wikipedia. Formylation. [Link]
-
Organic Syntheses. 2-acetyl-6-methoxynaphthalene. [Link]
- Benchchem.
- S. S. S. V. Ramasastry, et al.
- E. Cahyono, et al. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Molecules. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]
-
Wikipedia. Duff reaction. [Link]
-
Wikipedia. Rieche formylation. [Link]
- International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
SynArchive. Rieche Formylation. [Link]
- Benchchem.
-
YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
-
PubMed. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations. [Link]
-
Chemistry Stack Exchange. Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. [Link]
- Benchchem. Electrophilic Aromatic Substitution of 1-Methoxynaphthalene: A Technical Guide.
-
University of Calgary. Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
-
Chem-Station. Duff Reaction. [Link]
Sources
- 1. Formylation - Wikipedia [en.wikipedia.org]
- 2. Rieche formylation - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 5. ijpcbs.com [ijpcbs.com]
- 6. synarchive.com [synarchive.com]
- 7. mdpi.com [mdpi.com]
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- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. benchchem.com [benchchem.com]
- 12. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 3-Methoxy-2-naphthaldehyde Derivatives
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in optimizing the fluorescence quantum yield of 3-Methoxy-2-naphthaldehyde derivatives. This guide is structured to provide not just procedural steps, but a deep understanding of the underlying principles governing the fluorescence of these versatile compounds. Our goal is to equip you with the knowledge to troubleshoot effectively and enhance the performance of your fluorescent probes and materials.
Understanding Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A higher quantum yield signifies a more efficient conversion of absorbed light into emitted fluorescence, a critical factor in the development of sensitive fluorescent probes and imaging agents. The quantum yield is intrinsically linked to the molecular structure of the fluorophore and its immediate environment.
Key Factors Influencing the Quantum Yield of this compound Derivatives
The fluorescence of this compound derivatives is highly sensitive to a range of factors. Understanding and controlling these can dramatically enhance their quantum yield.
The Critical Role of the Solvent Environment
The choice of solvent is paramount in modulating the fluorescence properties of this compound derivatives. The polarity, viscosity, and hydrogen-bonding capacity of the solvent can all influence the excited state of the fluorophore and its de-excitation pathways.
-
Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the ground and excited states of a fluorophore. For many naphthaldehyde derivatives, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules. However, this stabilization can also promote non-radiative decay pathways, leading to a decrease in quantum yield in highly polar solvents.
-
Solvent Viscosity: In viscous media, the rotational and vibrational motions of the fluorophore are restricted. This restriction can inhibit non-radiative decay processes that are dependent on molecular motion, thereby increasing the fluorescence quantum yield. This phenomenon is particularly relevant for "molecular rotors," where intramolecular rotation is a primary mechanism for non-radiative decay.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the methoxy and aldehyde groups of the this compound core, as well as with substituents on its derivatives. These interactions can alter the electronic distribution within the molecule and provide additional pathways for non-radiative decay, often leading to a decrease in quantum yield.
Table 1: Expected Effects of Solvent Properties on the Fluorescence of this compound Derivatives
| Solvent Property | Effect on Emission Maximum | Effect on Quantum Yield (Φ) | Rationale |
| Increasing Polarity | Often a Red Shift (Bathochromic) | Generally Decreases | Stabilization of the excited state can enhance non-radiative decay pathways. |
| Increasing Viscosity | Minimal Shift | Generally Increases | Restriction of intramolecular motion reduces non-radiative decay. |
| Protic (H-bonding) | Variable | Often Decreases | Hydrogen bonding can introduce new non-radiative decay channels. |
The Power of Structural Modification: Substituent Effects
The inherent photophysical properties of the this compound core can be significantly tuned through chemical modification. The introduction of different functional groups can dramatically alter the quantum yield.
-
Electron-Donating and Electron-Withdrawing Groups: The electronic nature of substituents plays a crucial role. Electron-donating groups (e.g., -NH2, -OH) can often increase the fluorescence quantum yield by enhancing the electron density of the aromatic system. Conversely, electron-withdrawing groups (e.g., -NO2, -CN) can decrease or even quench fluorescence by promoting intersystem crossing or other non-radiative processes.
-
Schiff Base Derivatives: The aldehyde group of this compound is a versatile handle for creating Schiff base derivatives. These derivatives often exhibit interesting photophysical properties, including aggregation-induced emission (AIE). The formation of Schiff bases can extend the π-conjugated system, leading to changes in both the absorption and emission wavelengths, as well as the quantum yield.
Aggregation-Induced Emission (AIE)
A fascinating phenomenon observed in some derivatives of naphthaldehyde is Aggregation-Induced Emission (AIE). Molecules with AIE characteristics are typically non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation or in the solid state. This is in stark contrast to the more common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Q1: My this compound derivative has a very low or no fluorescence signal. What are the possible causes and how can I fix it?
A1: Low fluorescence quantum yield is a common issue. Here’s a systematic approach to troubleshoot it:
-
Step 1: Verify the Chemical Structure and Purity.
-
Problem: Impurities can act as quenchers, significantly reducing the fluorescence signal. The synthesized compound may not be the expected structure.
-
Solution: Confirm the structure and purity of your compound using techniques like NMR, mass spectrometry, and HPLC. Purification via column chromatography or recrystallization may be necessary.
-
-
Step 2: Evaluate the Solvent Environment.
-
Problem: The solvent may be quenching the fluorescence. As discussed, polar and protic solvents can decrease the quantum yield of naphthaldehyde derivatives.
-
Solution: Test the fluorescence of your compound in a range of solvents with varying polarity and viscosity. Start with a non-polar, aprotic solvent like cyclohexane or toluene and compare the results with a polar aprotic solvent like acetonitrile and a polar protic solvent like ethanol.
-
-
Step 3: Check for Aggregation-Caused Quenching (ACQ).
-
Problem: Many aromatic dyes suffer from ACQ, where the fluorescence is quenched at high concentrations due to the formation of non-emissive aggregates.
-
Solution: Measure the fluorescence at different concentrations. If the fluorescence intensity per unit concentration decreases as the concentration increases, ACQ is likely occurring. Dilute your sample to a concentration where the absorbance is below 0.1 at the excitation wavelength to minimize this effect.
-
-
Step 4: Consider Photodegradation.
-
Problem: The compound may be unstable under the excitation light and undergoing photobleaching.
-
Solution: Record the fluorescence intensity over time while continuously illuminating the sample. A decrease in intensity indicates photobleaching. If this is an issue, try reducing the excitation intensity or the exposure time.
-
Q2: I observe a significant shift in the emission wavelength of my compound in different solvents. Is this normal?
A2: Yes, this phenomenon, known as solvatochromism, is expected for many this compound derivatives.
-
Explanation: The change in solvent polarity alters the energy difference between the ground and excited states of the fluorophore, leading to a shift in the emission wavelength. A red shift (to longer wavelengths) with increasing solvent polarity is common and indicates that the excited state is more polar than the ground state and is stabilized by the polar solvent.
-
What to do: This property can be harnessed for sensing applications. Characterize the emission spectra in a range of solvents to build a solvatochromic profile of your compound. This will help you select the optimal solvent for your application and can provide insights into the electronic properties of your molecule.
Q3: The fluorescence intensity of my sample fluctuates randomly.
A3: Random fluctuations can be due to several factors:
-
Problem: Instrumental noise, temperature fluctuations in the sample chamber, or the presence of scattering particles (e.g., dust, precipitate).
-
Solution:
-
Ensure the spectrofluorometer has had adequate warm-up time.
-
Use a temperature-controlled cuvette holder if precise measurements are required.
-
Filter your solutions using a syringe filter to remove any particulate matter.
-
Ensure the cuvette is clean and free of scratches.
-
-
Frequently Asked Questions (FAQs)
Q: How can I intentionally enhance the quantum yield of my this compound derivative?
A: Based on the principles discussed, here are some strategies:
-
Structural Modification: Introduce electron-donating groups to the naphthalene core. If you are synthesizing a Schiff base, consider using an amine with electron-donating properties.
-
Induce Aggregation (for AIE-active compounds): If your compound is designed to be AIE-active, you can enhance its emission by inducing aggregation. This is typically done by adding a poor solvent to a solution of the compound in a good solvent. For example, adding water to a THF or DMF solution.
-
Increase Viscosity: Dissolving your compound in a viscous solvent like glycerol or a polymer matrix can restrict intramolecular rotations and enhance fluorescence.
Q: What is a good starting point for selecting a solvent?
A: For initial characterization, it is advisable to use a relatively non-polar and aprotic solvent like toluene or dichloromethane. These solvents are less likely to induce significant quenching through hydrogen bonding or strong solvatochromic effects, providing a baseline for the intrinsic fluorescence of your compound.
Q: How does temperature affect the fluorescence quantum yield?
A: Generally, increasing the temperature leads to a decrease in fluorescence quantum yield. This is because higher temperatures increase the rate of non-radiative decay processes, such as internal conversion and vibrational relaxation, which compete with fluorescence. Additionally, for molecular rotors, higher temperatures can overcome the viscosity barrier, promoting non-radiative decay.
Experimental Protocols
Protocol for Relative Fluorescence Quantum Yield Determination
The relative method is the most common approach for measuring fluorescence quantum yield and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Materials and Instrumentation:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectroscopic grade solvents
Step-by-Step Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard and your this compound derivative in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra of all prepared solutions.
-
Note the absorbance values at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectra for all solutions of the standard and the sample under identical experimental conditions (e.g., excitation and emission slit widths).
-
Record the emission spectrum of a solvent blank.
-
-
Data Analysis:
-
Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity (the area under the emission curve) versus the absorbance at the excitation wavelength.
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad). The plot should be linear and pass through the origin.
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of your sample (Φ_s) using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the known quantum yield of the reference standard.
-
Grad_s is the gradient from the plot for your sample.
-
Grad_r is the gradient from the plot for the reference standard.
-
n_s is the refractive index of the solvent used for the sample.
-
n_r is the refractive index of the solvent used for the standard. (If the same solvent is used, this term is 1).
-
-
Visualizations
Workflow for Relative Quantum Yield Measurement
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Aggregation-Induced Emission (AIE) vs. Aggregation-Caused Quenching (ACQ)
Caption: Conceptual diagram of AIE versus ACQ phenomena.
References
- Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. Benchchem.
- This compound | 56679-88-0. Benchchem.
- Solvent effect on the photophysical properties of thermally activated delayed fluorescence molecules.
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Aldehyde group driven aggregation-induced enhanced emission in naphthalimides and its application for ultradetection of hydrazine on multiple platforms. Chemical Science (RSC Publishing).
- Intrinsic and Extrinsic Temperature-Dependency of Viscosity-Sensitive Fluorescent Molecular Rotors. PMC - NIH.
- Effect of solvent polarity on the photophysical properties of chalcone deriv
- Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors. NIH.
- Aldehyde group driven aggregation-induced enhanced emission in naphthalimides and its application for ultradetection of hydrazine on multiple pl
- Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence. RSC Publishing.
- Does fluorescence intensity of a dye depend on viscosity? How does one correct for this?
- What are the factors affecting fluorescence?
- Solvent Effects on Fluorescence Emission. Evident Scientific.
- Fluorescence emission spectra of (a) 14 (b) 15 in different solvents...
- A Review on Effect of Solvents on Fluorescent Spectra.
- Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for W
- Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for W
- Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Afl
"stability issues of 3-Methoxy-2-naphthaldehyde in different solvents"
Welcome to the technical support guide for 3-Methoxy-2-naphthaldehyde (CAS: 56679-88-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile aromatic aldehyde. Here, we address common stability issues encountered during experimentation, providing not just solutions but also the underlying chemical principles to empower your research.
Core Concepts: Understanding the Chemistry of this compound
This compound is an aromatic aldehyde featuring a naphthalene core, a methoxy (-OCH₃) group, and an aldehyde (-CHO) group. Its stability is governed by the interplay of these functional components.
-
The Aldehyde Group: The aldehyde functional group is inherently reactive and susceptible to oxidation, which can convert it into a carboxylic acid. This is a primary degradation pathway, especially in the presence of air (oxygen)[1][2].
-
The Naphthalene Ring: The rigid, electron-rich naphthalene ring system contributes to the compound's photophysical properties. While many naphthalene derivatives exhibit good photostability, they can still be susceptible to degradation upon prolonged exposure to high-energy light[3][4].
-
The Methoxy Group: The methoxy group is an electron-donating group. While this influences the electronic properties of the molecule, it can sometimes render aromatic aldehydes more susceptible to degradation compared to those with electron-withdrawing groups[5].
-
Resonance Stabilization: The aromatic system provides resonance stabilization to the carbonyl group, making the carbonyl carbon less electrophilic and less prone to nucleophilic attack compared to its aliphatic counterparts[6][7]. However, this does not render it inert.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.
Q1: My solution of this compound turned yellow/brown. What happened and can I still use it?
Answer:
Discoloration is a common indicator of degradation. The likely cause is oxidation of the aldehyde group to a carboxylic acid or the formation of other colored impurities through photolytic or thermal decomposition.
Causality:
-
Oxidation: Exposure to atmospheric oxygen is a primary culprit. Aldehydes are prone to auto-oxidation, a process that can be accelerated by light and trace metal impurities.
-
Photodegradation: Naphthalene derivatives can absorb UV light, and this energy can initiate degradation pathways, leading to the formation of colored byproducts[8].
-
Solvent Interaction: In certain reactive solvents or in the presence of impurities, side reactions can occur over time, leading to colored products.
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the discolored solution using an appropriate analytical method like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[9]. Compare it to a freshly prepared standard.
-
Recommendation: It is strongly advised not to use a discolored solution for sensitive quantitative experiments or in multi-step syntheses where purity is critical. The presence of impurities can lead to unpredictable results and side reactions. For non-critical qualitative applications, its use may be considered after careful purity assessment.
-
Prevention: Always store both the solid compound and its solutions under an inert atmosphere (e.g., argon or nitrogen), protected from light (using amber vials), and at the recommended temperature (2-8°C)[10].
Q2: I'm having trouble dissolving this compound, or it's precipitating out of my solution.
Answer:
Solubility issues often stem from using an inappropriate solvent or from changes in temperature. This compound is a moderately polar compound.
Causality:
-
Solvent Polarity: "Like dissolves like." This compound is soluble in moderately polar to polar organic solvents like ethanol, methanol, and dichloromethane, but has limited solubility in water and nonpolar solvents like hexane[11][12].
-
Temperature: Solubility is temperature-dependent. A solution prepared at room temperature or with gentle heating may precipitate if cooled significantly.
-
Degradation: In some cases, a precipitate may not be the starting material but rather a less soluble degradation product.
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent that matches the polarity of your compound. For stock solutions, consider polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), where it generally exhibits good solubility. A patent for a related synthesis mentions the use of DMSO and 1,4-dioxane[13].
-
Gentle Heating & Sonication: To aid dissolution, you can gently warm the solution or use an ultrasonic bath. Always check the thermal stability of the compound to avoid degradation.
-
Prevent Precipitation: If you must store the solution at a low temperature, perform a small-scale test first to determine the concentration at which it remains soluble at that temperature.
Q3: My reaction yield is lower than expected, suggesting the this compound has lost reactivity.
Answer:
A loss of reactivity is almost always due to the degradation of the aldehyde functional group.
Causality:
-
Oxidation to Carboxylic Acid: The most common cause is the oxidation of the aldehyde to the corresponding carboxylic acid (3-Methoxy-2-naphthoic acid). This oxidized form will not participate in reactions requiring the aldehyde group (e.g., reductive amination, Wittig reactions).
-
Improper Storage: Storing the compound or its solutions improperly (e.g., exposed to air and light) will accelerate this degradation[5].
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reactivity.
Preventative Measures:
-
Fresh Solutions: Prepare solutions of this compound fresh for each experiment whenever possible.
-
Inert Atmosphere: When running reactions sensitive to oxidation, ensure the reaction vessel is purged with an inert gas.
Frequently Asked Questions (FAQs)
What are the recommended solvents for this compound?
The choice of solvent is application-dependent. The following table provides a general guide.
| Solvent Class | Examples | Suitability for this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Use with Caution. Suitable for some reactions, but may reduce nucleophilicity of other reagents via hydrogen bonding[14][15]. Can also lead to (reversible) hemiacetal formation. | Favorable for reactions involving stabilization of charged intermediates (SN1-type mechanisms)[16]. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Highly Recommended. Excellent for dissolving the compound and for reactions involving nucleophiles (e.g., SN2-type reactions)[16][17]. | These solvents dissolve polar molecules well but do not form hydrogen bonds, leaving nucleophiles more reactive[14][15]. |
| Non-Polar | Hexane, Toluene | Poor. Generally poor solubility. | Used for dissolving non-polar reactants; not ideal for this moderately polar compound[17]. |
What are the optimal storage conditions?
To ensure long-term stability and experimental reproducibility, adhere to the following storage protocols:
-
Solid Form: Store in a tightly sealed container at 2-8°C , under an inert atmosphere (argon or nitrogen is ideal), and protected from light[10][18].
-
In Solution: If you must store solutions, use a reliable polar aprotic solvent like DMSO. Aliquot the solution into single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. Store at -20°C or below, protected from light.
How do light and temperature affect stability?
Both are critical factors that can induce degradation.
Caption: Key factors influencing compound stability.
How can I monitor the stability of my sample?
Regularly assessing the purity and integrity of your compound is crucial.
Recommended Protocol: Stability Assessment using HPLC
-
Prepare a Standard: Accurately weigh and dissolve a fresh sample of high-purity this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.
-
Sample Preparation: Prepare your test sample (e.g., an aged solution) at the same concentration as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is a good starting point.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (determined by running a UV-Vis spectrum).
-
-
Analysis:
-
Inject the standard to determine the retention time and peak area of the pure compound.
-
Inject the test sample.
-
Compare the chromatograms: Look for the appearance of new peaks (degradation products) or a decrease in the peak area of the parent compound[19]. The percentage of the parent compound remaining can be calculated to quantify stability.
-
Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation[9][20].
References
- Aromatic Aldehyde Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
- Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025). Allan Chemical Corporation.
- A Comparative Guide to the Photostability of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde and Commercial Fluorescent Dyes. (2025). Benchchem.
- This compound. (n.d.). BLD Pharm.
- SAFETY DATA SHEET - 6-Methoxy-2-naphthaldehyde. (2024). Fisher Scientific.
- This compound | 56679-88-0. (2025). ChemicalBook.
- Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? (2015). Quora.
- Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. (n.d.). Bio-Rad.
- SAFETY DATA SHEET - 2-Hydroxy-3-methoxybenzaldehyde. (2024). Fisher Scientific.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- 6-Methoxy-2-naphthaldehyde 3453-33-6. (n.d.). Guidechem.
- Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). PubMed.
- 3-METHOXY-2-NAPHTHOL. (2024). Chemsrc.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR.
- This compound. (n.d.). Sigma-Aldrich.
- Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence. (2022). RSC Publishing.
- Polar Protic and Aprotic Solvents. (n.d.). ChemTalk.
- Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. (2022). PMC - NIH.
- SN1 vs SN2. (n.d.). KPU Pressbooks.
- Analytical methodologies for discovering and profiling degradation-related impurities. (2025). ResearchGate.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
- Preparation method of 6-methoxy-2-naphthaldehyde. (n.d.). Google Patents.
- Aldehydes: What We Should Know About Them. (n.d.). MDPI.
- CAS 3453-33-6: 6-Methoxy-2-naphthaldehyde. (n.d.). CymitQuimica.
- Aromatic Aldehydes and Ketones - Properties (Part 3). (2022). YouTube.
- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. (n.d.). USGS Publications Warehouse.
Sources
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. fiveable.me [fiveable.me]
- 7. quora.com [quora.com]
- 8. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 56679-88-0|this compound|BLD Pharm [bldpharm.com]
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- 13. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 15. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
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Technical Support Center: Method Development for Quantifying 3-Methoxy-2-naphthaldehyde and its Reaction Products
Prepared by: Senior Application Scientist, Analytical Technologies Division
Welcome to the technical support center for the quantitative analysis of 3-Methoxy-2-naphthaldehyde (3M2N) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust methodologies for accurate quantification. We will explore the causality behind experimental choices, offer self-validating protocols, and provide comprehensive troubleshooting for common analytical challenges.
Part 1: Frequently Asked Questions (FAQs) - Method Selection
This section addresses the initial high-level decisions you'll face when establishing a quantitative method.
Q1: What are the primary analytical techniques for quantifying this compound and its reaction products?
The most common and robust methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2] Spectrophotometric methods can also be employed for simpler applications or screening.[3] The choice depends on the physicochemical properties of your specific analytes (e.g., volatility, thermal stability, polarity) and the required sensitivity.
Q2: Should I choose HPLC or GC?
The decision hinges on the volatility and thermal stability of your target analytes.
-
Choose HPLC if: Your reaction products are non-volatile, thermally labile (degrade at high temperatures), or highly polar. HPLC is versatile and the most common choice for aromatic compounds like 3M2N and many of its derivatives.[4]
-
Choose GC if: Your analytes are volatile and thermally stable. GC offers excellent separation efficiency for such compounds. Direct analysis of 3M2N is possible, but many reaction products may require derivatization to increase their volatility.[5]
Q3: My starting material, 3M2N, has a strong UV chromophore. Can I rely on direct UV detection for its reaction products?
While 3M2N is UV-active due to its naphthalene core, you cannot assume its reaction products will be. If a reaction modifies the aromatic system or key functional groups, the product's UV absorbance may be significantly reduced or shifted. It is crucial to run a UV-Vis scan of your purified product to confirm. If the product lacks a suitable chromophore or if you need to detect it at very low concentrations, derivatization or the use of a more universal detector like a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) is recommended.
Q4: When is chemical derivatization necessary, and what are the common reagents?
Derivatization is a critical tool used to enhance analysis in several scenarios:
-
To improve detectability: A derivatizing agent can attach a strong chromophore (for UV detection) or a readily ionizable group (for MS) to a weakly responding analyte.[2]
-
To improve chromatographic behavior: It can increase the hydrophobicity of a polar analyte for better retention in reversed-phase HPLC or increase the volatility of a non-volatile analyte for GC analysis.[1][6]
-
To improve stability: It can convert a reactive analyte into a more stable form for analysis.[7]
Common Derivatizing Agents for Aldehydes:
| Technique | Reagent | Purpose |
|---|---|---|
| HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) | Reacts with the aldehyde to form a stable, yellow-colored hydrazone derivative that absorbs strongly around 360 nm.[2][4][8] |
| HPLC-MS | 3-Nitrophenylhydrazine (3-NPH) | Offers excellent sensitivity for LC-MS/MS analysis, often superior to DNPH for certain aldehydes.[9] |
| GC-MS | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Creates a volatile and highly electron-capturing derivative, ideal for sensitive detection by GC-MS or GC with an Electron Capture Detector (ECD).[10] |
Part 2: HPLC Method Development & Troubleshooting Guide
HPLC is the workhorse technique for the analysis of 3M2N and its non-volatile products. This section provides a comprehensive workflow and troubleshooting advice.
Workflow for HPLC Method Development
Caption: HPLC method development workflow.
Protocol 1: Sample Preparation and Derivatization with DNPH
This protocol is a robust starting point for converting aldehydes in your reaction mixture into DNPH-hydrazones for HPLC-UV analysis.
Rationale: DNPH reacts specifically with the carbonyl group of aldehydes and ketones to form a stable 2,4-dinitrophenylhydrazone. This derivative has a strong chromophore, making it easily quantifiable at concentrations where the parent compound might be undetectable by UV.[4]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (ACN) containing a small amount of strong acid (e.g., 1-2% phosphoric acid) as a catalyst. Filter the solution through a 0.45 µm filter.
-
Sample Dilution: Dissolve a known quantity of your reaction mixture in ACN to an estimated analyte concentration of 1-10 µg/mL.
-
Derivatization Reaction: Mix 1.0 mL of your diluted sample with 1.0 mL of the DNPH reagent solution in a glass vial.
-
Incubation: Cap the vial and heat at 60°C for 30 minutes. Allow to cool to room temperature. Causality Note: Heating ensures the reaction goes to completion in a reasonable timeframe.
-
Quenching (Optional): If excess DNPH reagent causes interfering peaks, the reaction can be quenched by adding a small amount of a ketone-free reagent like pyridine.
-
Final Dilution: Dilute the derivatized sample with mobile phase (e.g., ACN/Water mixture) to the desired concentration for injection.
-
Analysis: Inject the sample into the HPLC system. A reagent blank (ACN instead of sample) should always be run to identify any peaks originating from the DNPH reagent itself.
Starting HPLC-UV Conditions
This table provides a validated starting point for separating 3M2N and its derivatized reaction products.
| Parameter | Recommended Starting Condition | Rationale & Expert Insights |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic naphthalene core and the DNPH derivative. This is the most common and successful starting point for this class of compounds. |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid | Acidifying the mobile phase ensures sharp peak shapes by suppressing the ionization of any residual silanols on the column packing.[11] |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Acid | ACN is a strong solvent that provides good peak shape and lower backpressure compared to methanol for these types of compounds.[4] |
| Gradient | 50% B to 95% B over 20 minutes | A screening gradient helps to elute a wide range of potential products with varying polarities. This can be optimized for speed and resolution once the retention times of key analytes are known. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Using a column oven ensures reproducible retention times by eliminating fluctuations from ambient temperature.[12] |
| Injection Vol. | 10 µL | A good starting volume; can be adjusted based on sample concentration and sensitivity. Avoid overloading the column.[13] |
| Detection | Diode Array Detector (DAD) at 360 nm | 360 nm is near the absorbance maximum for most DNPH-hydrazone derivatives. A DAD allows you to monitor multiple wavelengths and check for peak purity.[4] |
HPLC Troubleshooting Q&A
Q: My peaks are tailing or broad. What's the cause and solution?
-
Cause: This is often due to secondary interactions between your analyte and active sites (residual silanols) on the column packing, or a mismatch between your injection solvent and the mobile phase.[14][15] Column degradation is another common culprit.[13]
-
Solution:
-
Check Solvent: Ensure your sample is dissolved in a solvent weaker than or equal to the initial mobile phase strength. Injecting in a much stronger solvent (like pure ACN) will cause peak distortion.[15]
-
Adjust pH: Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5) to suppress silanol activity.
-
Flush Column: If the column is old or has been exposed to harsh conditions, try flushing it with a series of strong solvents. If performance doesn't improve, replace the column.
-
Use a Guard Column: A guard column protects your analytical column from strongly retained impurities that can cause peak shape issues.[16]
-
Q: My retention times are drifting between injections. How do I stabilize them?
-
Cause: The most likely culprits are an improperly prepared mobile phase, temperature fluctuations, or a problem with the pump (leaks, faulty check valves).[12][13]
-
Solution:
-
Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Premixing solvents by hand can be more reliable than online mixing if you suspect an issue with the proportioning valve.[16]
-
Temperature Control: Always use a thermostatted column compartment. Even small changes in lab temperature can cause significant shifts.[12]
-
System Check: Check for pressure fluctuations. A stable pressure indicates a healthy pump. If the pressure is fluctuating, check for leaks in fittings and consider servicing the pump check valves.[14]
-
Q: I'm seeing a high or noisy baseline. What should I do?
-
Cause: This can be caused by contaminated solvents, a failing detector lamp, or air bubbles in the system.[13]
-
Solution:
-
Solvent Quality: Use high-purity HPLC-grade solvents and prepare fresh aqueous mobile phases daily to prevent microbial growth.[15]
-
Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Detector Lamp: Check the lamp energy. Low energy indicates it may need replacement.
-
System Flush: Flush the system thoroughly to remove any contaminants or air bubbles.
-
Part 3: GC-MS Method Development & Troubleshooting Guide
For reaction products that are sufficiently volatile and thermally stable, GC-MS provides exceptional sensitivity and specificity.
Workflow for GC-MS Method Development
References
- 1. commons.und.edu [commons.und.edu]
- 2. mdpi.com [mdpi.com]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of 3-Methoxy-2-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. aelabgroup.com [aelabgroup.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Navigating the Scale-Up Synthesis of 3-Methoxy-2-naphthaldehyde
Welcome to the technical support center for the synthesis of 3-Methoxy-2-naphthaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this important synthetic intermediate. We provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful synthesis campaign.
Introduction: The Vilsmeier-Haack Approach to this compound
The most common and industrially viable route to this compound is the Vilsmeier-Haack formylation of 2-methoxynaphthalene. This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide, most commonly N,N-dimethylformamide (DMF).[1][2][3] While effective at the lab scale, scaling up this process introduces significant challenges related to thermal management, reagent handling, reaction control, and product purification. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: From Exotherms to Impurities
This section provides solutions to specific problems you may encounter during the scale-up synthesis of this compound.
Issue 1: Uncontrolled Exotherm During Vilsmeier Reagent Formation
Question: We are observing a dangerous and difficult-to-control temperature spike when preparing the Vilsmeier reagent at a larger scale. How can we manage this exotherm?
Answer: The reaction between phosphorus oxychloride and DMF to form the Vilsmeier reagent is notoriously exothermic and can pose a significant risk of thermal runaway if not properly managed.[4][5][6][7][8] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9]
Root Causes and Solutions:
-
Rapid Reagent Addition: Adding POCl₃ too quickly to DMF is the most common cause of an uncontrolled exotherm.
-
Solution: Implement a slow, controlled addition of POCl₃ to DMF using a calibrated pump. The addition should be done sub-surface to ensure rapid mixing and heat dissipation. Maintain a reaction temperature of 0-5 °C throughout the addition.
-
-
Inadequate Cooling: The cooling capacity of the reactor may be insufficient for the scale of the reaction.
-
Solution: Ensure your reactor's cooling system is appropriately sized for the heat duty of the reaction. Perform a thorough process safety evaluation, including reaction calorimetry, to determine the heat of reaction and required cooling capacity.[10]
-
-
Localized Hotspots: Poor mixing can lead to localized concentrations of reagents and subsequent hotspots.
-
Solution: Use an appropriately designed agitator and baffle system to ensure efficient mixing throughout the reaction mass.
-
Best Practice Recommendation: For multi-kilogram scale and above, consider the use of a continuous flow reactor for the formation of the Vilsmeier reagent.[11][12][13][14][15] This approach offers superior heat transfer and control, significantly mitigating the risk of a thermal runaway.[4]
Issue 2: Low Yield and Formation of Multiple Products
Question: Our scaled-up reaction is resulting in a lower than expected yield of this compound, and we are observing significant byproduct formation. What are the likely causes and how can we improve the selectivity?
Answer: Low yield and the formation of byproducts in the Vilsmeier-Haack formylation of 2-methoxynaphthalene can stem from several factors, including issues with regioselectivity and side reactions.
Root Causes and Solutions:
-
Incorrect Regioselectivity: The formylation of 2-methoxynaphthalene can potentially occur at different positions on the naphthalene ring. While the 2-methoxy group is an ortho-, para-director, the electronics of the naphthalene ring system can lead to a mixture of isomers. The desired product is the result of formylation at the 2-position.
-
Solution: The regioselectivity of the Vilsmeier-Haack reaction is sensitive to reaction conditions. Lower reaction temperatures generally favor the thermodynamically more stable product. Maintain a reaction temperature between 0-10 °C during the addition of the Vilsmeier reagent to the 2-methoxynaphthalene solution.
-
-
Di-formylation: At higher temperatures or with an excess of the Vilsmeier reagent, di-formylation of the naphthalene ring can occur, leading to the formation of dialdehyde byproducts.
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to 2-methoxynaphthalene). Monitor the reaction progress closely by HPLC or TLC and stop the reaction once the starting material is consumed.
-
-
Degradation of Starting Material or Product: The highly acidic conditions of the Vilsmeier-Haack reaction can lead to the degradation of the starting material or product, especially if the reaction is allowed to proceed for too long or at elevated temperatures.
-
Solution: Optimize the reaction time and temperature. A shorter reaction time at a controlled, low temperature is generally preferred.
-
Issue 3: Hazardous and Difficult Reaction Quench
Question: Quenching our large-scale Vilsmeier-Haack reaction is proving to be a significant safety hazard due to a violent exotherm and gas evolution. What is the safest and most effective way to quench the reaction?
Answer: The quenching of a Vilsmeier-Haack reaction is a critical step that involves the hydrolysis of the intermediate iminium salt and the neutralization of the acidic reaction mixture. This process is highly exothermic and can be dangerous if not performed correctly, especially at scale.[16]
Recommended Quenching Protocol:
-
Preparation: Prepare a separate, well-agitated quench vessel containing a mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. The volume of the quench solution should be at least 10 times the volume of the reaction mixture.
-
Controlled Addition: Slowly transfer the reaction mixture to the quench vessel via a dip tube, ensuring the outlet is below the surface of the quench solution. This "reverse quench" method helps to control the exotherm by ensuring that the reaction mixture is always being added to a large excess of the quenching agent.
-
Temperature Monitoring: Continuously monitor the temperature of the quench vessel and maintain it below 20 °C by adding more ice as needed.
-
pH Adjustment: After the addition is complete, slowly add a base, such as 50% aqueous sodium hydroxide, to adjust the pH to 7-8. This should be done cautiously as it will also generate heat.
-
Product Isolation: The this compound will precipitate out of the aqueous solution as a solid. The solid can then be isolated by filtration.
Issue 4: Product Purification Challenges at Scale
Question: We are struggling to purify our crude this compound at a multi-kilogram scale. Column chromatography is not a viable option. What is the best approach for large-scale purification?
Answer: Recrystallization is the most practical and scalable method for the purification of solid organic compounds like this compound.[17][18][19][20][21] The key is to identify a suitable solvent system that provides good solubility at elevated temperatures and poor solubility at lower temperatures.
Recommended Recrystallization Protocol:
-
Solvent Selection: Based on literature and laboratory trials, a mixed solvent system of ethyl acetate and heptane or ethanol and water is often effective for the recrystallization of aryl aldehydes.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethyl acetate or ethanol) in a suitably sized, jacketed reactor with good agitation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.
-
Crystallization: Slowly cool the solution to induce crystallization. A controlled cooling profile is crucial for obtaining a desirable crystal size and purity. Once the solution reaches room temperature, further cool it to 0-5 °C to maximize the yield.
-
Isolation and Drying: Isolate the purified crystals by filtration or centrifugation. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the product under vacuum at a temperature below its melting point.
| Parameter | Recommended Solvent System 1 | Recommended Solvent System 2 |
| Primary Solvent | Ethyl Acetate | Ethanol |
| Anti-Solvent | Heptane | Water |
| Dissolution Temp. | ~70-75 °C | ~75-80 °C |
| Crystallization Temp. | 0-5 °C | 0-5 °C |
| Expected Purity | >99% | >99% |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling phosphorus oxychloride (POCl₃) and DMF at an industrial scale?
A1: Both POCl₃ and DMF are hazardous materials that require strict handling protocols.[22][23][24]
-
Phosphorus Oxychloride (POCl₃): is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It should be stored and handled in a dry, well-ventilated area, away from moisture. All transfers should be conducted in a closed system. Personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a chemical-resistant apron, is mandatory.
-
N,N-Dimethylformamide (DMF): is a reproductive toxin and a possible carcinogen. It can be absorbed through the skin. Therefore, appropriate PPE, including butyl rubber gloves, is essential. It should be handled in a well-ventilated area or in a closed system to minimize inhalation exposure.
Q2: Can we pre-form the Vilsmeier reagent and store it for later use?
A2: While technically possible for short periods under anhydrous conditions, it is strongly discouraged, especially at scale. The Vilsmeier reagent is thermally unstable and can decompose over time, posing a significant safety risk.[4][7][8] It is always best practice to generate the Vilsmeier reagent in situ and use it immediately.
Q3: What is the expected regioselectivity for the formylation of 2-methoxynaphthalene?
A3: The formylation of 2-methoxynaphthalene predominantly occurs at the 1- and 3-positions. However, under carefully controlled Vilsmeier-Haack conditions (low temperature), formylation can be directed to the desired 2-position to yield this compound. The methoxy group at the 2-position activates the 1- and 3-positions for electrophilic attack. The formation of the 2-formyl isomer is less common under standard electrophilic substitution conditions, but the specific nature of the Vilsmeier reagent and reaction conditions can influence the outcome.
Q4: Are there any "greener" alternatives to the traditional Vilsmeier-Haack reagents?
A4: Research is ongoing into greener alternatives to the POCl₃/DMF system. Some approaches involve using solid acid catalysts or developing catalytic versions of the Vilsmeier-Haack reaction to reduce the amount of hazardous waste.[25] However, for industrial-scale production, the POCl₃/DMF system remains one of the most cost-effective and well-established methods. The focus for large-scale synthesis is often on process optimization and containment to manage the risks associated with these reagents.
Visualizing the Workflow
Vilsmeier-Haack Synthesis Workflow
Caption: A generalized workflow for the scale-up synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Sources
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- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 13. Continuous-flow hydration–condensation reaction: Synthesis of α,β-unsaturated ketones from alkynes and aldehydes by using a heterogeneous solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
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- 17. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
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- 23. lsuhsc.edu [lsuhsc.edu]
- 24. youtube.com [youtube.com]
- 25. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Minimizing Catalyst Poisoning in Reactions Involving Naphthaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate catalyst poisoning during catalytic reactions with naphthaldehydes. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning, and why is it a particular concern for reactions with naphthaldehydes?
A1: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by strong adsorption or chemical reaction with substances present in the reaction medium.[1][2] This process blocks reactants, like naphthaldehydes, from accessing these sites, leading to a significant drop in reaction rate and efficiency.[1]
Naphthaldehyde reactions are particularly susceptible for several reasons:
-
Feedstock Impurities: Naphthaldehydes are often synthesized from feedstocks that can contain trace amounts of potent catalyst poisons like sulfur and nitrogen compounds.[3]
-
Reactant/Product Inhibition: The naphthaldehyde molecule itself or its reaction products can sometimes strongly adsorb onto the catalyst surface, leading to self-inhibition or fouling.
-
Byproduct Formation: Under certain reaction conditions, naphthaldehydes can undergo side reactions, such as polymerization or condensation, to form high-molecular-weight byproducts that physically block the catalyst's pores and active sites, a process known as fouling or coking.[4][5]
Q2: My naphthaldehyde hydrogenation reaction has slowed dramatically or stopped completely. How can I determine if catalyst poisoning is the cause?
A2: A sudden or rapid decline in catalytic activity is a classic symptom of poisoning.[2] Differentiating it from other deactivation mechanisms like sintering (thermal degradation) or fouling is key.[6] Below is a systematic approach to diagnose the issue.
Troubleshooting Workflow for Catalyst Deactivation
Here is a logical workflow to pinpoint the cause of deactivation:
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Q3: What are the most common poisons in naphthaldehyde reactions, and what catalysts are they likely to affect?
A3: The nature of the poison is highly dependent on the specific catalytic system. However, for common hydrogenation and C-H functionalization reactions involving naphthaldehydes, certain poisons are frequently encountered.[7][8]
| Poison Class | Specific Examples | Affected Catalysts | Mechanism of Poisoning | Severity |
| Sulfur Compounds | H₂S, thiophenes, mercaptans | Pd, Pt, Ni, Rh | Strong chemisorption on metal active sites, forming stable metal sulfides.[9] | High / Irreversible |
| Nitrogen Compounds | Pyridine, quinoline, nitriles | Pd, Pt, Ni | Strong coordination to metal sites, blocking reactant access.[7][10] | Moderate to High |
| Halogens | Chlorides, Bromides | Pd, Pt, Cu | Formation of inactive metal halides, surface restructuring.[11] | Moderate |
| Heavy Metals | Mercury (Hg), Lead (Pb), Arsenic (As) | Pd, Pt, Ni | Alloy formation or irreversible adsorption on active sites. | High / Irreversible |
| Carbon Monoxide (CO) | From syngas impurities or side reactions | Pd, Rh | Competitive and strong adsorption on active sites.[12] | High / Reversible |
| Organic Foulants | Polymers, oligomers from naphthaldehyde | All porous catalysts | Physical blockage of pores and active sites (fouling).[4][13] | Moderate / Reversible |
Q4: How can I detect the specific poison affecting my catalyst?
A4: Identifying the poison is crucial for developing a mitigation strategy. A multi-technique approach is often necessary.
| Analytical Technique | What It Detects | Sensitivity | Use Case |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Volatile organic impurities (e.g., sulfur compounds, nitrogen heterocycles) in feedstock or solvent.[3][14] | ppb to ppm | Routine screening of starting materials for known organic poisons. |
| ICP-OES / ICP-MS (Inductively Coupled Plasma) | Trace metal contaminants (Pb, As, Hg, etc.) in feedstock or on the catalyst after digestion.[15] | ppt to ppb | Quantifying elemental poisons on the catalyst or in liquid feeds. |
| XPS (X-ray Photoelectron Spectroscopy) | Surface elemental composition and chemical states of poisons (e.g., distinguishing between sulfide and sulfate).[11][15] | ~0.1 atom % | Identifying poisons directly on the catalyst surface and understanding their chemical nature. |
| TGA/TPO (Thermogravimetric/Temp-Programmed Oxidation) | Carbonaceous deposits (coke/fouling).[5] | ~0.1 wt % | Quantifying the amount of coke and determining the temperature for burn-off (regeneration). |
| SEM-EDX (Scanning Electron Microscopy-Energy Dispersive X-ray) | Elemental mapping of poison distribution across a catalyst particle.[11] | ~0.1-1 wt % | Visualizing how poisons are distributed (e.g., uniform or pore-mouth poisoning).[7] |
Troubleshooting Guides & Protocols
Issue 1: Rapid Catalyst Deactivation in a Palladium-Catalyzed Hydrogenation of Naphthaldehyde
Symptoms: The reaction starts efficiently but activity drops to near zero within a short period (1-2 hours). The catalyst appears to have changed color from black to a grayish or yellowish tint.
Probable Cause: Acute poisoning by a highly potent agent, most likely sulfur or a heavy metal.
Protocol 1: Feedstock Purification via Activated Carbon
This protocol aims to remove strongly adsorbing impurities like sulfur compounds and high-molecular-weight organics.
Materials:
-
Naphthaldehyde solution in a suitable solvent (e.g., Ethyl Acetate, Toluene)
-
Activated Carbon (high surface area, low sulfur content)
-
Stir plate and magnetic stir bar
-
Filter funnel and appropriate filter paper (or a fritted glass filter)
-
Clean, dry collection flask
Procedure:
-
Preparation: In a flask, dissolve the naphthaldehyde in the reaction solvent to the desired concentration.
-
Adsorbent Addition: Add activated carbon to the solution. A typical starting point is 5-10% w/w relative to the naphthaldehyde.
-
Stirring: Stir the slurry vigorously at room temperature for 1-2 hours. This allows time for the poisons to adsorb onto the carbon surface.
-
Filtration: Filter the mixture to remove the activated carbon completely. A fine porosity filter is recommended to prevent carbon fines from entering the reaction.
-
Validation (Crucial): Before using the purified feedstock, take a small aliquot and analyze it via GC-MS to confirm the absence or significant reduction of suspected sulfur-containing impurities.[3]
-
Reaction: Proceed with the catalytic hydrogenation using the purified naphthaldehyde solution.
Diagram: Poison Removal Strategy
Caption: Use of a guard bed to protect the main catalyst bed.
Issue 2: Gradual Loss of Activity over Multiple Reaction Cycles
Symptoms: The catalyst performs well in the first run, but its activity and/or selectivity decreases with each subsequent recycle and reuse.
Probable Cause: This suggests fouling by reaction byproducts or poisoning by a low-concentration impurity that accumulates over time. It could also indicate leaching of the active metal.[9]
Protocol 2: Catalyst Regeneration by Solvent Washing and Mild Calcination
This protocol is designed to remove organic foulants and some reversibly adsorbed species. Caution: This is not suitable for all catalysts; thermal treatment can cause sintering if done at too high a temperature.[9]
Materials:
-
Spent Catalyst
-
A series of solvents (e.g., Toluene, Acetone, Methanol)
-
Filtration apparatus
-
Tube furnace with inert gas (N₂) and air/O₂ supply
Procedure:
-
Solvent Washing:
-
Recover the spent catalyst by filtration.
-
Wash the catalyst sequentially with a non-polar solvent (like Toluene) to remove organic residues, followed by a polar solvent (like Acetone or Methanol) to remove more polar species.
-
Dry the catalyst thoroughly under vacuum at a low temperature (e.g., 60-80 °C).
-
-
Thermal Regeneration (for Fouling/Coking):
-
Place the dried catalyst in a tube furnace.
-
Heat slowly under a flow of inert gas (N₂) to a moderate temperature (e.g., 250-350 °C) to desorb volatile compounds. The exact temperature depends on the catalyst's thermal stability.[9]
-
If heavy coking is suspected, switch to a dilute air/N₂ mixture (e.g., 2-5% O₂) and hold at temperature to carefully burn off the carbon deposits. Monitor the furnace outlet for CO₂ evolution.
-
Cool the catalyst down under an inert atmosphere.
-
-
Re-activation (if necessary): For hydrogenation catalysts, a final reduction step (e.g., under H₂ flow) may be required to restore the active metal sites.
-
Validation: Test the regenerated catalyst on a small scale to compare its activity with that of a fresh catalyst.
References
- Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedic
- C
- Catalyst Poisoning Mitig
- Catalyst deactivation mechanisms and how to prevent them.Hiden Analytical.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Mechanisms of Catalyst Poisoning in Industrial Methanol Plants.
- C
- Catalyst Poisoning Solutions.Gulf Bio Analytical.
- Technical Support Center: Catalyst Deactivation in the Hydrogenation of 1-phenyl-1-hexen-3-one.BenchChem.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.CECO Environmental.
- How does a catalytic poison reduce a catalyst's activity?Chemistry Stack Exchange.
- Mechanisms of catalyst deactivation.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- C
- Synthesis of diverse naphthaldehydes via sequential C–H...
- Poisoning and deactivation of palladium catalysts.
- Technical Support Center: Catalyst Poisoning in the Synthesis of Acetanilide Deriv
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Validation & Comparative
"comparing 3-Methoxy-2-naphthaldehyde with other fluorescent labeling agents"
An In-Depth Comparative Guide to 3-Methoxy-2-naphthaldehyde and Other Fluorescent Labeling Agents for Researchers and Drug Development Professionals
In the landscape of molecular analysis, fluorescent labeling stands as a powerful and indispensable technique. The ability to tag biomolecules with fluorescent probes enables researchers to delve into the intricate workings of biological systems, from protein dynamics to cellular imaging and high-throughput screening. The choice of a fluorescent labeling agent is a critical decision that profoundly impacts the sensitivity, specificity, and reliability of an experiment. This guide provides a comprehensive comparison of this compound with other widely used fluorescent labeling agents, offering insights into their respective strengths and weaknesses to aid researchers in making informed decisions.
The Foundation: Principles of Fluorescent Labeling
Fluorescent labeling involves the covalent attachment of a fluorophore to a target biomolecule. An ideal fluorescent label should possess a high molar extinction coefficient, a high fluorescence quantum yield, and excellent photostability. The labeling chemistry should be robust, specific, and proceed under conditions that preserve the native structure and function of the biomolecule.
An Introduction to this compound
This compound is a fluorogenic reagent primarily used for the derivatization of primary amines.[1] While not as ubiquitously known as some of its counterparts, it offers distinct advantages, particularly in the realm of analytical chemistry.
Mechanism of Action
The labeling reaction with this compound is a two-step process. First, the aldehyde group reacts with a primary amine to form a fluorescent Schiff base. This is followed by a reduction step, typically with a mild reducing agent like sodium borohydride, to yield a stable and highly fluorescent secondary amine derivative.[2][3]
Figure 1: Labeling reaction of this compound with a primary amine.
A Comparative Analysis of Amine-Reactive Fluorescent Probes
To understand the positioning of this compound, it is essential to compare it with other commonly employed amine-reactive fluorescent labels.
| Feature | This compound | Fluorescein isothiocyanate (FITC) | Dansyl Chloride | N-hydroxysuccinimidyl (NHS) Esters |
| Reactive Group | Aldehyde | Isothiocyanate | Sulfonyl Chloride | N-hydroxysuccinimide ester |
| Target Group | Primary amines | Primary amines | Primary and secondary amines, phenols | Primary amines[4] |
| Reaction pH | Mildly acidic to neutral | Alkaline (pH 8.5-9.5)[5] | Alkaline (pH 9.5-10.5) | Alkaline (pH 7-9) |
| Excitation Max (nm) | ~320-340 | ~495[6] | ~335 | Varies with fluorophore (e.g., ~495 for Alexa Fluor 488)[7] |
| Emission Max (nm) | ~420-450 | ~520[6] | ~518 | Varies with fluorophore (e.g., ~519 for Alexa Fluor 488)[7] |
| Quantum Yield | Moderate | High[5][6] | Environmentally sensitive | Generally high |
| Photostability | Generally good[8] | Moderate | Good | Varies, but often enhanced in modern dyes |
| Advantages | Stable derivative, good for HPLC | High quantum yield, widely used[6] | Environmentally sensitive fluorescence, useful for protein folding studies[9][10] | High reactivity and specificity, wide variety of fluorophores available[4][11] |
| Disadvantages | Two-step reaction, lower excitation wavelength | pH-sensitive fluorescence, less stable conjugates[12] | Less specific, fluorescence is highly dependent on the environment[10][12] | Susceptible to hydrolysis |
Experimental Protocols and Workflows
Labeling of a Peptide with this compound for HPLC Analysis
This protocol outlines a general procedure for the derivatization of a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).
Materials:
-
This compound solution (in a suitable organic solvent like methanol)
-
Peptide sample dissolved in a buffer (e.g., borate buffer, pH 8.5)
-
Sodium borohydride solution (freshly prepared in water)
-
Quenching solution (e.g., dilute acetic acid)
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Initiation: To the peptide solution, add an excess of the this compound solution.
-
Schiff Base Formation: Incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes) to allow for the formation of the Schiff base.
-
Reduction: Add the freshly prepared sodium borohydride solution to the reaction mixture to reduce the Schiff base to a stable secondary amine.
-
Reaction Quenching: After a short incubation (e.g., 5-10 minutes), quench the reaction by adding the acidic solution.
-
Analysis: The derivatized peptide is now ready for analysis by reverse-phase HPLC with fluorescence detection.
Figure 2: A generalized experimental workflow for peptide labeling using this compound.
Discussion: Choosing the Right Tool for the Job
The selection of a fluorescent labeling agent is a nuanced decision that hinges on the specific experimental goals.
When to Choose this compound:
This compound is an excellent choice for applications requiring high stability of the final conjugate, such as quantitative analysis by HPLC. The resulting secondary amine bond is significantly more stable than the thiourea linkage formed by isothiocyanates. This makes it particularly suitable for studies where the labeled molecule needs to withstand harsh conditions or prolonged storage.
Contrasting with Other Agents:
-
FITC remains a popular choice due to its high quantum yield and compatibility with the common 488 nm laser line.[6][13] However, its fluorescence is pH-sensitive, and the stability of the thiourea bond can be a concern for long-term studies.[12]
-
Dansyl Chloride offers the unique advantage of environmentally sensitive fluorescence, making it a valuable tool for studying protein conformation and binding events.[9][10] Its lower specificity, however, can be a drawback in complex biological samples.
-
NHS Esters are the go-to reagents for their high reactivity, specificity towards primary amines, and the vast array of available fluorophores with tailored spectral properties and enhanced photostability.[4][11] Their primary limitation is their susceptibility to hydrolysis, which requires careful control of reaction conditions.
Conclusion
While established fluorescent labeling agents like FITC, Dansyl chloride, and NHS esters have a long-standing presence in the researcher's toolkit, this compound presents a compelling alternative for specific applications. Its ability to form highly stable fluorescent derivatives makes it a robust and reliable choice for quantitative analytical methods. By understanding the unique chemical properties and performance characteristics of each labeling agent, researchers and drug development professionals can select the most appropriate tool to illuminate their scientific inquiries with precision and confidence.
References
-
Jena Bioscience. Fluorescent Amine Protein Labeling. [Link]
-
Randerath, K., et al. The scope of dansyl vs fluorescein label in fluorescence postlabeling assay for DNA damage. PubMed, 1994. [Link]
-
Cyanagen. STAR FLUOR 550 NHS ester - Reactive dye. [Link]
-
TdB Labs. FITC Labeling and Conjugation. [Link]
-
BiologicsCorp. FITC Labeling Service - Antibody Conjugation. [Link]
-
Wikipedia. Dansyl chloride. [Link]
-
You Do Bio. Fluorescein 5(6) Isothiocyanate | FITC Labeling. [Link]
-
Antibodies.com. Fluorescent Dye 430 NHS ester (A270020). [Link]
-
MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
-
ResearchGate. A Comparison of Fluorescamine and Naphthalene-2,3-dicarboxaldehyde Fluorogenic Reagents for Microplate-Based Detection of Amino Acids. [Link]
-
PubMed. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. [Link]
-
PubChem. 3-Methoxynaphthalene-2-carbaldehyde. [Link]
-
PubMed. New views on the reaction of primary amine and aldehyde from DFT study. [Link]
-
GIST Scholar. Aldehyde N,N-dimethylhydrazone-based fluorescent substrate for peroxidase-mediated assays. [Link]
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- 7. Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]
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- 13. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
A Comparative Guide to the Validation of Analytical Methods for Amine Quantification: Featuring Naphthalene-based Derivatization Agents
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of amine-containing compounds is a frequent analytical challenge. Primary and secondary amines are ubiquitous in pharmaceutical ingredients, biological samples, and industrial chemicals. However, their direct analysis by High-Performance Liquid Chromatography (HPLC) is often hindered by their high polarity, low volatility, and lack of a strong chromophore, making sensitive detection difficult.
Pre-column derivatization is a widely employed strategy to overcome these limitations. This process involves a chemical reaction that converts the analyte into a derivative with enhanced detectability and improved chromatographic properties.[1] This guide provides an in-depth technical overview of the validation of analytical methods for amines, with a special focus on the use of naphthalene-based aldehyde derivatizing agents. We will explore the causality behind experimental choices, present comparative performance data, and provide detailed protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[2]
The Rationale for Naphthalene-Based Derivatization
Aromatic dialdehydes, such as o-phthaldialdehyde (OPA) and naphthalene-2,3-dicarboxaldehyde (NDA), are powerful fluorogenic reagents.[3] They react with primary amines in the presence of a nucleophile (a thiol or cyanide) to form highly fluorescent and stable isoindole derivatives.[3][4] This reaction is the cornerstone of their analytical utility, as it transforms a poorly detectable amine into a compound that can be measured with exceptional sensitivity by fluorescence detectors.
The naphthalene moiety in reagents like NDA and its analog, 3-Methoxy-2-naphthaldehyde , provides an extended aromatic system. This structure is inherently fluorescent and offers a rigid backbone for the formation of stable derivatives, making it an excellent choice for developing robust and sensitive analytical methods. While extensive validation data for this compound is not as prevalent in publicly accessible literature, its structural similarity to NDA suggests comparable reactivity and performance. The principles and validation strategies discussed for NDA serve as a direct and scientifically sound blueprint for methods employing this compound.
Pillars of Method Validation: A Self-Validating System
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] A well-validated method is a self-validating system, providing inherent trustworthiness in the data it generates. The validation process, as outlined in the ICH Q2(R1) guideline , examines a series of performance characteristics.[2]
A typical workflow for analytical method validation.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a derivatization-based method, this means demonstrating that the derivatizing agent does not react with matrix components to produce interfering peaks at the retention time of the analyte derivative. This is typically confirmed by analyzing blank and placebo matrix samples.
Linearity and Range
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal over a specified range.[5] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
-
Causality : Establishing a linear relationship is fundamental for quantification. It validates the use of a calibration curve to calculate the concentration of unknown samples. A minimum of five concentration levels is recommended to robustly define this relationship.[2]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is often assessed through recovery studies by spiking a blank matrix with a known quantity of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Causality : Accuracy studies are crucial for identifying and quantifying systematic errors (bias) in the method. High recovery (typically 98-102%) indicates that the method is free from significant bias and can accurately measure the true amount of analyte in the sample matrix.
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision : Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Causality : Precision evaluates random error. A low relative standard deviation (RSD), typically less than 2%, indicates that the method produces consistent and reproducible results, which is critical for reliable monitoring and quality control.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Causality : LOD and LOQ define the sensitivity of the method. These parameters are critical for impurity analysis or the measurement of low-level analytes in biological fluids. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations include changes in mobile phase composition, pH, column temperature, or flow rate.
-
Causality : Robustness testing is a form of stress testing for the method. It ensures that minor, unintentional deviations from the method's parameters that might occur during routine use will not significantly impact the accuracy and precision of the results.
Performance Comparison of Amine Derivatizing Agents
The choice of derivatizing agent is a critical decision in method development. The ideal reagent should react quickly and completely with the analyte, form a stable derivative, and provide a strong, consistent signal. Below is a comparison of NDA with other commonly used reagents.
| Parameter | Naphthalene-2,3-dicarboxaldehyde (NDA) | o-Phthalaldehyde (OPA) | Dansyl Chloride (Dansyl-Cl) |
| Analyte Type | Primary Amines | Primary Amines | Primary & Secondary Amines |
| Detection Mode | Fluorescence | Fluorescence | Fluorescence, UV |
| Derivative Stability | Generally stable, but can be analyte-dependent.[4] | Less stable than NDA or Dansyl derivatives; requires prompt analysis.[7] | Highly stable derivatives.[7][8] |
| Reaction Speed | Fast (minutes).[4] | Very fast (seconds to minutes).[9] | Slower (requires heating, 30-60 min).[8] |
| Sensitivity (LOD) | Very high (low nanomolar to picomolar).[4] | High (nanomolar range).[5] | High (nanomolar range).[8][10] |
| Key Advantages | High sensitivity, forms highly fluorescent derivatives.[3] | Rapid reaction, good for automated systems.[9] | Reacts with secondary amines, very stable derivatives.[8] |
| Key Limitations | Does not react with secondary amines. Fluorescence can be quenched by solvent effects.[4] | Derivatives can be unstable, does not react with secondary amines.[7] | Slower reaction, excess reagent must be removed or can interfere. |
Experimental Protocols
Detailed and unambiguous protocols are the foundation of a reproducible and validatable analytical method.
Protocol 1: Pre-column Derivatization of a Primary Amine with NDA
This protocol outlines the derivatization of a primary amine analyte for HPLC analysis with fluorescence detection.
-
Reagent Preparation :
-
Borate Buffer (0.1 M, pH 9.5) : Dissolve an appropriate amount of sodium borate in HPLC-grade water and adjust the pH with sodium hydroxide.
-
NDA Solution (10 mM) : Dissolve naphthalene-2,3-dicarboxaldehyde in a suitable organic solvent like acetonitrile or dimethyl sulfoxide (DMSO).[4]
-
Cyanide Solution (10 mM) : Dissolve potassium cyanide in HPLC-grade water. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions.
-
-
Sample Preparation : Dissolve the amine-containing sample in a suitable solvent to achieve a concentration within the expected analytical range.
-
Derivatization Reaction :
-
In a microcentrifuge tube, combine 100 µL of the sample solution, 400 µL of Borate Buffer, and 100 µL of the Cyanide Solution.
-
Add 100 µL of the NDA solution to initiate the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate at room temperature for 15-30 minutes, protected from light. The reaction forms a fluorescent 1-cyanobenz[f]isoindole (CBI) derivative.[4]
-
-
Reaction Quenching (Optional) : The reaction can be stopped by adding a small amount of an acidic solution (e.g., 1 M HCl) to lower the pH.
-
Analysis : The reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
Derivatization workflow with NDA.
Protocol 2: Validation Experiment - Linearity Assessment
This protocol describes the steps to assess the linearity of the analytical method.
-
Standard Preparation :
-
Prepare a high-concentration stock solution of the primary amine standard in a suitable diluent.
-
Perform serial dilutions to create at least five calibration standards spanning the desired range (e.g., 50% to 150% of the target analytical concentration).
-
-
Derivatization : Derivatize each calibration standard in triplicate according to Protocol 1.
-
HPLC Analysis :
-
Inject each derivatized standard into the HPLC system.
-
Use a C18 reversed-phase column with a gradient mobile phase (e.g., acetonitrile and water with a buffer).
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths for the NDA-amine derivative (e.g., Excitation ~420 nm, Emission ~490 nm).
-
-
Data Analysis :
-
Record the peak area for each injection.
-
Calculate the average peak area for each concentration level.
-
Plot the average peak area versus the known concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). An r² value > 0.999 is typically desired.[6]
-
Conclusion
The validation of an analytical method is a systematic and scientifically rigorous process that ensures the generation of trustworthy data. For challenging analytes like primary amines, pre-column derivatization with reagents such as This compound or the well-documented naphthalene-2,3-dicarboxaldehyde (NDA) provides the necessary sensitivity and chromatographic performance for accurate quantification. By adhering to the principles of method validation outlined by regulatory bodies like the ICH, researchers and drug development professionals can establish robust, reliable, and fit-for-purpose analytical methods. The choice of derivatization agent should be guided by a comparative analysis of performance characteristics, ensuring the selected method is optimal for the specific analytical challenge at hand.
References
-
Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. (2023). PubMed. [Link]
-
Design, characterization, and utilization of a fast fluorescence derivatization reaction utilizing o-phthaldialdehyde coupled with fluorescent thiols. (2001). PubMed. [Link]
-
Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. (2016). Chula Digital Collections. [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020). PubMed. [Link]
-
A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. (2019). ResearchGate. [Link]
-
Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. (1997). PubMed. [Link]
-
Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (2021). NIH. [Link]
-
Integrating green analytical chemistry and analytical quality by design: an innovative approach for RP-UPLC method development. (2025). SpringerLink. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (2021). PubMed Central. [Link]
-
Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. (2007). ResearchGate. [Link]
-
Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. (2023). ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency. [Link]
-
Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applications for direct and second derivative spectrophotometric determination of Indium (III) in zinc effluents and in synthetic mixtures. (2012). Journal of Applicable Chemistry. [Link]
-
Analytical Method Development and Validation Overview. (2020). ResearchGate. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 3-Methoxy-2-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. This compound | 56679-88-0 | Benchchem [benchchem.com]
- 9. Design, characterization, and utilization of a fast fluorescence derivatization reaction utilizing o-phthaldialdehyde coupled with fluorescent thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of 3-Methoxy-2-naphthaldehyde-Based Sensors
For researchers, scientists, and drug development professionals, the precise detection of specific analytes is paramount. This guide provides an in-depth, objective comparison of the selectivity of 3-Methoxy-2-naphthaldehyde-based sensors, juxtaposing their performance with prominent alternative sensing platforms. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower you to make informed decisions for your analytical needs.
Introduction to this compound-Based Sensors
This compound serves as a versatile building block for a class of chemosensors, primarily Schiff base derivatives. These sensors are synthesized through a straightforward condensation reaction between the aldehyde and various amine-containing compounds. The resulting Schiff base ligand often exhibits fluorescence or a distinct color, which is modulated upon coordination with a target analyte. The core principle of detection lies in the specific interaction between the analyte and the sensor, leading to a measurable change in its photophysical properties, such as fluorescence enhancement ("turn-on"), quenching ("turn-off"), or a colorimetric shift. The inherent tunability of the Schiff base structure, by modifying the amine component, allows for the development of sensors for a range of analytes, most notably metal ions and certain anions.
Mechanism of Action and Selectivity
The selectivity of these sensors is governed by the chelation environment created by the Schiff base ligand. The imine nitrogen and the hydroxyl group from the naphthaldehyde moiety, along with other donor atoms from the amine precursor, form a coordination pocket. The size, geometry, and electronic properties of this pocket dictate which analyte can bind effectively. This binding event often restricts the C=N isomerization and can influence processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), leading to the observable optical response.
dot graph "Signal_Transduction_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Sensor" { label="Sensor"; bgcolor="#F1F3F4"; "Sensor" [label="this compound\nSchiff Base", fillcolor="#4285F4"]; }
subgraph "cluster_Analyte" { label="Analyte"; bgcolor="#F1F3F4"; "Analyte" [label="Target Analyte\n(e.g., Al³⁺, Cu²⁺)", fillcolor="#EA4335"]; }
subgraph "cluster_Complex" { label="Complexation"; bgcolor="#F1F3F4"; "Complex" [label="Sensor-Analyte\nComplex", fillcolor="#FBBC05"]; }
subgraph "cluster_Response" { label="Optical Response"; bgcolor="#F1F3F4"; "Response" [label="Fluorescence or\nColorimetric Change", fillcolor="#34A853"]; }
"Analyte" -> "Sensor" [label="Binding"]; "Sensor" -> "Complex" [label="Forms"]; "Complex" -> "Response" [label="Induces"]; } caption { label="General signaling pathway of a this compound-based sensor."; fontsize=10; }
Comparative Analysis of Selectivity
The true measure of a sensor's utility lies in its ability to detect the target analyte in the presence of other, potentially interfering species. The following sections compare the selectivity of this compound-based sensors with common alternatives for specific analytes.
Aluminum Ion (Al³⁺) Detection
This compound-based sensors have demonstrated high selectivity for Al³⁺. The hard acid nature of Al³⁺ favors coordination with the hard oxygen and nitrogen donor atoms of the Schiff base.
Comparison with an Alternative: Rhodamine-Based Sensors
Rhodamine-based sensors are a popular alternative for Al³⁺ detection. Their mechanism often involves a spirolactam ring-opening process upon metal ion binding, leading to a dramatic "turn-on" fluorescence response.
| Sensor Type | Target Analyte | Common Interferents Tested | Detection Limit (LOD) | Key Advantages | Key Limitations |
| This compound Schiff Base | Al³⁺ | K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Ag⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe²⁺, Pb²⁺, Zn²⁺, Hg²⁺, Fe³⁺[1] | 3.23 x 10⁻⁸ M[2] | Simple synthesis, good stability, wide pH range. | May exhibit some cross-reactivity with other trivalent cations like Fe³⁺ or Cr³⁺. |
| Rhodamine-Based Sensor | Al³⁺ | Na⁺, K⁺, Ag⁺, Ca²⁺, Mg²⁺, Ba²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Cr³⁺, Fe³⁺ | 4.83 x 10⁻⁸ M[3] | High fluorescence quantum yield, large Stokes shift, often a clear "turn-on" signal. | Synthesis can be more complex, potential for photobleaching. |
Copper(II) Ion (Cu²⁺) Detection
Cu²⁺ is a common target for chemosensors due to its biological and environmental significance. This compound derivatives can be designed to be highly selective for Cu²⁺.
Comparison with an Alternative: BODIPY-Based Sensors
BODIPY (boron-dipyrromethene) dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability, making them excellent candidates for fluorescent sensor development.
| Sensor Type | Target Analyte | Common Interferents Tested | Detection Limit (LOD) | Key Advantages | Key Limitations |
| This compound Schiff Base | Cu²⁺ | Na⁺, Co²⁺, Mg²⁺, Ca²⁺, Ba²⁺, Cr³⁺, Fe²⁺, Co²⁺, Hg²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Ag⁺ | 2.82 µM[4][5] | Cost-effective, straightforward synthesis, often allows for colorimetric (naked-eye) detection. | Can be susceptible to interference from other transition metal ions. |
| Rhodamine-Based Sensor | Cu²⁺ | Ag⁺, Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Fe²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺ | 2.11 µM[6] | Strong "turn-on" fluorescence, good sensitivity. | Potential for quenching by paramagnetic ions. |
Nickel(II) Ion (Ni²⁺) Detection
The detection of Ni²⁺ is crucial due to its potential toxicity. This compound-based sensors can be tailored for the selective recognition of Ni²⁺.
Comparison with an Alternative: Quinoline-Based Sensors
Quinoline derivatives are effective fluorescent chemosensors for various metal ions, including Ni²⁺. The nitrogen atom in the quinoline ring often participates in the chelation of the metal ion.
| Sensor Type | Target Analyte | Common Interferents Tested | Detection Limit (LOD) | Key Advantages | Key Limitations |
| This compound Schiff Base | Ni²⁺ | Co²⁺, Cu²⁺, Zn²⁺ | Not specified in the provided context. | Simple design and synthesis. | Potential for interference from ions with similar coordination preferences. |
| Quinoline-Based Sensor | Ni²⁺ | Fe³⁺, Co²⁺, Cu²⁺ | 7.14 x 10⁻⁷ M[7] | High selectivity and sensitivity, often with a distinct color change. | Can be sensitive to pH changes. |
| Curcumin-Based Sensor | Ni²⁺ | Other heavy metals | 2 x 10⁻¹⁰ M[8] | High sensitivity, fluorescence enhancement mechanism. | Potential for background fluorescence from the curcumin moiety. |
Iron(III) Ion (Fe³⁺) Detection
Fe³⁺ is another biologically important and environmentally relevant metal ion. The strong Lewis acidity of Fe³⁺ makes it a good target for chemosensors with appropriate donor atoms.
Comparison with an Alternative: Aza-BODIPY Sensors
Aza-BODIPY dyes are a class of near-infrared (NIR) fluorophores that are advantageous for biological imaging due to reduced background fluorescence and deeper tissue penetration.
| Sensor Type | Target Analyte | Common Interferents Tested | Detection Limit (LOD) | Key Advantages | Key Limitations |
| This compound Schiff Base | Fe³⁺ | Not specified in the provided context. | Not specified in the provided context. | Simple synthesis, potential for colorimetric detection. | Often quenched by the paramagnetic nature of Fe³⁺, leading to a "turn-off" signal which can be less sensitive. |
| BODIPY-Based Sensor | Fe³⁺ | 16 other metal ions | 2.9 µM[9][10] | High sensitivity, fluorescence quenching mechanism. | Can be susceptible to interference from other paramagnetic ions. |
| Chromone-Based Sensor | Fe³⁺ | Na⁺ and other metal ions | Not specified in the provided context. | High sensitivity and selectivity. | The provided context lacks a specific LOD. |
Azide (N₃⁻) Detection
While less common, some this compound-based systems have been adapted for anion sensing, including the detection of azide.
Comparison with an Alternative: "Click Chemistry"-Based Sensors
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly specific and efficient method for detecting azides. This approach often involves a fluorogenic reaction where a non-fluorescent alkyne-functionalized dye becomes fluorescent upon reaction with an azide.
| Sensor Type | Target Analyte | Common Interferents Tested | Detection Limit (LOD) | Key Advantages | Key Limitations |
| Indole-based Naphthalene Derivative | N₃⁻ | Not specified in the provided context. | Not specified in the provided context. | High selectivity. | Mechanism may be complex. |
| IR-780 Dye | N₃⁻ | Cyanide and other monovalent ions | 0.50 µM[11] | Strong fluorescence upon interaction, dual sensing capability for cyanide and azide. | Requires specific solvent conditions. |
| "Click Chemistry" Sensor | N₃⁻ | Highly specific to azides | Dependent on the specific probe | High specificity and bioorthogonality, can be used for in-situ labeling. | Requires a copper catalyst which can be cytotoxic, though catalyst-free versions exist. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section details generalized, yet comprehensive, experimental protocols for the synthesis and selectivity assessment of these sensors.
Protocol 1: Synthesis of a this compound-Based Schiff Base Sensor
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"Aldehyde" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amine" [label="Amine Precursor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Solvent" [label="Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reaction" [label="Stir at 80°C for 4h", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cooling" [label="Cool to Room Temp.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Precipitation" [label="Pour into\nPetroleum Ether", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Filtration" [label="Filter and Wash\nwith Ethanol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Drying" [label="Dry under Vacuum", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Schiff Base Sensor", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Aldehyde" -> "Reaction"; "Amine" -> "Reaction"; "Solvent" -> "Reaction"; "Reaction" -> "Cooling"; "Cooling" -> "Precipitation"; "Precipitation" -> "Filtration"; "Filtration" -> "Drying"; "Drying" -> "Product"; } caption { label="Generalized workflow for the synthesis of a this compound-based Schiff base sensor."; fontsize=10; }
Materials:
-
This compound
-
Appropriate amine-containing compound (e.g., 2-aminoethanol)[12]
-
Ethanol (analytical grade)
-
Petroleum ether
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the selected amine compound (1 equivalent) to the solution.
-
Stir the reaction mixture at 80°C for 4 hours.[12]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Pour the resulting residue into petroleum ether to induce precipitation.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol.
-
Dry the purified Schiff base sensor under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Selectivity Assessment of a Fluorescent Sensor
dot graph "Selectivity_Assessment_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Prep_Sensor" [label="Prepare Sensor\nStock Solution (e.g., 10 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prep_Ions" [label="Prepare Interfering Ion\nStock Solutions (e.g., 50 µM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mix" [label="Mix Sensor with each\nInterfering Ion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Measure_Fluorescence" [label="Measure Fluorescence\nEmission Spectrum", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Mix_Target" [label="Mix Sensor with\nTarget Analyte", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Measure_Target_Fluorescence" [label="Measure Fluorescence\nEmission Spectrum", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Compare" [label="Compare Fluorescence\nIntensity Changes", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Prep_Sensor" -> "Mix"; "Prep_Ions" -> "Mix"; "Mix" -> "Measure_Fluorescence"; "Prep_Sensor" -> "Mix_Target"; "Mix_Target" -> "Measure_Target_Fluorescence"; "Measure_Fluorescence" -> "Compare"; "Measure_Target_Fluorescence" -> "Compare"; } caption { label="Workflow for assessing the selectivity of a fluorescent sensor."; fontsize=10; }
Materials:
-
Synthesized sensor
-
Salts of the target analyte and a panel of potentially interfering ions (e.g., chlorides or nitrates)
-
Appropriate solvent system (e.g., DMSO/H₂O)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the sensor (e.g., 10 µM) in the chosen solvent system.[1]
-
Prepare stock solutions of the target analyte and each interfering ion (e.g., 50 µM).[1]
-
In separate cuvettes, add the sensor solution.
-
To each cuvette (except for the blank), add a solution of one of the interfering ions and mix thoroughly.
-
In a separate cuvette, add the sensor solution and the target analyte solution and mix.
-
Record the fluorescence emission spectrum for each solution, including the sensor alone (blank).
-
Compare the change in fluorescence intensity at the analytical wavelength for the target analyte versus all interfering ions. A highly selective sensor will show a significant change only in the presence of the target analyte.
-
For competitive selectivity studies, mix the sensor with a solution containing the target analyte and an excess of an interfering ion and measure the fluorescence response.
Conclusion
This compound-based sensors offer a compelling platform for the detection of various analytes, particularly metal ions, due to their straightforward synthesis and tunable properties. Their selectivity is competitive and, in many cases, excellent for specific targets like Al³⁺. However, for applications demanding the highest sensitivity or operation in complex biological media, alternative platforms such as rhodamine, BODIPY, or "click chemistry"-based sensors may offer advantages. The choice of sensor should be guided by a thorough evaluation of the specific analytical challenge, including the required detection limit, the matrix of the sample, and the presence of potential interferents. The experimental protocols provided herein offer a framework for conducting such evaluations in a rigorous and reproducible manner.
References
-
Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe3+. (2022). RSC Advances, 12(35), 21332-21339. Available from: [Link]
-
Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe3+. (2022). PubMed Central. Available from: [Link]
-
A rhodamine-based fluorescent sensor for selective detection of Cu2+ in aqueous media: synthesis and spectroscopic properties. (2019). Journal of Molecular Structure, 1201, 127201. Available from: [Link]
- Highly selective fluorescent sensor for detection of Al3+ based on Schiff-base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline and its applications. (2020). Journal of Applied Spectroscopy, 87, 481-488.
-
Simple and sensitive colorimetric sensors for the selective detection of Cu(ii). (2018). RSC Advances, 8(34), 19139-19145. Available from: [Link]
-
A selective colorimetric chemosensor for detection of Cu(II) ions in aqueous samples. (2021). Comptes Rendus. Chimie, 24(3), 385-396. Available from: [Link]
- A highly selective colorimetric chemosensor for detection of nickel ions in aqueous solution. (2015).
-
Chalcone-Based Colorimetric Chemosensor for Detecting Ni2+. (2022). Chemosensors, 10(4), 151. Available from: [Link]
-
A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application. (2022). Journal of Fluorescence, 32(4), 1461-1468. Available from: [Link]
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Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging. (2021). Journal of Materials Chemistry C, 9(33), 10839-10851. Available from: [Link]
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Selective and Sensitive Dual Chromogenic Cyanide and Fluorescent Azide Probe. (2023). Photochem, 3(1), 1-17. Available from: [Link]
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Fluorescent Probe for Al3+ Based on Naphthalene Derivative. (2017). International Journal of New Technology and Research, 3(6), 1-3. Available from: [Link]
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A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems. (2019). Sensors, 19(19), 4272. Available from: [Link]
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Selective recognition of Ni2+ ion based on fluorescence enhancement chemosensor. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 324-329. Available from: [Link]
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Synthesis of a Cu2+-Selective Probe Derived from Rhodamine and Its Application in Cell Imaging. (2014). Sensors, 14(11), 21102-21112. Available from: [Link]
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Synthesis of Aza-BODIPYs, Their Differential Binding for Cu(II), and Results of Bioimaging as Fluorescent Dyes of Langerhans β-Cells. (2022). ACS Omega, 7(47), 43054-43065. Available from: [Link]
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Highly sensitive colorimetric sensing of copper(II) ions based on “CLICK-17” DNAzyme-catalyzed. (2021). Analytical Methods, 13(27), 3097-3103. Available from: [Link]
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Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. (2020). Journal of Applied Spectroscopy, 87, 481-488. Available from: [Link]
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A new fluorescent probe for sensing Al3+ ions in the solution phase and CH3COO− in the solid state with aggregation induced emission (AIE) activity. (2018). New Journal of Chemistry, 42(13), 10831-10839. Available from: [Link]
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Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. (2023). RSC Advances, 13(10), 6529-6539. Available from: [Link]
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Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. (2023). Molecules, 28(7), 3073. Available from: [Link]
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a Versatile Schiff Base Chemosensor for the Determination of Trace Co2+, Ni2+, Cu2+, and Zn2+ in the Water and Its Bioimaging Applications. (2022). ACS Omega, 7(9), 8011-8023. Available from: [Link]
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The Development of a Selective Colorimetric Sensor for Cu2+ and Zn2+ in Mineral Supplement with Application of a Smartphone Paper-Based Assay of Cu2+ in Water Samples. (2024). Sensors, 24(23), 7859. Available from: [Link]
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Application of aza-BODIPY as a Nitroaromatic Sensor. (2023). Chemosensors, 11(7), 384. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 3-Methoxy-2-naphthaldehyde Derivatives
Welcome to a comprehensive guide on the cross-reactivity analysis of 3-Methoxy-2-naphthaldehyde derivatives. In the landscape of drug discovery and molecular probe development, understanding the specificity of a compound is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the principles, experimental design, and data interpretation involved in assessing the cross-reactivity of this versatile class of molecules.
This compound and its derivatives serve as valuable scaffolds in the synthesis of fluorescent probes for ion detection and as foundational components for novel therapeutic agents.[1] The strategic placement of the methoxy and aldehyde groups on the naphthalene ring allows for targeted modifications to fine-tune the photophysical and biological properties of the resulting molecules.[1] However, this structural versatility also necessitates a thorough evaluation of their binding selectivity to ensure on-target efficacy and minimize off-target effects.
This guide will not only outline the "how" but, more importantly, the "why" behind the experimental choices, providing a framework for designing and executing robust cross-reactivity studies.
The Imperative of Cross-Reactivity Analysis
In any biological or analytical application, from immunoassays to enzyme inhibition, cross-reactivity is a critical parameter. It refers to the ability of an antibody, receptor, or enzyme to bind to or interact with molecules that are structurally similar to the target analyte. High cross-reactivity can lead to false-positive results in diagnostics, off-target effects in therapeutics, and a general lack of specificity in research applications. For derivatives of this compound, which are often designed to interact with specific biological targets, a comprehensive cross-reactivity profile is a non-negotiable aspect of their validation.
Conceptual Framework for Cross-Reactivity Analysis
The core principle of cross-reactivity analysis is to challenge the specificity of a lead compound or probe against a panel of structurally related analogues. The degree to which these analogues interfere with the primary interaction provides a quantitative measure of selectivity.
Caption: Logical workflow for assessing cross-reactivity.
Case Study: Selectivity of Benzyloxybenzaldehyde Derivatives as ALDH1A3 Inhibitors
The researchers synthesized a series of benzyloxybenzaldehyde derivatives and evaluated their inhibitory activity against different ALDH isoforms to determine their selectivity. The half-maximal inhibitory concentration (IC50) was the key metric for comparison.
Comparative Inhibitory Activity Data
The following table summarizes the inhibitory potency (IC50) of selected benzyloxybenzaldehyde derivatives against the target enzyme, ALDH1A3. A lower IC50 value indicates a more potent inhibitor.
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) |
| ABMM-15 | Benzyloxybenzaldehyde | ALDH1A3 | 0.23[2][3] |
| ABMM-16 | Benzyloxybenzaldehyde | ALDH1A3 | 1.29[2][3] |
| ABMM-6 | Benzyloxybenzaldehyde | H1299 (cell line) | 14.0[2][3] |
| ABMM-24 | Benzyloxybenzaldehyde | H1299 (cell line) | 13.7[2][3] |
| ABMM-32 | Benzyloxybenzaldehyde | H1299 (cell line) | 13.0[2][3] |
Note: Data is adapted from a study on benzyloxybenzaldehyde derivatives to illustrate a comparative analysis.[2][3]
This type of data allows for a direct comparison of the inhibitory potential of different derivatives, highlighting the structural modifications that enhance potency and selectivity.
Experimental Protocols: A Step-by-Step Guide
To generate the kind of comparative data presented above, a well-defined experimental workflow is essential. Here, we provide a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a widely used technique for assessing cross-reactivity. This protocol is presented as a general framework that can be adapted for the specific this compound derivative and target of interest.
Protocol: Competitive ELISA for Cross-Reactivity Analysis
This protocol assumes the availability of an antibody raised against a protein conjugate of a specific this compound derivative (the "hapten").
1. Reagent and Plate Preparation:
-
Coating: Coat a 96-well microtiter plate with the hapten-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
2. Competitive Reaction:
-
Standard/Sample Preparation: Prepare serial dilutions of the lead this compound derivative (the standard) and the panel of structurally related analogues (the test compounds) in an assay buffer (e.g., PBS with 1% BSA).
-
Antibody Mixture: In a separate plate or tubes, mix the diluted standards/samples with a constant, predetermined concentration of the primary antibody. Incubate for 30-60 minutes at room temperature to allow the competitive binding to occur.
-
Transfer to Coated Plate: Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
3. Detection:
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add a species-specific, enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
4. Data Acquisition and Analysis:
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the lead derivative.
-
Determine the IC50 value for the lead derivative and each of the analogues from their respective inhibition curves.
-
Calculate the percent cross-reactivity for each analogue using the following formula: % Cross-Reactivity = (IC50 of Lead Derivative / IC50 of Analogue) x 100
-
Caption: Step-by-step workflow for competitive ELISA.
Conclusion and Future Directions
The cross-reactivity analysis of this compound derivatives is a critical step in their development as specific molecular tools and therapeutic agents. While direct comparative data for a broad range of these derivatives is an area ripe for further research, the principles and methodologies outlined in this guide provide a robust framework for conducting such evaluations. By employing systematic and quantitative approaches, researchers can confidently characterize the selectivity of their compounds, paving the way for their successful application in science and medicine. Future research should focus on generating and publishing comprehensive cross-reactivity datasets for various classes of naphthaldehyde derivatives to create a valuable resource for the scientific community.
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ResearchGate. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available from: [Link].
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A Senior Application Scientist's Guide to Confirming Reaction Products: A Comparative Approach to Spectroscopic Methods
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a reaction product's structure is a cornerstone of scientific rigor. Success in synthesizing a target molecule is not declared upon the final workup, but rather when its atomic framework is definitively established. Spectroscopic methods are the language we use to interrogate molecules, each revealing a different facet of their identity. This guide provides an in-depth comparison of the most common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—not as isolated procedures, but as a synergistic toolkit for structural elucidation. Here, we move beyond mere protocol listings to explore the causality behind our experimental choices, ensuring that every analysis is part of a self-validating system.
The Logic of Orthogonal Confirmation: Building a Trustworthy Structural Narrative
Caption: Workflow for unambiguous structure elucidation using orthogonal spectroscopic methods.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the de novo structure elucidation of organic molecules.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1][3]
Causality in Experimental Choices:
The choice of NMR experiment is dictated by the specific structural question at hand. A simple 1D ¹H NMR is the first step to get a census of the proton environments. If the 1D spectrum is complex and overlapping, 2D techniques like COSY (Correlation Spectroscopy) are employed to reveal proton-proton coupling networks.[4][5][6] To establish the carbon skeleton, a ¹³C NMR is essential. When direct one-bond proton-carbon correlations are needed, HSQC (Heteronuclear Single Quantum Coherence) is the experiment of choice.[4][5][7] For piecing together the entire molecular framework, especially in the presence of quaternary carbons, HMBC (Heteronuclear Multiple Bond Correlation) is indispensable as it reveals long-range (2-3 bond) proton-carbon couplings.[4][5][7]
Caption: Selection of NMR experiments based on the desired structural information.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A self-validating NMR analysis begins with meticulous sample preparation.
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the purified reaction product for a standard ¹H NMR experiment.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean vial.[9] The choice of solvent is critical; it must dissolve the compound without its residual peaks overlapping with signals of interest.[9]
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.[9]
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality NMR tube to remove any particulate matter which can degrade spectral quality.[8]
-
The final sample height in the tube should be between 4.0 and 5.0 cm.[9]
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.
-
The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
The probe is "tuned" to the appropriate frequency for the nucleus being observed (e.g., ¹H).
-
Acquire the spectrum using an appropriate pulse sequence. For a standard ¹H spectrum, a simple pulse-acquire sequence is sufficient. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
-
II. Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight of a compound with high accuracy, which is a critical piece of information for determining its molecular formula.[10] Tandem MS (MS/MS) techniques can be used to fragment the molecule, providing valuable clues about its substructures.[11][12]
Causality in Experimental Choices:
The choice of ionization technique is paramount and depends on the analyte's properties. "Soft" ionization techniques like Electrospray Ionization (ESI) are preferred for polar and thermally labile molecules as they typically yield the intact molecular ion. "Hard" ionization techniques like Electron Impact (EI) cause extensive fragmentation, which can be useful for structural elucidation of smaller, more volatile compounds by analyzing the fragmentation patterns.[13] High-resolution mass spectrometry (HRMS) is often employed to obtain the accurate mass of the molecular ion, which allows for the determination of the elemental composition.[13]
Experimental Protocol: Acquiring an ESI Mass Spectrum
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Ensure the sample is fully dissolved and free of particulates.
-
-
Instrumental Analysis:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate, to achieve a stable and abundant ion signal for the compound of interest.
-
Acquire the mass spectrum over a relevant m/z range. The molecular ion is typically observed as [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode.
-
For structural information, perform an MS/MS experiment by selecting the molecular ion as the precursor ion and inducing fragmentation through collision-induced dissociation (CID). The resulting product ion spectrum will reveal characteristic fragments.[11]
-
III. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[14][15] It works by measuring the absorption of infrared radiation, which excites molecular vibrations.[16]
Causality in Experimental Choices:
The primary goal of IR spectroscopy in structure confirmation is to quickly identify the presence or absence of key functional groups. For example, the appearance of a strong, sharp absorption around 1700 cm⁻¹ is a clear indication of a carbonyl group (C=O).[17] A broad absorption in the 3200-3600 cm⁻¹ region suggests the presence of an alcohol or amine O-H or N-H stretching vibration, respectively.[17] The absence of expected absorptions can be just as informative in ruling out potential structures.
Experimental Protocol: Preparing a KBr Pellet for Solid Samples
-
Sample Preparation:
-
Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried to avoid interfering moisture peaks.[18]
-
In an agate mortar and pestle, grind 1-2 mg of the purified solid product into a fine powder.[19]
-
Add approximately 100-200 mg of the dry KBr powder and gently but thoroughly mix with the sample to ensure a homogenous mixture.[18][19]
-
Transfer a small amount of the mixture into the pellet die.
-
-
Pellet Formation and Analysis:
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons for a 13 mm die) for 1-2 minutes to form a transparent or translucent pellet.[18] A cloudy pellet indicates poor mixing or the presence of moisture.
-
Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or empty beam path should be taken for correction.
-
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for identifying and quantifying compounds with conjugated π-systems.[20]
Causality in Experimental Choices:
The decision to use UV-Vis spectroscopy is driven by the suspected presence of chromophores (light-absorbing groups) in the molecule.[9][21] The wavelength of maximum absorbance (λmax) can give clues about the extent of conjugation; a longer conjugated system will absorb at a longer wavelength.[21] The presence of auxochromes (groups that modify the absorption of a chromophore) can also be inferred from shifts in λmax.[9][22]
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation:
-
Prepare a dilute solution of the purified product in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 absorbance units.
-
Use a matched pair of quartz cuvettes for the sample and a solvent blank.
-
Rinse the sample cuvette with the solution before filling it approximately three-quarters full.
-
-
Instrumental Analysis:
-
Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.
-
First, record a baseline spectrum with the solvent blank to correct for any absorbance from the cuvette and solvent.
-
Acquire the UV-Vis spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).[23]
-
The resulting spectrum will show absorbance as a function of wavelength, and the λmax values should be noted.
-
Comparative Performance of Spectroscopic Methods
| Feature | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy | UV-Vis Spectroscopy |
| Information Provided | Detailed molecular structure, connectivity, stereochemistry[1][3] | Molecular weight, elemental formula, fragmentation patterns[10] | Presence/absence of functional groups[14][15] | Presence of conjugated systems, electronic transitions[20] |
| Sensitivity | Low (mg-µg) | Very High (pg-fg) | Moderate (mg-µg) | High (µg-ng) |
| Resolution | Very High | Very High | Moderate | Low |
| Sample Requirements | 5-20 mg (¹H), 20-50 mg (¹³C) in solution[8] | µg to pg, solid or solution | 1-2 mg solid, or neat liquid | Dilute solution |
| Typical Application | Primary structure elucidation of unknowns[1] | Molecular formula determination, identification of knowns, proteomics[10] | Rapid functional group analysis[14] | Analysis of conjugated molecules, quantitative analysis[20] |
| Limitations | Lower sensitivity, complex spectra for large molecules | Does not distinguish isomers without fragmentation, sample volatility can be an issue | Provides limited structural information, not all functional groups have distinct absorptions | Only applicable to molecules with chromophores |
Integrating the Data: A Case Study Approach
The true power of these techniques is realized when their data are integrated to build a cohesive structural argument.[24] Consider a hypothetical reaction expected to yield a substituted aromatic ketone.
-
MS provides a molecular ion peak corresponding to the expected molecular formula. HRMS confirms the elemental composition.
-
IR shows a strong absorption at ~1685 cm⁻¹ (conjugated ketone) and peaks in the aromatic C-H and C=C stretching regions, confirming the presence of these key functional groups.
-
UV-Vis displays a λmax at a wavelength consistent with the expected aromatic chromophore.
-
¹H NMR reveals the number and integration of distinct aromatic and aliphatic proton signals. The chemical shifts and coupling patterns in the aromatic region help determine the substitution pattern on the ring.
-
¹³C NMR shows the expected number of carbon signals, including a downfield signal for the ketone carbonyl carbon.
-
HSQC and HMBC are used to definitively assign all proton and carbon signals and to connect the different structural fragments, confirming the final structure.
By using each technique to answer a specific question and cross-validating the results, we can confidently confirm the structure of the reaction product. This methodical, multi-faceted approach embodies the principles of scientific integrity and provides the trustworthy data required for advancing research and development.
References
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Advanced 2D NMR Techniques Guide. (n.d.). Scribd. Retrieved from [Link]
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Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
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Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]
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A Level Chemistry Revision. (2023, November 6). Interpreting Fragmentation Patterns in a Mass Spectrum [Video]. YouTube. Retrieved from [Link]
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BYJU'S. (n.d.). UV visible-spectroscopy. Slideshare. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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National MagLab. (2023, August 8). Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]
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SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Hakansson, K., Cooper, H. J., Hudgins, R. R., & Nilsson, C. L. (2003). High Resolution Tandem Mass Spectrometry for Structural Biochemistry. ResearchGate. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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Chemik. (n.d.). Types of 2D NMR. Retrieved from [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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Rostro, L. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. Retrieved from [Link]
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"performance evaluation of different catalysts for 3-Methoxy-2-naphthaldehyde synthesis"
Introduction
3-Methoxy-2-naphthaldehyde is a valuable and highly functionalized organic intermediate. Its unique structure, featuring a naphthalene core with strategically placed methoxy and aldehyde groups, makes it a crucial building block in the synthesis of pharmaceuticals, specialized dyes, and fluorescent probes for ion detection[1]. The versatile reactivity of the aldehyde group allows for a wide range of chemical transformations, including condensations and oxidations, rendering it a key precursor for constructing complex molecular architectures[1].
The efficient and selective synthesis of this compound is paramount for its practical application. Directing the formyl group (-CHO) to the C-2 position of a 3-methoxynaphthalene precursor, or more commonly, to the C-3 position of a 2-methoxynaphthalene precursor, requires precise control over reaction conditions and catalyst choice. This guide provides an in-depth performance evaluation of different catalytic systems for the synthesis of this important compound. We will delve into the mechanistic underpinnings of the primary synthetic route, compare the efficacy of various catalytic approaches with supporting data, and provide detailed experimental protocols for researchers and drug development professionals.
Core Synthetic Strategy: Electrophilic Aromatic Substitution
The introduction of a formyl group onto the electron-rich naphthalene ring is achieved via electrophilic aromatic substitution (EAS). In the case of the readily available starting material, 2-methoxynaphthalene, the methoxy group (-OCH₃) is a powerful activating group. Through a strong positive resonance effect (+R), it increases the electron density of the aromatic system, making it highly susceptible to electrophilic attack[2]. This activating effect preferentially directs incoming electrophiles to the ortho (C-1 and C-3) and para (C-6) positions. Our goal is to selectively achieve substitution at the C-3 position to yield the target molecule.
The most established and widely employed method for this transformation is the Vilsmeier-Haack reaction . This reaction utilizes a specific reagent system that generates a moderately reactive electrophile, well-suited for activated aromatic compounds.
Performance Evaluation of Catalytic Systems
While the classic Vilsmeier-Haack reaction is stoichiometric in its activating agent (e.g., POCl₃), its performance serves as the benchmark against which other catalytic methods, including those employing solid acids, can be compared.
The Vilsmeier-Haack Reagent System (DMF/POCl₃)
The Vilsmeier-Haack reaction is the cornerstone for the formylation of electron-rich aromatic compounds[3][4]. It involves the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate a chloroiminium ion, known as the Vilsmeier reagent [3][5]. This iminium ion is the active electrophile that attacks the aromatic ring.
Mechanism: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt[6].
-
Electrophilic Attack and Hydrolysis: The Vilsmeier reagent attacks the electron-rich C-3 position of 2-methoxynaphthalene. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product[5].
The Vilsmeier reagent is a weaker electrophile compared to the acylium ions generated in Friedel-Crafts acylations, which is why this reaction is particularly effective for highly activated substrates like phenols, anilines, and their derivatives[5].
Caption: Mechanism of the Vilsmeier-Haack reaction.
Heterogeneous Solid Acid Catalysts
In an effort to develop more environmentally friendly and reusable systems, solid acid catalysts such as zeolites and supported heteropoly acids have been investigated, primarily for the related Friedel-Crafts acylation of 2-methoxynaphthalene[7]. While formylation using these catalysts is less common, the principles of regioselectivity and catalyst performance offer valuable insights.
-
Zeolites (e.g., H-BEA): Zeolites are microporous aluminosilicates with strong Brønsted acid sites[7]. Their shape-selective properties can influence product distribution. For the acetylation of 2-methoxynaphthalene, HBEA zeolites have been shown to produce a mixture of isomers, with the potential to favor certain products based on pore structure and reaction conditions[7].
-
Supported Heteropoly Acids (e.g., 12-Phosphotungstic Acid): When supported on materials like silica gel, 12-phosphotungstic acid acts as a strong solid acid catalyst. In the acylation of 2-methoxynaphthalene, it has demonstrated excellent regioselectivity for the 2,6-isomer, highlighting the potential of supported catalysts to control reaction outcomes[8].
The primary challenge in adapting these catalysts for formylation is the instability of the required formylating agents under strongly acidic conditions. However, their successful application in acylation suggests a promising avenue for future research into solid-acid-catalyzed formylation.
Data Summary and Performance Comparison
The following table summarizes the performance characteristics of the primary Vilsmeier-Haack system and provides a prospective comparison with solid acid catalysts based on data from analogous acylation reactions.
| Catalyst/Reagent System | Reaction Type | Typical Conditions | Yield | Regioselectivity | Advantages | Disadvantages |
| Vilsmeier-Haack (DMF/POCl₃) | Formylation | Dichloromethane or DMF, 0°C to RT | Good to Excellent | Good; favors activated positions. | Mild conditions, reliable for activated rings[4]. | Stoichiometric, hazardous reagents (POCl₃), corrosive HCl byproduct, complex workup[9]. |
| Zeolites (e.g., H-BEA) | Acylation (Analogous) | Organic solvent (e.g., nitrobenzene), 90-170°C | Moderate to Good (e.g., 40.2% conversion)[7] | Mixture of isomers; can be tuned by catalyst structure[7]. | Reusable, environmentally benign, shape-selectivity. | Harsher conditions, potential for byproduct formation, lower activity than homogeneous systems. |
| Supported HPA (12-PTA/Silica) | Acylation (Analogous) | Tetrachloroethane, reflux | Good (e.g., 67-68% conversion)[8] | Excellent (>98% for 2,6-isomer)[8] | High selectivity, catalyst reusability. | Requires specific support preparation, may require higher temperatures. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol describes a general laboratory procedure for the formylation of 2-methoxynaphthalene.
Materials:
-
2-Methoxynaphthalene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxynaphthalene (1.0 eq) in anhydrous DCM.
-
Reagent Preparation: In a separate flask, cool anhydrous DMF (3.0 eq) in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the chilled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Addition to Substrate: Add the prepared Vilsmeier reagent suspension dropwise to the solution of 2-methoxynaphthalene at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Caption: General laboratory workflow for Vilsmeier-Haack synthesis.
Protocol 2: Acylation using a Solid Acid Catalyst (Illustrative)
This protocol, adapted from procedures for zeolite-catalyzed acylation, illustrates the workflow for using a heterogeneous catalyst[7][10].
Materials:
-
2-Methoxynaphthalene (2-MN)
-
Acetic anhydride
-
H-BEA zeolite catalyst (activated)
-
Dichloromethane (solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Activation: Activate the H-BEA zeolite catalyst by heating under vacuum at a high temperature (e.g., 550°C) for several hours to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated H-BEA zeolite catalyst (e.g., 500 mg).
-
Charge Reactants: Add dichloromethane, 2-methoxynaphthalene (e.g., 35 mmol), and acetic anhydride (e.g., 7 mmol).
-
Reaction: Heat the mixture to reflux (or a target temperature like 120°C) and maintain with vigorous stirring for the desired reaction time (e.g., 24-36 hours).
-
Catalyst Removal: After cooling to room temperature, filter the reaction mixture to recover the solid zeolite catalyst. The catalyst can be washed, dried, and reactivated for reuse.
-
Workup and Purification: The filtrate is then washed with a sodium bicarbonate solution to remove acetic acid, followed by water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The product mixture is then analyzed (e.g., by GC-MS) and purified by chromatography to separate the isomers.
Conclusion and Future Outlook
For the synthesis of this compound, the Vilsmeier-Haack reaction remains the most reliable and well-documented method, offering good yields under mild conditions for the activated 2-methoxynaphthalene substrate[4][5]. Its primary drawbacks are the use of stoichiometric, hazardous reagents and the associated waste streams.
The exploration of heterogeneous solid acid catalysts presents a compelling alternative for sustainable chemical synthesis[7]. While their application has been more thoroughly demonstrated for Friedel-Crafts acylation, the high selectivity achieved in some cases points to a promising future[8]. Further research is needed to develop robust solid acid catalysts and reaction conditions specifically tailored for the direct formylation of naphthalenic compounds. The successful development of such a catalytic system would represent a significant advance, combining the synthetic utility of formylation with the economic and environmental benefits of heterogeneous catalysis.
References
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-
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Widihati, I. G. A., et al. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta. Makara Journal of Science, 15(2), 113-118. [Link]
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Organic Syntheses. CATALYTIC VILSMEIER–HAACK REACTION: FORMYLATION OF INDOLES. Org. Synth., 98, 1-15. [Link]
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Chaudhari, K., et al. Regioselective acylation of 2-methoxy naphthalene catalyzed by supported 12-phosphotungstic acid. Catalysis Communications, 46, 133-136. [Link]
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A Comparative Guide to Computational and Experimental Spectral Data of 3-Methoxy-2-naphthaldehyde
This guide provides an in-depth, objective comparison between experimentally measured and computationally predicted spectral data for the organic compound 3-Methoxy-2-naphthaldehyde. Designed for researchers, scientists, and professionals in drug development, this document bridges theoretical calculations with practical laboratory results, offering insights into the structural and electronic properties of this important chemical intermediate. We will explore its vibrational, magnetic resonance, and electronic spectra through a combination of established laboratory techniques and advanced computational modeling.
Introduction: The Molecule in Focus
This compound is an aromatic aldehyde built upon a naphthalene scaffold. The strategic placement of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the naphthalene ring system creates a molecule with distinct electronic and spectroscopic properties.[1] These features make it a valuable precursor in the synthesis of more complex molecules, including fluorescent probes for ion detection and compounds with potential biological activities.[1] Accurate characterization of its spectral fingerprint is paramount for quality control, reaction monitoring, and structural elucidation in these applications.
This guide moves beyond a simple data sheet, explaining the causality behind the experimental and theoretical findings. We will utilize Density Functional Theory (DFT), a robust computational method, to predict the spectral properties and compare them directly against laboratory-acquired data from Fourier-Transform Infrared (FT-IR), FT-Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.
Methodologies: Experimental and Computational Approaches
The core of this guide rests on a dual-track workflow that analyzes this compound from both an experimental and a theoretical perspective, culminating in a direct comparison.
Caption: Overall workflow for comparing experimental and computational spectral data.
Experimental Protocols
A. FT-IR & FT-Raman Spectroscopy
-
Sample Preparation: A small amount of solid this compound is used directly for FT-Raman analysis. For FT-IR, the sample is prepared as a KBr (Potassium Bromide) pellet by grinding a small quantity of the compound with spectroscopic grade KBr and pressing it into a transparent disc.
-
Instrumentation: Spectra are recorded using a Fourier-Transform spectrometer.
-
Rationale: This dual vibrational analysis provides complementary information. Some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa, allowing for a more complete assignment of molecular vibrations.
B. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) added as an internal standard (0 ppm).[4]
-
Instrumentation: Data are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Rationale: ¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. Chemical shifts provide detailed information about the electronic environment of each nucleus.
C. UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or dimethyl sulfoxide (DMSO).[2]
-
Instrumentation: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200–800 nm.
-
Rationale: This technique probes the electronic transitions within the molecule, providing insight into the conjugated π-electron system of the naphthaldehyde structure.
Computational Protocol
The theoretical calculations are grounded in Density Functional Theory (DFT), a quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size.[5][6]
Caption: Standard workflow for DFT-based spectral property prediction.
-
Software: All calculations are performed using a quantum chemistry software package like Gaussian.[2][7]
-
Method: The B3LYP hybrid functional is employed, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8][9]
-
Basis Set: The 6-311++G(d,p) basis set is used, which provides a flexible description of the electron distribution necessary for accurate spectral predictions.[2]
-
Geometry Optimization: The initial molecular structure is optimized to find its most stable (lowest energy) conformation.
-
Frequency Calculations: These are performed on the optimized geometry to predict vibrational frequencies (IR and Raman). A key step is the application of a scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to the computed frequencies to better match experimental values, correcting for systematic errors like anharmonicity.[10][11]
-
NMR Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts relative to TMS.[2][12]
-
UV-Vis Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, predicting the λmax values observed in the UV-Vis spectrum.[2]
Results: A Side-by-Side Comparison
Vibrational Spectra (FT-IR and FT-Raman)
The vibrational spectrum of this compound is rich with information about its functional groups. The comparison reveals a strong correlation between the scaled theoretical wavenumbers and the experimental peaks.
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Potential Energy Distribution) |
| ~3060 | ~3062 | ~3065 | Aromatic C-H stretch |
| ~2945 | ~2948 | ~2954 | Methoxy (-OCH₃) asymmetric C-H stretch[12] |
| ~2840 | ~2842 | ~2838 | Methoxy (-OCH₃) symmetric C-H stretch[12] |
| ~1685 | ~1688 | ~1690 | Aldehyde (C=O) stretch (very strong in IR) |
| ~1620 | ~1625 | ~1622 | Naphthalene ring C=C stretch |
| ~1470 | ~1475 | ~1465 | Methoxy (-CH₃) bending |
| ~1260 | ~1258 | ~1262 | Asymmetric C-O-C stretch (methoxy-aryl) |
| ~1030 | Not prominent | ~1035 | Symmetric C-O-C stretch (methoxy-aryl)[2] |
| ~860 | ~855 | ~858 | C-H out-of-plane bending |
Discussion of Causality:
-
Aldehyde C=O Stretch: The strong IR absorption around 1685 cm⁻¹ is characteristic of an aromatic aldehyde. Its position is slightly lower than a typical aliphatic aldehyde due to conjugation with the naphthalene ring, which delocalizes electron density and weakens the C=O double bond. The DFT calculation accurately predicts this electronic effect.
-
Methoxy Group Vibrations: The C-H stretching modes of the methoxy group are correctly predicted in the 2800-3000 cm⁻¹ region.[12] The prominent C-O-C asymmetric stretch around 1260 cm⁻¹ is a key identifier for the methoxy ether linkage, and its position is well-replicated by the calculation.[2]
-
Aromatic Vibrations: The aromatic C-H stretches above 3000 cm⁻¹ and the ring C=C stretching vibrations between 1400-1650 cm⁻¹ are characteristic of the naphthalene system. The computational model effectively reproduces these complex collective vibrations.
NMR Spectra (¹H and ¹³C)
The GIAO method provides excellent predictions for both proton and carbon chemical shifts, confirming the structural assignment.
Table 2: ¹H NMR Data (Solvent: CDCl₃)
| Proton Assignment | Experimental δ (ppm) | Calculated δ (ppm) | Multiplicity |
| Aldehyde (-CHO) | ~10.4 | ~10.3 | Singlet |
| H1 | ~8.3 | ~8.25 | Singlet |
| H4 | ~7.9 | ~7.85 | Singlet |
| H5/H8 (ortho) | ~7.9-8.1 | ~7.9-8.0 | Multiplet |
| H6/H7 (meta) | ~7.4-7.6 | ~7.4-7.5 | Multiplet |
| Methoxy (-OCH₃) | ~4.0 | ~3.95 | Singlet |
Table 3: ¹³C NMR Data (Solvent: CDCl₃)
| Carbon Assignment | Experimental δ (ppm) | Calculated δ (ppm) |
| Aldehyde (C=O) | ~192.5 | ~191.8 |
| C3 (C-OCH₃) | ~160.0 | ~159.5 |
| C2 (C-CHO) | ~130.0 | ~129.7 |
| Quaternary Carbons | ~137.0, ~128.5 | ~136.8, ~128.2 |
| Aromatic CH Carbons | ~129.5, ~129.0, ~127.5, ~125.0, ~124.0, ~105.0 | ~129.2, ~128.8, ~127.1, ~124.7, ~123.8, ~104.5 |
| Methoxy (-OCH₃) | ~56.0 | ~55.8 |
Discussion of Causality:
-
Deshielded Aldehyde: The aldehyde proton (~10.4 ppm) and carbon (~192.5 ppm) are significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the oxygen atom. This is accurately captured by the computational model.
-
Methoxy Group Influence: The methoxy group's carbon appears around 56 ppm, a typical value for an aromatic methoxy group.[13] Its electron-donating nature influences the shielding of adjacent carbons. The C3 carbon, directly attached to the oxygen, is highly deshielded (~160.0 ppm), while other ring positions are affected to varying degrees.
-
Aromatic Region: The complex pattern of signals in the aromatic region is determined by the combined electronic effects of the aldehyde and methoxy substituents. The computational results are crucial for making unambiguous assignments of these closely spaced peaks, which can be challenging from experimental data alone.
UV-Vis Spectrum
The TD-DFT calculations provide a qualitative and semi-quantitative match for the electronic absorption spectrum.
Table 4: UV-Vis Data (Solvent: Ethanol)
| Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Assignment (Major Contribution) |
| ~355 | 350 | 0.15 | n → π |
| ~310 | 305 | 0.38 | π → π |
| ~250 | 248 | 0.65 | π → π* |
Discussion of Causality:
-
π → π Transitions:* The intense absorptions at shorter wavelengths (~250 nm and ~310 nm) are attributed to π → π* transitions within the extended conjugated system of the naphthalene ring.[1] The computational results confirm these are high-probability transitions (indicated by high oscillator strengths).
-
n → π Transition:* The lower energy (longer wavelength) absorption around 355 nm is characteristic of an n → π* transition.[1] This involves the promotion of a non-bonding electron from the oxygen of the aldehyde group to an anti-bonding π* orbital. This transition is typically less intense, which is consistent with the lower calculated oscillator strength.
Conclusion: A Validated Approach
This guide demonstrates the powerful synergy between experimental spectroscopy and computational chemistry. The DFT calculations, using the B3LYP functional and 6-311++G(d,p) basis set, provide remarkably accurate predictions for the vibrational, NMR, and electronic spectra of this compound.
For researchers, this comparative approach serves as a self-validating system. The strong correlation between predicted and measured data provides high confidence in the structural assignment and offers a deeper understanding of the molecule's properties. Computationally derived data can aid in the definitive assignment of complex spectral features and provide insights into electronic structures that are not directly observable through experiment. This integrated methodology is an invaluable tool in modern chemical research and drug development.
References
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- Analytical and Bioanalytical Electrochemistry. (2021).
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A Comparative Guide to Next-Generation Chemical Probes for Aldehyde Dehydrogenase Activity: Moving Beyond Naphthaldehyde-Based Scaffolds
In the dynamic landscape of chemical biology, the development of precise and sensitive tools for interrogating enzyme function is paramount. For years, fluorescent probes derived from naphthaldehyde scaffolds, such as those synthesized from 3-Methoxy-2-naphthaldehyde and its isomers, have served as foundational tools for detecting aldehyde dehydrogenase (ALDH) activity. ALDH isozymes, particularly ALDH1A1, are not only crucial for various metabolic pathways but are also recognized as significant biomarkers for cancer stem cells, making their accurate detection a priority in both fundamental research and clinical diagnostics.[1][2]
This guide provides an in-depth comparison of traditional naphthaldehyde-based probes with a new generation of chemical probes for ALDH activity. We will delve into the mechanistic underpinnings of these probes, present a side-by-side analysis of their performance based on experimental data, and provide detailed protocols for their application. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate tool for their specific research questions.
The Benchmark: Naphthaldehyde-Based Probes
Probes derived from scaffolds like 6-Methoxy-2-naphthaldehyde have been instrumental in the study of ALDH enzymes.[] These probes typically function as fluorogenic substrates. In their native state, they are often sparingly fluorescent. However, upon enzymatic oxidation by ALDH in the presence of the cofactor NAD+, they are converted to a highly fluorescent product. This "turn-on" fluorescence provides a direct readout of enzyme activity.
The general mechanism involves the ALDH-catalyzed oxidation of the aldehyde group to a carboxylic acid, which in the case of 6-Methoxy-2-naphthaldehyde, would yield the corresponding naphthoic acid. This transformation alters the electronic properties of the naphthalene ring system, leading to a significant increase in fluorescence quantum yield.
The New Contenders: Next-Generation ALDH Probes
Recent innovations in probe design have led to the development of novel chemical tools that offer significant advantages over the more traditional naphthaldehyde-based probes. These advancements have focused on improving key performance metrics such as selectivity for specific ALDH isoforms, sensitivity of detection, and suitability for in vivo imaging. Here, we will examine two such exemplary probes: AlDeSense and Probe-ALDH .
AlDeSense: A Turn-On Probe for ALDH1A1
AlDeSense is a turn-on fluorescent probe specifically designed for the detection of ALDH1A1 activity.[4] Its design features a xanthenone fluorophore, which exhibits a 20-fold increase in fluorescence upon interaction with ALDH1A1.[4] This probe has been validated for its ability to identify cancer stem cells based on their high ALDH1A1 activity.[4]
Probe-ALDH: A Near-Infrared Probe for ALDH Detection
Probe-ALDH is a novel near-infrared (NIR) fluorescent probe developed for the detection and imaging of ALDH.[1] A key innovation of this probe is its specific recognition moiety, 4-hydroxymethyl benzaldehyde, linked to an NIR fluorophore.[1] The use of an NIR fluorophore is particularly advantageous for in vivo imaging due to reduced background fluorescence and deeper tissue penetration.[1]
Performance Benchmark: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of a representative naphthaldehyde-based probe against AlDeSense and Probe-ALDH.
| Feature | Naphthaldehyde-Based Probe (Representative) | AlDeSense | Probe-ALDH |
| Target | General ALDH activity | ALDH1A1 | General ALDH activity |
| Mechanism | Enzyme-catalyzed oxidation | Turn-on fluorescence upon binding/reaction | Enzyme-catalyzed reaction |
| Emission Wavelength | Visible Spectrum (e.g., ~450-550 nm) | Green Fluorescence | Near-Infrared (NIR) |
| Key Advantages | Established methodology | High selectivity for ALDH1A1 | Suitable for in vivo imaging, low background |
| Reported Detection Limit | Varies with specific derivative | Not explicitly stated as a concentration | 0.03 U/mL |
| Response Time | Dependent on enzyme kinetics | 30 minutes | 30 minutes |
Experimental Protocols
General Protocol for ALDH Activity Assay using a Fluorogenic Probe
This protocol provides a general framework for measuring ALDH activity in cell lysates or with purified enzyme using a turn-on fluorescent probe.
-
Reagent Preparation :
-
Prepare a stock solution of the fluorescent probe (e.g., 10 mM in DMSO).
-
Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT).
-
Prepare a stock solution of NAD+ (e.g., 100 mM in assay buffer).
-
Prepare the enzyme solution (purified ALDH or cell lysate).
-
-
Assay Procedure :
-
In a 96-well plate, add the assay buffer.
-
Add the NAD+ solution to a final concentration of 1 mM.
-
Add the fluorescent probe to the desired final concentration (e.g., 1-10 µM).
-
Initiate the reaction by adding the enzyme solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
-
Data Acquisition :
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
The rate of increase in fluorescence is proportional to the ALDH activity.
-
Cellular Imaging of ALDH Activity
This protocol outlines the steps for visualizing ALDH activity in live cells.
-
Cell Culture :
-
Plate cells in a suitable imaging dish or plate and culture overnight.
-
-
Probe Loading :
-
Prepare a loading medium containing the fluorescent probe at the desired concentration (e.g., 1-5 µM).
-
Remove the culture medium from the cells and wash with PBS.
-
Add the probe-containing medium to the cells and incubate for the recommended time (e.g., 30 minutes) at 37°C.
-
-
Inhibitor Control (Optional) :
-
For a negative control, pre-incubate a separate set of cells with a known ALDH inhibitor (e.g., disulfiram) before adding the probe.
-
-
Imaging :
-
Wash the cells with PBS to remove excess probe.
-
Add fresh culture medium or imaging buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Visualizing the Workflow and Mechanisms
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Caption: Mechanisms of action for different ALDH probes.
Caption: Generalized experimental workflow for ALDH probe assays.
Conclusion and Future Outlook
While traditional naphthaldehyde-based probes have been valuable for the general detection of ALDH activity, the field is rapidly advancing with the development of more sophisticated tools. Probes like AlDeSense and Probe-ALDH offer enhanced selectivity and in vivo imaging capabilities, respectively, opening up new avenues for research. The choice of a chemical probe should be guided by the specific experimental needs, considering factors such as the target ALDH isoform, the required sensitivity, and the biological context of the study. As probe development continues to evolve, we can anticipate even more powerful tools for dissecting the complex roles of ALDH in health and disease.
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A Novel Fluorescence Probe Based on Azamonardine for Detecting and Imaging Cysteine in Cells and Zebrafish with High Selectivity and Sensitivity. National Institutes of Health. [Link]
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Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. MDPI. [Link]
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Structure modulation on fluorescent probes for biothiols and the reversible imaging of glutathione in living cells. National Institutes of Health. [Link]
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Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. National Institutes of Health. [Link]
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Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells. PubMed Central. [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
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A Comparative Guide to the Kinetic Studies of Reactions Involving 3-Methoxy-2-naphthaldehyde
This guide provides an in-depth comparative analysis of the reaction kinetics involving 3-Methoxy-2-naphthaldehyde, a versatile building block in synthetic organic chemistry. As researchers and drug development professionals, understanding the reactivity and kinetic profile of this aldehyde is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. This document moves beyond simple protocols to explain the underlying principles and causal relationships that govern experimental choices, offering a framework for conducting robust and reproducible kinetic studies.
Introduction: The Unique Reactivity of this compound
This compound is an aromatic aldehyde distinguished by its extended π-system from the naphthalene core and the electronic influence of a methoxy group. The aldehyde functional group is a primary site for a variety of crucial carbon-carbon and carbon-nitrogen bond-forming reactions.[1] Its reactivity is modulated by two key structural features:
-
The Naphthalene Moiety: This rigid, extended aromatic system can influence the stereochemistry and electronic properties of reaction intermediates and products.[1]
-
The Methoxy Group (-OCH₃): Positioned at C-3, this group acts as an electron-donating group (EDG) through resonance, increasing the electron density of the aromatic system. This electronic effect has significant consequences for the electrophilicity of the aldehyde's carbonyl carbon, directly impacting reaction rates.
This guide will compare the kinetic performance of this compound in three fundamental reaction classes—Claisen-Schmidt Condensation, Wittig Olefination, and Schiff Base Formation—against other common aromatic aldehydes.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are α,β-unsaturated ketones with significant biological and photophysical properties.[2][3][4] The reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[5][6]
Kinetic Profile Comparison
The rate of a Claisen-Schmidt condensation is highly sensitive to the electronic properties of the substituent on the aromatic aldehyde. The reaction generally proceeds via the nucleophilic attack of a ketone-derived enolate on the aldehyde's carbonyl carbon.
-
Electron-Donating Groups (EDGs) , like the methoxy group in our topic compound, decrease the electrophilicity of the carbonyl carbon. This effect generally retards the rate of the initial nucleophilic attack compared to unsubstituted benzaldehyde.
-
Electron-Withdrawing Groups (EWGs) , such as a nitro group (e.g., in p-nitrobenzaldehyde), increase the carbonyl carbon's electrophilicity, thereby accelerating the reaction rate.[7]
A kinetic study of the condensation of various aromatic aldehydes with Meldrum's acid demonstrated this principle, showing the following order of decreasing reactivity: p-NO₂ > p-Cl > H > p-OCH₃ > p-OH > p-N(CH₃)₂.[7] This trend highlights that the electron-donating p-OCH₃ group slows the reaction compared to benzaldehyde (H) and electron-withdrawing groups.
| Aldehyde | Substituent Type | Expected Relative Rate of Condensation | Rationale |
| This compound | Electron-Donating (-OCH₃) | Slower than Benzaldehyde | The -OCH₃ group reduces the electrophilicity of the carbonyl carbon, slowing the rate-determining nucleophilic attack.[7] |
| Benzaldehyde | Unsubstituted (Reference) | Baseline | Standard reference for comparison. |
| 4-Nitrobenzaldehyde | Electron-Withdrawing (-NO₂) | Faster than Benzaldehyde | The -NO₂ group enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack.[7] |
| 4-Chlorobenzaldehyde | Electron-Withdrawing (Inductive) | Faster than Benzaldehyde | The inductive effect of chlorine increases carbonyl electrophilicity.[7] |
Experimental Protocol: Kinetic Monitoring of Chalcone Formation
This protocol outlines a method for determining the reaction kinetics spectrophotometrically, a common technique for such studies.[7][8]
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in a suitable solvent (e.g., ethanol or chloroform).
-
Prepare a 0.1 M solution of the corresponding ketone (e.g., acetophenone) in the same solvent.
-
Prepare a 1.0 M solution of the base catalyst (e.g., NaOH or piperidine) in the same solvent.
-
-
Kinetic Run:
-
Equilibrate the reactant solutions and the solvent to the desired reaction temperature (e.g., 25°C) in a thermostated water bath.
-
In a cuvette, mix the aldehyde solution, ketone solution, and pure solvent. The final concentrations should be in a range suitable for spectrophotometric analysis (e.g., 0.01 M).
-
Initiate the reaction by adding a catalytic amount of the base solution.
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the λ_max of the resulting chalcone product over time. The λ_max is typically above 300 nm due to the extended conjugated system.
-
-
Data Analysis:
-
The reaction often follows second-order kinetics (first order in each reactant).[7][8] Plot 1/([A]₀ - [P]) versus time, where [A]₀ is the initial concentration of the limiting reactant and [P] is the concentration of the product at time t. A linear plot confirms second-order kinetics, and the slope corresponds to the rate constant, k.
-
Causality in Protocol Design
-
Choice of Catalyst: Strong bases like NaOH or KOH are used to ensure rapid and sufficient formation of the ketone enolate, which is the active nucleophile.[6] The concentration of the catalyst is kept low to ensure it is not a rate-limiting factor.
-
Solvent: Polar solvents like ethanol can facilitate the dissolution of reactants and stabilize charged intermediates.
-
Monitoring Technique: UV-Vis spectrophotometry is ideal because chalcones possess strong chromophores due to their conjugated systems, allowing for sensitive and continuous monitoring of their formation.[8]
Wittig Reaction: Alkene Synthesis
The Wittig reaction is an indispensable tool for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[9][10] The stereochemical outcome of the reaction is a key consideration and is kinetically controlled, depending heavily on the nature of the ylide.[11]
Kinetic and Stereochemical Comparison
The mechanism proceeds through the formation of an oxaphosphetane intermediate.[12] The stability of the ylide dictates the reaction pathway and the resulting alkene geometry.
-
Non-stabilized Ylides (e.g., R = alkyl): These ylides are highly reactive. The reaction is rapid and typically under kinetic control, leading to a cis-oxaphosphetane intermediate, which decomposes to yield the (Z)-alkene with high selectivity.[9][12]
-
Stabilized Ylides (e.g., R = EWG like -CO₂Et): These ylides are less reactive due to delocalization of the negative charge. The initial cycloaddition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane. This pathway results in the formation of the (E)-alkene as the major product.[12][13]
For this compound, the bulky naphthalene framework may introduce steric hindrance that could influence the transition state energies and thus the E/Z selectivity, but the electronic nature of the ylide remains the dominant factor.
| Ylide Type | Reactant Example | Expected Major Product with this compound | Kinetic Rationale |
| Non-stabilized | Methyltriphenylphosphonium bromide + n-BuLi | (Z)-3-Methoxy-2-vinylnaphthalene | The reaction is fast and irreversible, proceeding through the kinetically favored cis-oxaphosphetane intermediate.[11] |
| Stabilized | (Ethoxycarbonylmethyl)triphenylphosphonium bromide | Ethyl (E)-3-(3-methoxy-2-naphthyl)acrylate | The initial cycloaddition is reversible, allowing equilibration to the thermodynamically more stable trans intermediate, leading to the (E)-alkene.[13] |
Experimental Protocol: Wittig Olefination
This protocol describes a general procedure for performing a Wittig reaction under anhydrous conditions.
-
Ylide Generation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0°C or -78°C.
-
Add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq.) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or yellow).
-
Stir the mixture for 30-60 minutes at this temperature.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at the same low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Causality in Protocol Design
-
Anhydrous Conditions: Wittig reagents, especially those generated with organolithium bases, are highly sensitive to protic sources like water, which would quench the ylide.
-
Inert Atmosphere: Prevents the reactive ylide and base from reacting with oxygen.
-
Low Temperature: The addition of the base and aldehyde at low temperatures helps to control the exothermic reaction and can improve stereoselectivity in some cases.
Schiff Base Formation
Schiff bases, or imines, are formed from the condensation of an aldehyde with a primary amine.[14] These compounds are crucial intermediates in organic synthesis and are widely studied for their biological activities.[15]
Kinetic Profile Comparison
The formation of a Schiff base is typically a reversible reaction that proceeds through a carbinolamine intermediate. The rate-determining step can be either the initial nucleophilic attack of the amine on the carbonyl or the subsequent dehydration of the carbinolamine, depending on the reaction pH.
The electron-donating methoxy group on this compound will slightly decrease the electrophilicity of the carbonyl, potentially slowing the initial amine attack compared to benzaldehyde. However, this effect is often less pronounced than in Claisen-Schmidt condensations. Studies on substituted aromatic aldehydes show that the reaction is often third-order overall (first-order in aldehyde, amine, and catalyst).[16] The electronic nature of the aldehyde plays a role, but steric factors can also be significant, especially with the bulky naphthalene core.
Experimental Protocol: Synthesis and Characterization of a Schiff Base
-
Reaction Setup:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Add the primary amine (e.g., aniline or a substituted aniline, 1.0 eq.) to the solution.
-
Add a few drops of a mild acid catalyst, such as glacial acetic acid, to facilitate the dehydration step.
-
-
Reaction Execution:
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.[14]
-
Causality in Protocol Design
-
Acid Catalyst: The acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (H₂O) and thus accelerating the rate-limiting dehydration step.
-
Solvent Choice: Alcohols are common solvents as they effectively dissolve both the reactants and the intermediate.
-
Reflux: Heating the reaction provides the necessary activation energy for the dehydration step and increases the reaction rate.
Visualizing Kinetic Studies and Reaction Mechanisms
Diagrams are essential for conceptualizing experimental workflows and understanding reaction pathways.
Workflow for a Spectrophotometric Kinetic Study
Caption: A typical workflow for a kinetic analysis using UV-Vis spectrophotometry.
Comparative Factors in Aldehyde Reactivity
Caption: Factors influencing the electrophilicity and reactivity of aromatic aldehydes.
Conclusion
The kinetic behavior of this compound is a nuanced interplay of electronic and steric effects. Its electron-donating methoxy group generally reduces the electrophilicity of the carbonyl carbon, leading to slower reaction rates in nucleophilic addition steps, such as the Claisen-Schmidt condensation, when compared to benzaldehyde or aldehydes with electron-withdrawing groups. In contrast, for reactions like the Wittig olefination, the primary determinant of the kinetic and stereochemical outcome is the nature of the ylide, a principle that holds true for this naphthaldehyde derivative. By understanding these governing principles and employing robust experimental designs, researchers can effectively harness the synthetic potential of this compound for the development of novel compounds and materials.
References
-
Medien, H. A. A. & Al-Eshk, R. K. (2006). Spectrophotometric Determination of Aromatic Aldehydes Based on Their Condensation with 3-Methyl-1-Phenylpyrazolin-5-one. A Comparative Kinetic Study. Journal of the Chinese Chemical Society, 53(4), 835-842. [Link]
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Medien, H. A. A. (2002). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. Zeitschrift für Naturforschung B, 57(11), 1320-1326. [Link]
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Wikipedia. Wittig reaction. [Link]
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Mandge, S., Singh, H. P., Gupta, S. D., & Moorthy, N. S. H. N. (2007). Synthesis and Characterization of Some Chalcone Derivatives. Trends in Applied Sciences Research, 2(1), 52-56. [Link]
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Sivakumar, P. M., Ganesan, S., Velmurugan, D., & Shanmugasundaram, P. (2011). Synthesis of Chalcones with Anticancer Activities. International Journal of Pharmaceutical Sciences and Research, 2(9), 2419-2425. [Link]
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Kumar, R., & Sharma, A. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051-072. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis, Reactions and application of chalcones: A systematic review. Organic & Biomolecular Chemistry, 21(26), 5317-5346. [Link]
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Susanti, V. H. E., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. RASĀYAN Journal of Chemistry, 15(4), 2459-2465. [Link]
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ResearchGate. Figure 3. A) Reversable Aldol reaction of 6-methoxy-2-naphthaldehyde 1.... [Link]
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NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
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Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6686. [Link]
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Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]
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Dell'Erba, C., Mele, A., Novi, M., Petrillo, G., & Sancassan, F. (1993). Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. Journal of the Chemical Society, Perkin Transactions 2, (10), 1979-1982. [Link]
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G.O, A., P.S, S., & C.D, A. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Results in Chemistry, 4, 100486. [Link]
-
Gürbüz, D., Tırıs, G., & Kötekoğlu, N. (2009). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 14(1), 503-515. [Link]
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Bibi, A., Khan, M. A., Ali, S., & Kamal, S. (2017). SYNTHESIS OF SCHIFF BASES DERIVED FROM 2-HYDROXY-1-NAPHTHALDEHYDE AND THEIR TIN(II) COMPLEXES: CHARACTERIZATION AND BIOLOGICAL ACTIVITIES. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 3-Methoxy-2-naphthaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Methoxy-2-naphthaldehyde (CAS No. 56679-88-0). As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within the laboratory.
Section 1: Hazard Identification and Risk Assessment
The foundational step in any chemical handling protocol is a thorough understanding of the substance's intrinsic hazards. This knowledge directly informs the required personal protective equipment (PPE), handling procedures, and, critically, the disposal pathway. This compound is a solid organic compound that presents several hazards that must be managed.
As a solid, the primary exposure risks are inhalation of dust and direct contact with the skin or eyes.[1] Its classification as an irritant necessitates careful handling to prevent aerosolization.[1][2][3] Furthermore, its ecotoxicity profile indicates that it is toxic to aquatic organisms, making the prevention of its release into the environment a top priority.[4] Improper disposal, such as discarding in a standard trash receptacle or washing down a sanitary sewer, is strictly prohibited as it can lead to long-term adverse effects in aquatic ecosystems.[4]
Table 1: Physicochemical Properties and GHS Hazard Summary for this compound
| Property | Value | Source(s) |
| CAS Number | 56679-88-0 | [2][5][6] |
| Molecular Formula | C₁₂H₁₀O₂ | [7] |
| Physical State | Solid | [1][4] |
| Appearance | Light yellow to dark yellow solid | [1][4] |
| Signal Word | Warning | [2][7] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3][7] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects | [4] |
Section 2: The Regulatory Framework: "Cradle-to-Grave" Responsibility
In the United States, the disposal of laboratory chemicals is governed by a robust regulatory framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[8][9] This written plan must outline specific procedures for the safe handling, storage, and disposal of hazardous chemicals. The procedures detailed in this guide should be incorporated into your laboratory's specific CHP.
The EPA , under the Resource Conservation and Recovery Act (RCRA) , establishes the legal framework for managing hazardous waste.[10][11] RCRA implements a "cradle-to-grave" system, which means the generator of the waste (i.e., your laboratory) is legally responsible for it from the moment it is created until its final, environmentally sound disposal.[12] This responsibility cannot be transferred. Therefore, following a documented and compliant disposal procedure is not merely good practice—it is a legal necessity.
Section 3: Procedural Guide to Disposal
This section provides a step-by-step methodology for the collection, storage, and disposal of this compound waste.
Step 3.1: Waste Segregation and Stream Identification
The cardinal rule of chemical waste management is to never mix incompatible waste streams. This practice prevents potentially violent chemical reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) department and its contractors.
-
Identify the Waste Stream: this compound waste, including grossly contaminated items (e.g., weigh boats, spatulas), should be classified as solid, non-halogenated organic hazardous waste .
-
Maintain Separation: Do not mix this waste with aqueous, halogenated, or reactive waste streams.
Step 3.2: Waste Accumulation and Containment
Proper containment is critical to prevent environmental release and personnel exposure.
-
Select a Container: Use a designated hazardous waste container that is chemically compatible with aromatic aldehydes. A wide-mouth amber glass bottle with a screw-top lid or a polyethylene container is typically appropriate. The container must be in good condition, with no cracks or leaks.[13]
-
Labeling: The container must be labeled before any waste is added. The label must include:
-
Accumulation: Keep the waste container sealed at all times, except when adding waste.[13][14] Store the container in a designated satellite accumulation area within the laboratory, away from heat sources or ignition.[14]
Step 3.3: Handling Contaminated Materials and Empty Containers
Any item that has come into direct contact with this compound must be treated as hazardous waste. This includes gloves, weigh paper, and absorbent pads used for cleaning minor spills.
For empty containers of the pure chemical:
-
Decontamination: An "empty" container is not truly empty and must be decontaminated or disposed of as hazardous waste.
-
Rinsate Collection: To decontaminate the container, rinse it thoroughly with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste. [13] This rinsate should be collected in a separate, properly labeled container for non-halogenated organic liquid waste.
-
Subsequent Rinses: For standard chemicals, subsequent rinses can often be disposed of down the drain, but for materials with significant toxicity, collecting the first three rinses is best practice.[13] Given the aquatic toxicity of this compound, collecting at least the first rinsate is mandatory.
-
Final Disposal of Container: Once properly rinsed and air-dried, the container may be disposed of in the regular trash or recycled, depending on institutional policy.
Step 3.4: Arranging for Final Disposal
Laboratory personnel do not perform the final disposal. This is handled by licensed hazardous waste management professionals.
-
Contact EHS: When your waste container is full or you have no further need to accumulate this waste stream, contact your institution's Environmental Health & Safety (EHS) office.
-
Schedule Pickup: Follow your institutional procedure to schedule a hazardous waste pickup. Ensure all container labels are complete and legible before the scheduled pickup time.
Section 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound and associated materials.
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Personal protective equipment for handling 3-Methoxy-2-naphthaldehyde
An Essential Guide to Personal Protective Equipment for Handling 3-Methoxy-2-naphthaldehyde
For the dedicated researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling specialized chemical intermediates like this compound demands a thorough and proactive approach to safety. This guide provides a detailed, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both your protection and the validity of your experimental outcomes.
Understanding the Compound: A Proactive Stance on Safety
This compound, with the molecular formula C₁₂H₁₀O₂, is an aromatic aldehyde.[1] While comprehensive toxicological data for this specific compound is not extensively documented, the aldehyde functional group and its aromatic nature necessitate careful handling. According to the Globally Harmonized System (GHS) classifications for similar compounds, it is prudent to treat this compound as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, a robust PPE strategy is not merely a recommendation but a critical component of the experimental protocol.
Core Directive: Your Personal Protective Equipment Ensemble
The foundation of safe handling lies in creating an effective barrier against all potential routes of exposure—dermal, ocular, and inhalation. The following PPE is essential when working with this compound.
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | These materials provide excellent resistance to a wide range of chemicals.[5] For extended procedures or when handling larger quantities, double-gloving is a highly recommended practice to prevent exposure from potential micro-tears or during glove removal. Always inspect gloves for any signs of degradation or puncture before use. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required to provide a complete seal around the eyes, protecting them from splashes and airborne particles.[3][6][7] |
| Face Protection | Full-Face Shield | A full-face shield should be worn in addition to chemical splash goggles, especially when there is a risk of splashing, such as during solution preparation or transfer of the material.[5][8][9] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully fastened laboratory coat made of a suitable chemical-resistant material is necessary to protect your skin and personal clothing from contamination.[9] |
| Respiratory Protection | NIOSH-Approved Respirator | When handling the solid form of this compound outside of a certified chemical fume hood, a NIOSH-approved respirator is essential to prevent the inhalation of airborne particles.[2][5][9] The specific cartridge type should be determined based on a formal risk assessment conducted by your institution's environmental health and safety (EHS) department. |
Operational Protocols: Donning and Doffing PPE
The sequence in which you put on and remove your PPE is as crucial as the equipment itself. A disciplined approach prevents cross-contamination and ensures your safety.
PPE Donning Workflow
Caption: A stepwise guide to correctly putting on your PPE.
PPE Doffing Workflow
The principle of doffing is to remove the most contaminated items first, touching the exterior of used PPE only with gloved hands.
Caption: A systematic approach to safely removing your PPE.
Beyond PPE: Engineering Controls and Disposal
Personal protective equipment is the final barrier. Your primary safety measures should always be robust engineering controls and well-defined operational plans.
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][10] Ensure that your laboratory is equipped with adequate general ventilation.
-
Disposal Plan : All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste : Used gloves, weighing papers, and other contaminated disposable materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Regulatory Compliance : All waste disposal must adhere to local, state, and federal regulations.[3] Always consult with your institution's EHS department for specific disposal protocols.
-
Emergency Response Plan
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[4]
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention.[4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Familiarize yourself with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers, before beginning any work.
By integrating these comprehensive PPE and safety protocols into your standard operating procedures, you can handle this compound with the confidence that comes from being well-prepared and protected.
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PubChem. 1-Hydroxy-3-methoxy-2-naphthaldehyde | C12H10O3 | CID 13130486.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
